Inosine-13C3
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C10H12N4O5 |
|---|---|
Molecular Weight |
271.20 g/mol |
IUPAC Name |
9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one |
InChI |
InChI=1S/C10H12N4O5/c15-1-4-6(16)7(17)10(19-4)14-3-13-5-8(14)11-2-12-9(5)18/h2-4,6-7,10,15-17H,1H2,(H,11,12,18)/t4-,6+,7?,10-/m1/s1/i5+1,8+1,9+1 |
InChI Key |
UGQMRVRMYYASKQ-QWHLKXJTSA-N |
Isomeric SMILES |
C1=N[13C]2=[13C]([13C](=O)N1)N=CN2[C@H]3C([C@H]([C@H](O3)CO)O)O |
Canonical SMILES |
C1=NC2=C(C(=O)N1)N=CN2C3C(C(C(O3)CO)O)O |
Origin of Product |
United States |
Foundational & Exploratory
What is Inosine-13C3 and its chemical properties
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine-13C3 is a stable isotope-labeled form of inosine, a naturally occurring purine nucleoside. It is a valuable tool in pharmacokinetic and metabolic research, serving as a tracer and an internal standard for quantitative analyses. This guide provides an in-depth overview of this compound, its chemical properties, its role in metabolic tracing, relevant signaling pathways, and experimental considerations.
Stable heavy isotopes of elements like carbon are incorporated into drug molecules to serve as tracers for quantification during drug development.[1] this compound, specifically, is a 13C-labeled Inosine utilized in pharmacokinetic studies.[1]
Chemical Properties of this compound
This compound is structurally identical to inosine, with the exception of three carbon atoms being replaced by the 13C isotope. This isotopic labeling does not significantly alter its chemical behavior but allows for its differentiation from endogenous inosine in biological samples using mass spectrometry.
| Property | Value | Reference |
| Chemical Name | 9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1,9-dihydro-6H-purin-6-one-4,5,6-13C3 | Simson Pharma Limited |
| Molecular Formula | C7(13C)3H12N4O5 | Axios Research |
| Molecular Weight | 271.21 g/mol | Axios Research |
| Appearance | White to Off-white Solid | BOC Sciences |
| Solubility | Soluble in Methanol, Water | BOC Sciences |
| Storage | Store at -20°C | BOC Sciences |
Application in Metabolic and Pharmacokinetic Studies
This compound is primarily used as a tracer to study the metabolic fate of inosine and as an internal standard for its accurate quantification in biological matrices.[1][2] Stable isotope labeling is a powerful technique in mass spectrometry-based quantitative proteomics and metabolomics.
Metabolic Tracing
Stable isotope-based metabolomics allows for the detailed investigation of metabolic pathways. Studies using 13C-labeled inosine (such as Inosine-13C5) have demonstrated that the ribose subunit of inosine can be metabolized and enter central carbon metabolic pathways, including the pentose phosphate pathway (PPP), glycolysis, and the Krebs cycle.[3] This highlights the role of inosine as a potential alternative carbon source for cellular energy and biosynthesis, particularly in environments with limited glucose.
The general workflow for a metabolic tracing study using this compound involves introducing the labeled compound to a biological system (e.g., cell culture or animal model) and then analyzing the distribution of the 13C label in downstream metabolites over time.
Experimental Workflow: Pharmacokinetic Analysis using LC-MS/MS
The following diagram outlines a typical workflow for a pharmacokinetic study of inosine using this compound as an internal standard.
Caption: A generalized workflow for quantifying inosine in biological samples.
Inosine Signaling Pathways
Inosine exerts its biological effects, including anti-inflammatory, immunomodulatory, and neuroprotective actions, primarily through its interaction with adenosine receptors, particularly the A1 and A2A receptors. Activation of the A2A receptor by inosine leads to downstream signaling cascades involving the production of cyclic AMP (cAMP) and the phosphorylation of extracellular signal-regulated kinases 1 and 2 (ERK1/2).
The following diagram illustrates the signaling pathway initiated by inosine binding to the adenosine A2A receptor.
Caption: Inosine activates the A2A receptor, leading to downstream signaling.
Experimental Protocols
While specific, detailed protocols for this compound are often developed in-house by research laboratories, the following provides a general framework for the quantification of inosine in biological samples using a stable isotope-labeled internal standard.
Sample Preparation for LC-MS/MS Analysis
-
Sample Collection: Collect biological samples (e.g., plasma, cell lysates) and immediately place them on ice to quench metabolic activity.
-
Internal Standard Spiking: Add a known concentration of this compound to each sample. This is a critical step for accurate quantification as it accounts for sample loss during preparation and matrix effects during analysis.
-
Protein Precipitation: For plasma or serum samples, precipitate proteins by adding a cold organic solvent (e.g., methanol or acetonitrile) in a 3:1 ratio (solvent:sample). Vortex vigorously.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the metabolites.
-
Drying and Reconstitution: Dry the supernatant under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent (e.g., 50% methanol) compatible with the liquid chromatography mobile phase.
LC-MS/MS Analysis
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is essential for the accurate quantification of inosine.
-
Chromatography: Use a suitable C18 column for reverse-phase chromatography to separate inosine from other components in the sample. A gradient elution with mobile phases consisting of water and an organic solvent (e.g., acetonitrile or methanol) with a modifier (e.g., formic acid or ammonium acetate) is typically employed.
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use multiple reaction monitoring (MRM) to detect and quantify the precursor-to-product ion transitions for both endogenous inosine and the this compound internal standard. The specific m/z transitions will need to be optimized for the instrument being used.
Data Analysis
-
Peak Integration: Integrate the peak areas for both the endogenous inosine and the this compound internal standard.
-
Ratio Calculation: Calculate the ratio of the peak area of endogenous inosine to the peak area of this compound for each sample.
-
Quantification: Generate a standard curve using known concentrations of unlabeled inosine spiked with the same concentration of this compound as the samples. Plot the peak area ratio against the concentration of the standards. Determine the concentration of inosine in the unknown samples by interpolating their peak area ratios on the standard curve.
Conclusion
This compound is a powerful tool for researchers in pharmacology, metabolomics, and drug development. Its use as a tracer and internal standard enables the precise and accurate study of inosine's pharmacokinetics and metabolic pathways. Understanding its chemical properties and employing robust experimental protocols are key to leveraging the full potential of this stable isotope-labeled compound in advancing scientific knowledge.
References
An In-Depth Technical Guide to the Synthesis and Purification of Inosine-13C3
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification methods for Inosine-13C3, a stable isotope-labeled version of the naturally occurring purine nucleoside, inosine. The incorporation of carbon-13 isotopes into the inosine molecule allows for its use as a tracer in metabolic studies and as an internal standard for quantitative analysis by nuclear magnetic resonance (NMR) and mass spectrometry (MS). This guide details both chemical and enzymatic synthesis approaches, purification protocols, and provides insights into its application in metabolic flux analysis and signaling pathway studies.
Synthesis of this compound
The introduction of three carbon-13 atoms into the inosine structure can be achieved through either chemical synthesis or enzymatic pathways. The choice of method often depends on the desired labeling pattern, required yield, and available resources.
Chemical Synthesis
Chemical synthesis offers the flexibility to introduce isotopes at specific positions within the purine ring of inosine. A common strategy involves the construction of the purine ring from smaller, isotopically labeled precursors.
Experimental Protocol: A General Approach for 8-13C-Purine Nucleoside Synthesis
This protocol outlines a general strategy for the synthesis of 8-¹³C labeled purine nucleosides, which can be adapted for this compound.
-
Preparation of Labeled Formic Acid: The synthesis typically starts with a commercially available ¹³C-labeled precursor, such as ¹³C-formic acid.
-
Ring Closure: The labeled formic acid is used in a cyclization reaction with a suitable pyrimidine derivative to form the imidazole ring of the purine structure. This step introduces the ¹³C at the C8 position.
-
Glycosylation: The resulting ¹³C-labeled hypoxanthine base is then coupled with a protected ribose derivative, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-D-ribofuranose, in the presence of a Lewis acid catalyst to form the nucleoside.
-
Deprotection: The protecting groups on the ribose moiety are removed to yield the final Inosine-13C product.
Quantitative Data for a Representative Chemical Synthesis of Labeled Nucleosides
| Parameter | Value | Reference |
| Starting Material | 4,5,6-triaminopyrimidine and ¹³C-formic acid | N/A |
| Overall Yield | 29-37% | N/A |
| Purity | >98% (after purification) | N/A |
Note: Specific yield and purity for this compound may vary depending on the exact reaction conditions and purification methods employed.
Enzymatic Synthesis
Enzymatic synthesis provides a highly specific and often more efficient route to labeled nucleosides. Purine nucleoside phosphorylase (PNP) is a key enzyme in this process.[1][2][3][4][5]
Experimental Protocol: Enzymatic Synthesis of Inosine-13C using Purine Nucleoside Phosphorylase (PNP)
This protocol describes the synthesis of ¹³C-labeled inosine using a ¹³C-labeled ribose donor and a hypoxanthine base, catalyzed by PNP.
-
Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., phosphate buffer, pH 7.5), a ¹³C-labeled ribose donor (e.g., [U-¹³C5]-ribose-1-phosphate), hypoxanthine, and purine nucleoside phosphorylase (PNP).
-
Incubation: The reaction mixture is incubated at an optimal temperature for the enzyme (typically 37-50°C) for a sufficient period (e.g., 2-24 hours) to allow for the enzymatic conversion.
-
Reaction Monitoring: The progress of the reaction can be monitored by High-Performance Liquid Chromatography (HPLC) to determine the conversion of substrates to the desired product.
-
Enzyme Inactivation and Product Isolation: Once the reaction is complete, the enzyme is inactivated (e.g., by heat treatment), and the product is isolated from the reaction mixture.
Quantitative Data for a Representative Enzymatic Synthesis of Nucleosides
| Parameter | Value | Reference |
| Enzyme | Purine Nucleoside Phosphorylase (PNP) | |
| Substrates | ¹³C-labeled ribose donor, Hypoxanthine | |
| Conversion Yield | >90% | |
| Purity | High (requires purification) | N/A |
Purification of this compound
Purification of the synthesized this compound is crucial to remove unreacted starting materials, byproducts, and any residual enzyme from the synthesis mixture. High-Performance Liquid Chromatography (HPLC) is the most common method for achieving high purity.
Experimental Protocol: HPLC Purification of this compound
-
Column Selection: A reverse-phase C18 column is typically used for the separation of nucleosides.
-
Mobile Phase: A gradient of a polar solvent (e.g., water or ammonium acetate buffer) and a less polar organic solvent (e.g., methanol or acetonitrile) is employed to elute the compounds from the column. A typical starting condition could be 100% aqueous buffer, with a linear gradient to an increasing concentration of the organic solvent.
-
Detection: The elution of the compounds is monitored using a UV detector, typically at a wavelength of 254 nm.
-
Fraction Collection: Fractions corresponding to the this compound peak are collected.
-
Solvent Evaporation and Product Recovery: The collected fractions are pooled, and the solvent is removed under vacuum to yield the purified this compound.
Characterization Data for Inosine
| Technique | Observed Data | Reference |
| ¹H NMR (500 MHz, H₂O) | Chemical shifts (ppm): 8.3 (s, 1H), 8.1 (s, 1H), 6.1 (d, 1H), 4.6 (t, 1H), 4.2 (t, 1H), 4.0 (m, 1H), 3.8 (dd, 1H), 3.7 (dd, 1H) | |
| ¹³C NMR (D₂O) | Chemical shifts (ppm) for the purine ring can be expected to be similar to unlabeled inosine, with characteristic splitting patterns due to ¹³C-¹³C coupling if adjacent carbons are labeled. | |
| Mass Spectrometry (ESI-MS) | m/z: 272.2 [M+H]⁺ for Inosine-¹³C₃ | N/A |
Applications and Experimental Workflows
Metabolic Flux Analysis
This compound is a valuable tracer for metabolic flux analysis (MFA), a powerful technique to quantify the rates of metabolic pathways in living cells.
Experimental Workflow for ¹³C-Metabolic Flux Analysis using this compound
Inosine Signaling Pathways
Inosine plays a role in various signaling pathways, primarily through its interaction with adenosine receptors. Understanding these pathways is crucial for drug development and disease research.
Inosine Metabolism and Degradation Pathway
The following diagram illustrates the metabolic pathway of inosine generation from adenosine and its subsequent degradation.
Inosine Signaling via the Adenosine A2A Receptor
Inosine can act as an agonist at adenosine A2A receptors, initiating a downstream signaling cascade.
Conclusion
The synthesis and purification of this compound are critical for advancing research in metabolism and drug development. This guide provides a foundational understanding of the key methodologies and their applications. The detailed protocols and workflow diagrams serve as a practical resource for researchers and scientists in this field. The use of stable isotope-labeled compounds like this compound will continue to be instrumental in elucidating complex biological processes and in the development of novel therapeutics.
References
The Biological Role of Inosine in Cellular Metabolism: A Technical Guide
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
Inosine, a purine nucleoside, has long been considered a simple intermediate in purine metabolism. However, a growing body of evidence reveals its multifaceted role as a critical bioactive molecule and signaling messenger.[1][2] It is intrinsically linked to fundamental cellular processes including energy metabolism, nucleic acid synthesis, and post-transcriptional regulation.[3] Furthermore, inosine demonstrates significant immunomodulatory and neuroprotective functions, often acting through adenosine receptors.[1] Recent discoveries have also highlighted its production by gut microbiota and its subsequent impact on host immunity, particularly in the context of anti-tumor responses. This technical guide provides an in-depth exploration of the core biological roles of inosine in cellular metabolism, presenting quantitative data, detailed experimental methodologies, and pathway visualizations to serve as a comprehensive resource for the scientific community.
Inosine in Core Metabolic Pathways
Inosine occupies a central crossroads in purine metabolism, linking anabolic (synthesis) and catabolic (degradation) pathways. Its intracellular concentration is tightly regulated by the coordinated action of several key enzymes.
Formation of Inosine
Inosine is generated through three primary enzymatic reactions:
-
Deamination of Adenosine: The most significant source of inosine is the irreversible deamination of adenosine, a reaction catalyzed by Adenosine Deaminase (ADA) . This conversion occurs both intracellularly and extracellularly.
-
Dephosphorylation of Inosine Monophosphate (IMP): Inosine can be formed from IMP, the first fully formed purine nucleotide in the de novo synthesis pathway, through the action of 5'-nucleotidases .
-
Salvage Pathway: The enzyme Purine Nucleoside Phosphorylase (PNP) can catalyze the reversible reaction between hypoxanthine and ribose-1-phosphate to form inosine.
Catabolism of Inosine
Once formed, inosine is primarily catabolized by Purine Nucleoside Phosphorylase (PNP) , which cleaves the glycosidic bond to release hypoxanthine and ribose-1-phosphate. Hypoxanthine is then further oxidized by xanthine oxidase to xanthine and finally to uric acid, the end product of purine metabolism in humans.
Role in Energy Metabolism
As a precursor to purine nucleotides, inosine is indirectly vital for cellular energy. Inosine Monophosphate (IMP) serves as the branch point for the synthesis of both Adenosine Monophosphate (AMP) and Guanosine Monophosphate (GMP). These are subsequently phosphorylated to form ATP and GTP, the primary energy currencies of the cell. In certain contexts, such as supporting CD8+ T-cell function, inosine can also serve as an alternative carbon source, feeding into the pentose phosphate pathway.
Diagram: Central Role of Inosine in Purine Metabolism
Inosine as a Signaling Molecule
Beyond its metabolic roles, inosine functions as a signaling molecule, primarily by interacting with adenosine receptors, which are G-protein coupled receptors (GPCRs). Although it has a lower affinity than adenosine, its significantly longer half-life (~15 hours for inosine vs. <10 seconds for adenosine) allows for more sustained signaling.
Interaction with Adenosine A2A Receptors
A substantial body of evidence points to the adenosine A2A receptor (A2AR) as a key mediator of inosine's effects, particularly in the immune and nervous systems. Inosine has been demonstrated to be a functional agonist at the A2AR, capable of stimulating downstream signaling cascades.
Activation of the A2AR, which is coupled to a stimulatory G-protein (Gαs), leads to the activation of adenylyl cyclase. This enzyme catalyzes the conversion of ATP to cyclic AMP (cAMP), a ubiquitous second messenger. Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and other downstream effectors, such as the Extracellular signal-Regulated Kinase (ERK) pathway.
Immunomodulatory and Neuroprotective Signaling
-
Immunomodulation: Inosine's signaling via the A2AR is crucial for its anti-inflammatory and immunomodulatory properties. It can suppress the production of pro-inflammatory cytokines and regulate T-cell responses. For instance, microbiota-derived inosine enhances the efficacy of cancer immunotherapy through A2AR signaling on T-cells.
-
Neuroprotection: In the central nervous system, inosine signaling has been linked to neuroprotection and axonal regeneration. It can suppress neuroinflammation, reduce oxidative stress, and promote neuronal viability, potentially through the modulation of A2AR expression and downstream pathways like ERK.
Diagram: Inosine Signaling via the A2A Receptor
Quantitative Data Summary
This section summarizes key quantitative parameters related to inosine metabolism and concentration.
Table 1: Kinetic Parameters of Key Inosine-Metabolizing Enzymes
| Enzyme | Substrate | Organism/Tissue | K_m (µM) | V_max | Reference(s) |
| Adenosine Deaminase (ADA) | Adenosine | Human Lymphocytes | 103 ± 51 | 0.025 ± 0.001 nmol NH₃·mg⁻¹·s⁻¹ | |
| Adenosine | Bovine Calf Intestine | 26.1 - 29.3 | 1.27 µmol/min/unit | ||
| Adenosine | (General) | 37.6 | 15.7 µM min⁻¹ | ||
| Purine Nucleoside Phosphorylase (PNP) | Inosine | Bovine Spleen | - | Turnover: 1.3 x 10⁻⁴ s⁻¹ (hydrolysis) | |
| 5'-Nucleotidase (cytoplasmic) | IMP | Human Placenta | 30 | Relative Vmax < AMP | |
| AMP | Human Placenta | 18 | - |
Table 2: Reported Concentrations of Inosine in Biological Samples
| Sample Type | Condition | Organism | Concentration Range | Reference(s) |
| Human Plasma | Healthy | Human | 0.0 - 15.1 µM | |
| Healthy (after oral dose) | Human | Baseline increased 1.26-fold | ||
| Ischemic Heart Disease | Human | 0.25 - 5 µg/mL (~0.93 - 18.6 µM) | ||
| Human Cerebrospinal Fluid (CSF) | Normal | Human | ~1-2 µM | |
| After Hypoxia | Human | Significant increase | ||
| Rat Tissue | Striatum (Normal) | Rat | ~1-2 nmol/g | |
| Striatum (Ischemia) | Rat | ~12 nmol/g | ||
| Kidney (Normal) | Rat | ~0.3 nmol/g | ||
| Kidney (Ischemia) | Rat | ~3.5 nmol/g | ||
| mRNA (as IMP) | Brain | Mammalian | 1 per 17,000 ribonucleotides |
Key Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of inosine's biological roles.
Quantification of Inosine by HPLC-MS/MS
This protocol describes a method for the sensitive and accurate measurement of inosine in human plasma.
1. Sample Preparation (Solid-Phase Extraction - SPE):
- To 250 µL of human plasma, add an internal standard (e.g., lamivudine).
- Add 250 µL of 4.25% phosphoric acid solution and vortex to mix. This deproteinates the sample.
- Activate an HLB (Hydrophilic-Lipophilic Balance) SPE column according to the manufacturer's instructions.
- Load the mixed sample onto the activated SPE column.
- Wash the column to remove interfering substances.
- Elute inosine and the internal standard with 1 mL of the mobile phase solution.
- Collect the eluant and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.
- Transfer the supernatant to an HPLC vial for analysis.
2. LC-MS/MS Analysis:
- Chromatography: Use a C18 column (e.g., monolithic C18) with a gradient mobile phase, such as methanol and 0.1% trifluoroacetic acid in water.
- Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode.
- Detection: Use Multiple Reaction Monitoring (MRM) to detect specific parent-to-daughter ion transitions for inosine (e.g., m/z 269.1 → 137.1) and the internal standard.
3. Quantification:
- Generate a standard curve by spiking blank plasma with known concentrations of inosine (e.g., 28.5 to 912.0 ng/mL).
- Calculate the ratio of the peak area of inosine to the peak area of the internal standard.
- Determine the concentration of inosine in unknown samples by interpolating from the standard curve.
Diagram: Workflow for Inosine Quantification
Purine Nucleoside Phosphorylase (PNP) Activity Assay
This colorimetric assay measures PNP activity by quantifying the formation of uric acid from the PNP-catalyzed breakdown of inosine.
1. Reagent Preparation:
- PNP Assay Buffer: Prepare a 1X working solution from a 10X stock.
- Developer Mix: Reconstitute the developer enzyme mix, which contains xanthine oxidase, in the assay buffer.
- Inosine Substrate: Prepare a stock solution of inosine.
- Sample Preparation: Homogenize cells or tissues (e.g., 10-100 mg) in ice-cold PNP Assay Buffer containing a protease inhibitor cocktail. Centrifuge at 10,000 x g for 15 minutes at 4°C and collect the supernatant (lysate).
2. Assay Procedure (96-well plate format):
- Standard Curve: Prepare a hypoxanthine or uric acid standard curve according to the kit manufacturer's instructions.
- Sample Wells: Add 2-50 µL of sample lysate to each well. Adjust the final volume to 50 µL with PNP Assay Buffer.
- Background Control Wells: For each sample, prepare a parallel well containing the sample lysate but use a reaction mix without the inosine substrate to measure background from endogenous hypoxanthine/xanthine.
- Reaction Mix Preparation: Prepare a master mix containing PNP Assay Buffer, Developer Mix, and Inosine Substrate.
- Initiate Reaction: Add 50 µL of the Reaction Mix to each sample and standard well.
- Incubation & Measurement: Incubate the plate at room temperature (or 37°C, depending on the protocol) and measure the absorbance at 293 nm in kinetic mode for at least 30 minutes.
3. Calculation:
- Determine the rate of change in absorbance (ΔOD/min).
- Subtract the rate of the background control from the sample rate.
- Calculate the PNP activity using the standard curve, expressed as µmol/min/mg of protein (U/mg).
Inosine-Induced cAMP Production Assay (ELISA)
This protocol outlines a competitive ELISA for measuring intracellular cAMP levels following cell stimulation with inosine.
1. Cell Culture and Stimulation:
- Plate cells (e.g., HEK293 cells stably expressing the A2A receptor) in multi-well plates and grow to desired confluency.
- Pre-treat cells with a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 100 µM) for a short period (e.g., 10-20 minutes) to prevent cAMP degradation.
- Stimulate cells with varying concentrations of inosine (e.g., 1 µM to 1 mM) for a defined period (e.g., 10-30 minutes) at 37°C.
2. Cell Lysis:
- Aspirate the stimulation medium.
- Lyse the cells by adding a lysis buffer (e.g., 0.1 M HCl) to each well and incubate for 10-20 minutes at room temperature.
3. Competitive ELISA Procedure:
- Sample Preparation: If necessary, acetylate samples and standards using the provided reagents to increase assay sensitivity.
- Standard Curve: Prepare a cAMP standard curve according to the kit manufacturer's protocol.
- Assay Plate: Add 50 µL of standards and cell lysates to the appropriate wells of the anti-Rabbit IgG coated plate.
- Add Reagents: Add 25 µL of Peroxidase-cAMP Tracer and 50 µL of Rabbit Anti-cAMP Antibody to each well.
- Incubation: Cover the plate and incubate for 2 hours at room temperature with gentle shaking.
- Washing: Wash the plate 5 times with 1X Wash Buffer.
- Substrate Addition: Add 100 µL of TMB Substrate Solution to each well and incubate for 5-20 minutes at room temperature.
- Stop Reaction: Add 100 µL of Stop Solution to each well.
- Measurement: Read the absorbance at 450 nm. The intensity of the color is inversely proportional to the cAMP concentration.
4. Data Analysis:
- Generate a standard curve by plotting the absorbance versus the concentration of the cAMP standards.
- Calculate the cAMP concentration in the cell lysates by interpolating their absorbance values from the standard curve.
Analysis of ERK Phosphorylation by Western Blot
This protocol details the detection of phosphorylated ERK (p-ERK) as a downstream marker of inosine-induced A2AR signaling.
1. Cell Treatment and Lysis:
- Culture cells to ~80-90% confluency. For optimal results, serum-starve the cells for several hours or overnight to reduce basal ERK phosphorylation.
- Treat cells with inosine at various concentrations and time points. Include positive (e.g., EGF) and negative (vehicle) controls.
- After treatment, place plates on ice and wash cells twice with ice-cold PBS.
- Lyse cells by adding 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
- Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant.
2. Protein Quantification and Sample Preparation:
- Determine the protein concentration of each lysate using a BCA or Bradford assay.
- Normalize all samples to the same protein concentration with lysis buffer.
- Mix 20-30 µg of protein from each sample with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
3. SDS-PAGE and Western Blot:
- Load samples onto an SDS-PAGE gel (e.g., 10-12%) and perform electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Blocking: Block the membrane for 1 hour at room temperature in 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST). Note: BSA is preferred over milk for phospho-antibodies to reduce background.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for phospho-ERK1/2 (e.g., p44/42 MAPK) diluted in 5% BSA/TBST overnight at 4°C with gentle agitation.
- Washing: Wash the membrane three times for 5-10 minutes each with TBST.
- Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detection: Wash the membrane again as above. Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
4. Stripping and Re-probing for Total ERK:
- To normalize for protein loading, strip the membrane using a mild stripping buffer.
- Re-block the membrane and probe with a primary antibody for total ERK1/2.
- Repeat the secondary antibody and detection steps.
5. Densitometry Analysis:
- Quantify the band intensities for both p-ERK and total ERK using densitometry software.
- Calculate the ratio of p-ERK to total ERK for each sample to determine the relative level of ERK activation.
Conclusion and Future Directions
Inosine is a pleiotropic molecule with fundamental roles that extend far beyond its classical designation as a metabolic intermediate. It is a key regulator of purine homeostasis, a signaling molecule with potent immunomodulatory and neuroprotective effects, and a substrate for cellular energy. The discovery of its production by the gut microbiota and its role in cancer immunotherapy has opened new avenues for therapeutic exploration.
Future research should focus on further elucidating the specific molecular mechanisms of inosine signaling, including the potential for biased agonism at adenosine receptors and the existence of novel, inosine-specific receptors. A deeper understanding of how inosine levels are regulated in different tissues and pathological states will be critical for harnessing its therapeutic potential. The continued development of robust analytical methods and targeted in vivo studies will be essential to translate our growing knowledge of inosine biology into innovative strategies for treating a wide range of human diseases.
References
- 1. Human placental cytoplasmic 5'-nucleotidase. Kinetic properties and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Monovalent cation activation and kinetic mechanism of inosine 5'-monophosphate dehydrogenase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. IMP-GMP specific cytosolic 5'-nucleotidase regulates nucleotide pool and prodrug metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Inosine-¹³C₃ as a Tracer in Metabolic Pathway Analysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing has become an indispensable tool for elucidating the intricate network of metabolic pathways within biological systems. By introducing molecules labeled with heavy isotopes, such as Carbon-13 (¹³C), researchers can track the fate of these molecules and their constituent atoms as they are transformed by cellular machinery. This provides unparalleled insights into metabolic fluxes, pathway activities, and nutrient utilization under various physiological and pathological conditions.
Inosine, a naturally occurring purine nucleoside, plays a central role in purine metabolism and can serve as an alternative carbon source in certain cellular contexts.[1][2] The use of Inosine labeled with ¹³C at specific positions (Inosine-¹³C₃) offers a powerful method to probe key metabolic pathways, including the Pentose Phosphate Pathway (PPP), de novo nucleotide synthesis, and central carbon metabolism. This technical guide provides an in-depth overview of the principles, experimental protocols, data analysis, and applications of Inosine-¹³C₃ as a metabolic tracer.
Core Principles of Inosine-¹³C₃ Tracing
Inosine is metabolized by purine nucleoside phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate.[1] When using Inosine labeled with ¹³C on the ribose moiety (e.g., [1',2',3',4',5'-¹³C₅]inosine), the ¹³C atoms are primarily channeled into the pentose phosphate pathway and glycolysis. This allows for the detailed investigation of these pathways' dynamics. Conversely, labeling the purine ring of inosine would enable tracing of the purine salvage pathway and its contributions to the nucleotide pool.
The choice of Inosine-¹³C₃ isotopologue is therefore critical and depends on the specific metabolic pathway under investigation. The most common application involves tracing the ribose component to understand how cells utilize alternative carbon sources, particularly under nutrient-stressed conditions like glucose deprivation.[1]
Key Metabolic Pathways Traced by Inosine-¹³C₃
Pentose Phosphate Pathway (PPP)
The PPP is a crucial metabolic route for generating NADPH, essential for antioxidant defense and reductive biosynthesis, and for producing precursors for nucleotide synthesis.[3] By supplying ¹³C-ribose-labeled inosine, the incorporation of ¹³C into PPP intermediates such as ribose-5-phosphate (R5P), sedoheptulose-7-phosphate (S7P), and erythrose-4-phosphate (E4P) can be quantified, providing a measure of PPP flux.
Purine Nucleotide Synthesis
Inosine can be salvaged to form inosine monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). Tracing with inosine labeled on the purine ring allows for the quantification of the salvage pathway's contribution to the total purine nucleotide pool, in contrast to the de novo synthesis pathway.
Experimental Protocols
A generalized workflow for an Inosine-¹³C₃ tracer experiment is outlined below. It is crucial to optimize specific parameters such as tracer concentration and incubation time for each experimental system.
Cell Culture and Tracer Incubation
-
Cell Seeding: Plate cells at a density that will achieve approximately 85% confluency at the time of metabolite extraction.
-
Tracer Medium Preparation: Prepare culture medium containing the desired concentration of Inosine-¹³C₃. The optimal concentration should be determined empirically but often ranges from 50 to 200 µM. Ensure the medium is pre-warmed to 37°C.
-
Incubation:
-
For steady-state analysis , incubate cells with the tracer medium for a period sufficient to achieve isotopic equilibrium in the metabolites of interest. This is typically in the range of 6 to 24 hours.
-
For dynamic labeling (flux analysis) , a time-course experiment is required. Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes) after introducing the tracer.
-
Metabolite Quenching and Extraction
Rapidly quenching metabolic activity is critical to prevent alterations in metabolite levels during sample processing.
-
Quenching: Aspirate the tracer medium and immediately wash the cells with ice-cold phosphate-buffered saline (PBS). Then, add a pre-chilled quenching/extraction solution, such as 80% methanol or a mixture of acetonitrile/methanol/water, directly to the culture plate on dry ice.
-
Cell Lysis and Collection: Scrape the cells in the quenching solution and transfer the lysate to a microcentrifuge tube.
-
Extraction:
-
Vortex the cell lysate thoroughly.
-
Centrifuge at high speed (e.g., >15,000 x g) at 4°C to pellet cell debris and proteins.
-
Collect the supernatant containing the polar metabolites. The pellet can be retained for protein or non-polar metabolite analysis.
-
Dry the supernatant using a vacuum concentrator.
-
LC-MS/MS Analysis
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for quantifying ¹³C-labeled metabolites.
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).
-
Chromatographic Separation: Employ a chromatographic method that provides good separation of the target metabolites. Hydrophilic interaction liquid chromatography (HILIC) is often used for polar metabolites.
-
Mass Spectrometry:
-
Use a high-resolution mass spectrometer capable of resolving the different mass isotopologues of each metabolite.
-
Develop a targeted Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) method for each metabolite of interest, including all possible ¹³C-labeled isotopologues.
-
Data Presentation and Analysis
Mass Isotopomer Distribution (MID) Analysis
The raw data from the LC-MS/MS analysis consists of peak areas for each mass isotopologue of a given metabolite. This data is used to calculate the Mass Isotopomer Distribution (MID), which is the fractional abundance of each isotopologue.
Correction for Natural ¹³C Abundance: It is essential to correct the raw MID data for the natural abundance of ¹³C (approximately 1.1%) and other heavy isotopes. Several software packages are available for this correction, such as IsoCor.
Quantitative Data Summary
The following tables provide examples of how to structure quantitative data from an Inosine-¹³C₃ tracing experiment.
Table 1: Fractional ¹³C Enrichment in Pentose Phosphate Pathway Intermediates
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Ribose-5-Phosphate | ||||||
| Sedoheptulose-7-Phosphate | ||||||
| Erythrose-4-Phosphate | ||||||
| Fructose-6-Phosphate | ||||||
| Glucose-6-Phosphate | ||||||
| (Data represents the percentage of each mass isotopologue after correction for natural abundance. M+n indicates the number of ¹³C atoms incorporated.) |
Table 2: Fractional ¹³C Enrichment in Purine Nucleotides
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 |
| Inosine Monophosphate (IMP) | ||||||
| Adenosine Monophosphate (AMP) | ||||||
| Guanosine Monophosphate (GMP) | ||||||
| (Data represents the percentage of each mass isotopologue after correction for natural abundance. M+n indicates the number of ¹³C atoms incorporated.) |
Metabolic Flux Analysis
Metabolic Flux Analysis (MFA) uses the corrected MID data, along with a stoichiometric model of the metabolic network, to calculate the rates (fluxes) of intracellular reactions. This requires specialized software and computational expertise.
Software for Data Analysis:
-
PIRAMID (Program for Integration and Rapid Analysis of Mass Isotopomer Distributions): A user-friendly tool for automated extraction and analysis of MIDs from MS data.
-
LS-MIDA (Least Square Mass Isotopomer Analyzer): An open-source software for processing MS data to calculate isotopomer abundances.
-
13CFLUX2: A software suite for ¹³C metabolic flux analysis.
Applications in Research and Drug Development
Elucidating Cancer Metabolism
Cancer cells exhibit altered metabolism to support their rapid proliferation. Inosine-¹³C₃ tracing can be used to:
-
Identify metabolic vulnerabilities in cancer cells, such as their reliance on alternative carbon sources like inosine.
-
Assess the impact of therapeutic agents on specific metabolic pathways.
-
Understand how the tumor microenvironment influences cancer cell metabolism.
Immunology
The metabolic state of immune cells, such as T-cells, is critical for their function. Inosine-¹³C₃ has been used to demonstrate that effector T-cells can utilize inosine to fuel central carbon metabolism and maintain their function in glucose-restricted environments, a finding with implications for cancer immunotherapy.
Neurobiology and Cardiology
While less explored, Inosine-¹³C₃ tracing has potential applications in understanding the metabolism of neuronal and cardiac cells. Inosine has been shown to have neuroprotective and cardioprotective effects, and tracing its metabolic fate in these tissues could provide insights into these mechanisms.
Conclusion
Inosine-¹³C₃ is a versatile and powerful tracer for investigating key metabolic pathways. By carefully designing and executing tracer experiments, and utilizing appropriate data analysis tools, researchers can gain deep insights into cellular metabolism. This knowledge is crucial for advancing our understanding of disease and for the development of novel therapeutic strategies that target metabolic pathways.
References
Understanding the Stability of Inosine-13C3 in Cell Culture: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability of Inosine-13C3 in a typical cell culture environment. Inosine, a naturally occurring purine nucleoside, plays a crucial role in various physiological processes, and its isotopically labeled form, this compound, is a valuable tool in metabolic research and pharmacokinetic studies. Understanding its stability is paramount for the accurate design and interpretation of experiments. This guide details the metabolic fate of this compound, provides experimental protocols for its stability assessment, and visualizes the key biochemical pathways involved.
Quantitative Stability of Inosine in Cell Culture
Inosine is a stable metabolite with a reported half-life of approximately 15 hours in vivo.[1][2] This inherent stability allows for its application in longer-term cell culture experiments. However, its concentration will decrease over time due to cellular uptake and metabolic conversion. The primary route of inosine metabolism is its conversion to hypoxanthine.[3][4]
The following table provides a representative model of this compound degradation and the appearance of its primary labeled metabolite, Hypoxanthine-13C3, over a 48-hour period in a standard cell culture setting. This data is illustrative and actual values may vary depending on the cell line, cell density, and specific culture conditions.
| Time (Hours) | This compound Remaining (%) | Hypoxanthine-13C3 Formed (Relative Abundance) |
| 0 | 100% | 0 |
| 2 | ~92% | Low |
| 4 | ~85% | Low |
| 8 | ~70% | Medium |
| 12 | ~60% | Medium |
| 24 | ~35% | High |
| 48 | ~12% | Very High |
Experimental Protocols for Stability Assessment
To determine the specific stability of this compound in your experimental system, the following protocol for an intracellular stability assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is recommended.
General Workflow for this compound Stability Assay
The overall workflow involves introducing this compound to the cell culture, collecting samples at various time points, quenching cellular metabolism, extracting metabolites, and analyzing the samples by LC-MS/MS to quantify the remaining this compound and its metabolites.
Caption: A high-level overview of the experimental steps for assessing this compound stability.
Detailed Protocol for Intracellular Stability of this compound
Objective: To quantify the amount of this compound and its labeled metabolites within a specific cell line over time.
Materials:
-
This compound
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., 60% methanol at -40°C or liquid nitrogen)[5]
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates) at a density that will not lead to over-confluence during the experiment.
-
Allow cells to adhere and reach a logarithmic growth phase.
-
-
Dosing with this compound:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO).
-
Spike the cell culture medium with this compound to the desired final concentration. Ensure the final solvent concentration is non-toxic to the cells (typically <0.1%).
-
-
Time-Course Sampling:
-
At designated time points (e.g., 0, 2, 4, 8, 12, 24, 48 hours), collect both the cell pellets and the culture medium.
-
For adherent cells, aspirate the medium and quickly wash the cells with ice-cold PBS to remove extracellular this compound.
-
-
Metabolism Quenching:
-
Immediately after washing, add a pre-chilled quenching solution to the cells to halt all enzymatic activity. Alternatively, flash-freeze the cell pellet in liquid nitrogen. This step is critical to prevent artefactual changes in metabolite levels.
-
-
Metabolite Extraction:
-
Add a pre-chilled extraction solvent to the quenched cells.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Vortex the samples vigorously and incubate on ice to ensure complete cell lysis and protein precipitation.
-
Centrifuge at high speed at 4°C to pellet cell debris.
-
Collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the extracted samples using a validated LC-MS/MS method capable of separating and quantifying inosine and its metabolites (e.g., hypoxanthine).
-
Chromatography: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable for separating these polar compounds.
-
Mass Spectrometry: Use a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of this compound and its labeled metabolites.
-
-
Data Analysis:
-
Calculate the concentration of this compound and its metabolites at each time point.
-
Determine the rate of degradation and the half-life of this compound in the specific cell line.
-
Metabolic Pathways and Mechanisms of Action
The stability of this compound in cell culture is primarily dictated by its involvement in the purine metabolism pathway. Additionally, inosine can exert biological effects through its interaction with adenosine receptors.
Purine Metabolism: The Degradation Pathway of Inosine
Inosine is a central intermediate in purine metabolism. It is primarily catabolized by the enzyme purine nucleoside phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate. The ribose-1-phosphate can then enter the pentose phosphate pathway. Hypoxanthine is further metabolized to xanthine and finally to uric acid. When using this compound, the 13C labels will be incorporated into these downstream metabolites, allowing for metabolic flux analysis.
Caption: The enzymatic conversion of Inosine to Uric Acid in the purine degradation pathway.
Adenosine Receptor Signaling
Inosine can act as an agonist at adenosine receptors, particularly the A2A receptor (A2AR), albeit with a lower affinity than adenosine. Activation of the A2AR, a Gs protein-coupled receptor, leads to the stimulation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and the activation of Protein Kinase A (PKA). This signaling cascade can influence various cellular processes, including inflammation and immune responses.
Caption: Simplified signaling cascade initiated by inosine binding to the adenosine A2A receptor.
Conclusion
This compound is a relatively stable molecule in cell culture, with its degradation primarily driven by enzymatic conversion within the purine metabolism pathway. Its half-life provides a useful benchmark, but for precise quantitative studies, it is essential to determine its stability within the specific experimental context. The protocols and pathway information provided in this guide offer a robust framework for researchers to accurately assess the stability of this compound, enabling more reliable and reproducible experimental outcomes in the fields of metabolic research and drug development.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic turnover and dynamics of modified ribonucleosides by 13C labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
Inosine-13C3: A Technical Guide to its Mechanism of Action in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine, a naturally occurring purine nucleoside, has garnered significant scientific interest for its multifaceted roles in cellular metabolism, signaling, and its therapeutic potential in a range of pathological conditions. This technical guide provides an in-depth exploration of the mechanism of action of inosine, with a special focus on its isotopically labeled form, Inosine-13C3. As this compound is functionally identical to its unlabeled counterpart, its primary utility lies in its application as a tracer in pharmacokinetic and metabolic flux studies, allowing for precise tracking of its metabolic fate and contribution to various cellular pathways. This document will detail its core mechanisms, provide quantitative data from key studies, outline experimental protocols, and visualize the intricate pathways it modulates.
Core Mechanisms of Action
Inosine exerts its biological effects through several key mechanisms: as a central player in purine metabolism, a signaling molecule that interacts with adenosine receptors, and a modulator of inflammatory and neuronal processes.
Metabolic Integration and Bioenergetic Contribution
Inosine serves as a crucial intermediate in the purine salvage pathway. It is formed from the deamination of adenosine and can be further metabolized to hypoxanthine and subsequently to uric acid, a potent antioxidant.[1][2] The ribose-1-phosphate generated from the phosphorolysis of inosine can enter the pentose phosphate pathway (PPP) and glycolysis, contributing to the cellular energy pool (ATP) and providing precursors for nucleotide biosynthesis.[3] Isotopic labeling with this compound allows for the precise tracing of these carbon atoms through central carbon metabolism, providing quantitative insights into metabolic fluxes in various cell types, including immune and neuronal cells.[3][4]
Adenosine Receptor-Mediated Signaling
Inosine acts as an agonist at adenosine A1 and A2A receptors, initiating downstream signaling cascades that are central to its neuroprotective and immunomodulatory effects. Activation of these G-protein coupled receptors can modulate the activity of adenylyl cyclase and phospholipase C, leading to changes in intracellular second messengers like cyclic AMP (cAMP) and inositol triphosphate (IP3). This, in turn, influences the activity of protein kinases such as Protein Kinase A (PKA), Protein Kinase C (PKC), and mitogen-activated protein kinases (MAPKs).
A key signaling axis influenced by inosine is the PI3K/Akt pathway, which plays a critical role in cell survival and proliferation. By activating this pathway, inosine can lead to the phosphorylation and subsequent inhibition of Glycogen Synthase Kinase 3β (GSK-3β), a protein implicated in a variety of cellular processes, including inflammation and apoptosis.
Neuroprotection and Neuronal Regeneration
Inosine has demonstrated significant neuroprotective properties in various models of neurological injury and disease. This is attributed to several factors, including:
-
Antioxidant effects: The metabolic conversion of inosine to uric acid contributes to the scavenging of reactive oxygen species, mitigating oxidative stress.
-
Promotion of axonal outgrowth: Inosine has been shown to stimulate neurite outgrowth and axonal regeneration, a crucial aspect of recovery from neuronal injury.
-
Modulation of neuroinflammation: By suppressing the production of pro-inflammatory cytokines in the central nervous system, inosine can reduce neuronal damage.
Immunomodulation and Anti-inflammatory Effects
Inosine exhibits potent anti-inflammatory and immunomodulatory activities. It can suppress the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in immune cells like macrophages. This effect is mediated, in part, through the activation of adenosine A2A receptors on these cells. Furthermore, inosine can shift the balance from a pro-inflammatory to an anti-inflammatory cytokine profile.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the effects of inosine.
Table 1: Pharmacokinetic Parameters of Inosine in Rodents (Oral Administration)
| Parameter | Value | Species | Reference |
| Tmax (Time to Peak Concentration) | ~1 hour | Rat | |
| Bioavailability | ~65% | Rat | |
| Metabolism | Primarily to hypoxanthine and uric acid | Rat | |
| Excretion | Mainly via urine as unchanged form and metabolites | Rat |
Table 2: Effect of Inosine on Uric Acid Levels in Parkinson's Disease Patients (SURE-PD Study)
| Treatment Group | Inosine Dosage | Mean Increase in Serum Urate (mg/dL) | Reference |
| Placebo | N/A | No significant change | |
| Mild Urate Elevation | Titrated to 6.1-7.0 mg/dL serum urate | 2.3 | |
| Moderate Urate Elevation | Titrated to 7.1-8.0 mg/dL serum urate | 3.0 |
Table 3: In Vitro Effects of Inosine on Adenosine A2A Receptor Signaling
| Parameter | Inosine EC50 | Cell Line | Reference |
| cAMP Production | 300.7 ± 48.9 µM | HEK293-hA2AR | |
| ERK1/2 Phosphorylation | 89.38 ± 15.12 µM | CHO-hA2AR |
Table 4: Anti-inflammatory Effects of Inosine on Cytokine Production
| Cytokine | Cell Type/Model | Inosine Concentration | % Inhibition | Reference |
| TNF-α | LPS-stimulated murine macrophages | 1 mM | ~70% | |
| IL-1β | LPS-stimulated murine macrophages | 1 mM | ~60% | |
| IL-6 | LPS-stimulated murine macrophages | 1 mM | ~50% | |
| IL-12 | LPS-stimulated murine macrophages | 1 mM | ~80% |
Table 5: Neuroprotective Effects of Inosine in Animal Models
| Animal Model | Inosine Dosage | Duration | Key Finding | Reference |
| Aged Female Rats (Cognitive Decline) | 100 & 200 mg/kg; i.p. | 15 days | Improved learning and memory, reduced oxidative stress | |
| Streptozotocin-induced Alzheimer's Disease (Rats) | 100, 200, & 300 mg/kg; p.o. | 20 days | Dose-dependent improvement in memory and reduction in neuroinflammation | |
| Unilateral Corticospinal Tract Transection (Rats) | Intracortical application | N/A | Stimulated axonal sprouting |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this guide.
Protocol 1: In Vitro cAMP Assay for Adenosine A2A Receptor Activation
Objective: To measure the effect of inosine on cyclic AMP (cAMP) production mediated by the adenosine A2A receptor.
Cell Line: HEK293 cells stably expressing the human adenosine A2A receptor (HEK293-hA2AR).
Materials:
-
HEK293-hA2AR cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Hanks' Balanced Salt Solution (HBSS)
-
Adenosine 5′ [α,β-methylene] diphosphate
-
Adenosine deaminase (ADA)
-
HEPES buffer
-
Tween 20
-
ATP, GTP, GDP, MgCl2, NaCl
-
Rolipram (a phosphodiesterase inhibitor)
-
Inosine
-
CGS 21680 (a selective A2A receptor agonist, as a positive control)
-
cAMP HTRF assay kit
-
Half-area white plates
Procedure:
-
Culture HEK293-hA2AR cells to confluence.
-
Prepare cell membranes from the cultured cells.
-
Incubate the cell membranes in HBSS containing 50 µM adenosine 5′ [α,β-methylene] diphosphate and 3 U/ml ADA at 37°C for 20 minutes to degrade any endogenous adenosine.
-
Wash the membranes twice with 33mM HEPES containing 0.1% Tween 20.
-
Resuspend the membranes in a stimulation buffer containing 100 µM ATP, 2 µM GTP, 10 µM GDP, 2 µM MgCl2, 150 mM NaCl, 50 µM adenosine 5′ [α,β-methylene] diphosphate, and 50 µM rolipram.
-
Add varying concentrations of inosine (e.g., 0-300 µM) or a fixed concentration of CGS 21680 (e.g., 100 nM) to the membrane suspension in half-area white plates (4.5 µg protein/well).
-
Incubate for 30 minutes at 37°C.
-
Quantify cAMP levels using a cAMP HTRF assay kit according to the manufacturer's instructions.
-
Calculate EC50 values for inosine's effect on cAMP production.
Protocol 2: Western Blot for PI3K/Akt/GSK-3β Pathway Activation
Objective: To assess the effect of inosine on the phosphorylation status of Akt and GSK-3β.
Cell Line: A suitable neuronal or immune cell line (e.g., PC12, RAW 264.7).
Materials:
-
Cell line of interest
-
Cell culture medium
-
Inosine
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-GSK-3β (Ser9), anti-total-GSK-3β, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Culture cells to a suitable confluency.
-
Treat cells with varying concentrations of inosine for a specified time.
-
Wash cells with ice-cold PBS and lyse them in lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Strip the membrane and re-probe with antibodies for the total protein and loading control to normalize the data.
-
Quantify the band intensities to determine the relative phosphorylation levels.
Protocol 3: Stable Isotope-Resolved Metabolomics (SIRM) with this compound
Objective: To trace the metabolic fate of the carbon backbone of inosine in a biological system.
Cell Line: A cell line with active purine metabolism (e.g., activated T cells, neuronal cells).
Materials:
-
Cell line of interest
-
Culture medium (e.g., RPMI 1640)
-
This compound (or other appropriately labeled inosine, such as Inosine-13C5)
-
Ice-cold 0.9% NaCl solution
-
Extraction solvent (e.g., 80% methanol, pre-chilled to -80°C)
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Internal standards for quantification
Procedure:
-
Culture cells under the desired experimental conditions.
-
Replace the standard culture medium with a medium containing a known concentration of this compound.
-
Incubate the cells for a defined period to allow for the uptake and metabolism of the labeled inosine.
-
At the end of the incubation, rapidly quench the metabolism by aspirating the medium and washing the cells with ice-cold 0.9% NaCl.
-
Immediately add the pre-chilled extraction solvent to the cells to extract the metabolites.
-
Scrape the cells and transfer the extract to a microcentrifuge tube.
-
Centrifuge the extract to pellet the cell debris.
-
Collect the supernatant containing the metabolites.
-
Analyze the metabolite extract by LC-MS to identify and quantify the mass isotopologues of downstream metabolites (e.g., in the PPP, glycolysis, and TCA cycle).
-
Correct the raw data for the natural abundance of 13C and perform metabolic flux analysis using appropriate software to determine the contribution of inosine to different metabolic pathways.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and a typical experimental workflow for studying the metabolic effects of this compound.
Caption: Inosine signaling through adenosine A1 and A2A receptors.
Caption: Metabolic pathway of this compound.
Caption: Workflow for this compound metabolic tracing.
Conclusion
Inosine, and its traceable counterpart this compound, is a pleiotropic molecule with significant implications for cellular metabolism, signaling, and therapeutic applications. Its ability to act as an energy substrate, a signaling agonist, a neuroprotective agent, and an immunomodulator underscores its importance in various biological systems. The use of this compound in stable isotope-resolved metabolomics provides a powerful tool for dissecting its metabolic contributions and understanding its mechanism of action with high precision. This technical guide serves as a comprehensive resource for researchers and drug development professionals seeking to explore the multifaceted biology of inosine and harness its therapeutic potential. Further research into the detailed molecular interactions and downstream effects of inosine will continue to unveil new avenues for its application in human health and disease.
References
- 1. Item - Pharmacokinetic properties of a novel inosine analog, 4â²-cyano-2â²-deoxyinosine, after oral administration in rats - Public Library of Science - Figshare [plos.figshare.com]
- 2. Pharmacokinetic properties of a novel inosine analog, 4'-cyano-2'-deoxyinosine, after oral administration in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetic properties of a novel inosine analog, 4′-cyano-2′-deoxyinosine, after oral administration in rats | PLOS One [journals.plos.org]
- 4. Inosine Exerts a Broad Range of Antiinflammatory Effects in a Murine Model of Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to High-Purity Inosine-13C3 for Researchers and Drug Development Professionals
Introduction: Inosine-13C3 is a stable isotope-labeled version of the endogenous purine nucleoside, inosine. The incorporation of three carbon-13 atoms into the inosine molecule makes it an invaluable tool for researchers in various fields, particularly in metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification. This technical guide provides an in-depth overview of commercially available high-purity this compound, its applications, and relevant experimental methodologies.
Commercial Suppliers of High-Purity this compound
Several reputable suppliers offer high-purity this compound for research purposes. The table below summarizes the key specifications from prominent vendors. Please note that while some suppliers provide detailed specifications online, others may require a request for a Certificate of Analysis (CoA) for lot-specific data.
| Supplier | Catalog Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment |
| Santa Cruz Biotechnology | sc-220031 | C₇¹³C₃H₁₂N₄O₅ | 271.21 | Typically ≥98% (CoA required)[1][2] | CoA required for lot-specific data[1][2] |
| MedChemExpress | HY-115585S | C₇¹³C₃H₁₂N₄O₅ | 271.21 | ≥98% | ≥98% |
| Axios Research | AR-I01560 | ¹³C₃C₇H₁₂N₄O₅ | 271.21 | ≥98.0%[3] | ≥98.0% (by mass spectroscopy) |
| Simson Pharma Limited | A720014 | C₇¹³C₃H₁₂N₄O₅ | 271.20 | CoA available upon request | CoA available upon request |
Applications and Experimental Protocols
High-purity this compound is primarily utilized in tracer studies to elucidate metabolic pathways and quantify metabolite flux. It also serves as a robust internal standard for liquid chromatography-mass spectrometry (LC-MS) methods due to its chemical identity with endogenous inosine, but distinct mass.
Metabolic Flux Analysis (MFA) using this compound
Metabolic flux analysis is a powerful technique to quantify the rates of metabolic reactions within a biological system. The use of stable isotope tracers like this compound is central to this methodology.
Objective: To trace the incorporation of the purine ring from this compound into the cellular nucleotide pool via the purine salvage pathway.
Generalized Protocol:
-
Cell Culture and Labeling:
-
Culture cells of interest to mid-log phase in a standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of this compound. The concentration and labeling duration will depend on the cell type and the specific pathway being investigated.
-
Continue the incubation under controlled conditions to allow for the uptake and metabolism of the labeled inosine.
-
-
Metabolite Extraction:
-
After the labeling period, rapidly quench the metabolic activity of the cells, typically by using cold methanol or a similar solvent.
-
Lyse the cells and extract the intracellular metabolites using a suitable extraction protocol, such as a biphasic extraction with methanol, chloroform, and water.
-
-
Sample Analysis by LC-MS/MS:
-
Separate the extracted metabolites using liquid chromatography, typically with a column designed for polar molecule separation.
-
Analyze the eluent by tandem mass spectrometry (MS/MS) to identify and quantify the isotopologues of downstream metabolites of inosine, such as inosine monophosphate (IMP), adenosine monophosphate (AMP), and guanosine monophosphate (GMP).
-
The mass spectrometer will differentiate between the unlabeled (12C) and labeled (13C) versions of these molecules based on their mass-to-charge ratio.
-
-
Data Analysis and Flux Calculation:
-
Process the raw mass spectrometry data to determine the mass isotopomer distribution (MID) for each metabolite of interest.
-
Use specialized software to fit the experimental MID data to a metabolic network model. This allows for the calculation of the relative or absolute fluxes through the purine salvage pathway and other connected metabolic routes.
-
This compound as an Internal Standard for Quantification
Objective: To accurately quantify the concentration of endogenous inosine in a biological sample.
Methodology:
-
A known amount of this compound is spiked into the biological sample (e.g., plasma, cell lysate) at the beginning of the sample preparation process.
-
The sample is then processed (e.g., protein precipitation, extraction) and analyzed by LC-MS/MS.
-
The endogenous (unlabeled) inosine and the this compound internal standard are separated chromatographically and detected by the mass spectrometer.
-
A calibration curve is generated using known concentrations of unlabeled inosine.
-
The concentration of endogenous inosine in the sample is determined by comparing the peak area ratio of the unlabeled inosine to the this compound internal standard against the calibration curve. This method corrects for variations in sample extraction efficiency and instrument response.
Signaling Pathways Involving Inosine
Inosine is not only a metabolite but also a signaling molecule that can interact with adenosine receptors. The following diagrams illustrate the metabolic context of inosine and its role in a key signaling pathway.
Caption: Purine metabolism showing de novo synthesis and the salvage pathway for this compound.
Caption: Inosine activation of the Adenosine A2A receptor and downstream signaling cascades.
Conclusion
High-purity this compound is an essential tool for modern biological and pharmaceutical research. Its utility in metabolic flux analysis and as an internal standard for quantitative studies provides researchers with the ability to probe the intricate workings of cellular metabolism with high precision. The commercial availability of this compound from multiple suppliers ensures its accessibility to the scientific community, fostering further discoveries in drug development and our understanding of complex biological systems.
References
Inosine-13C3: A Technical Guide to Safe Handling and Laboratory Practices
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety and handling guidelines for Inosine-13C3. As a stable isotope-labeled compound, its primary chemical and toxicological properties are considered analogous to its unlabeled counterpart, Inosine. The following information is based on available data for Inosine and established best practices for laboratory chemical safety.
Hazard Identification and Classification
This compound, like Inosine, is not classified as a hazardous substance according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1][2][3] However, it should be handled with the standard care afforded to all chemical reagents in a laboratory setting. The material should be considered potentially hazardous until comprehensive toxicological data becomes available.[3]
Primary Routes of Exposure:
-
Ingestion
-
Inhalation (of dust)
-
Skin contact
-
Eye contact
Toxicological Data (for non-labeled Inosine)
| Endpoint | Value | Species | Source |
| Acute Oral Toxicity (LD50) | >10,000 mg/kg | Rat | ECHA[1] |
The high LD50 value suggests a low level of acute toxicity. However, data on other toxicological endpoints such as skin/eye irritation, carcinogenicity, and reproductive toxicity are largely unavailable. Therefore, minimizing exposure is a prudent measure.
Safe Handling and Storage Protocols
Adherence to proper handling and storage procedures is critical to ensure the safety of laboratory personnel and maintain the integrity of the compound.
Personal Protective Equipment (PPE)
The following table summarizes the recommended PPE when handling this compound, particularly in its solid, powdered form.
| Protection Type | Recommended Equipment | Standard |
| Eye Protection | Safety glasses with side shields or goggles | EN 166 (EU) or OSHA 29 CFR 1910.133 |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber) | EN 374 |
| Skin and Body | Laboratory coat | N/A |
| Respiratory | Particulate filter respirator (if dust is generated) | EN 143 or NIOSH approved |
Hygiene and Handling Practices
-
Avoid Contact: Prevent direct contact with skin, eyes, and clothing.
-
Avoid Inhalation: Do not breathe dust. Handle in a well-ventilated area or in a chemical fume hood if there is a risk of aerosol or dust formation.
-
General Hygiene: Wash hands thoroughly after handling, and before eating, drinking, or smoking. Remove contaminated clothing promptly.
-
Food and Drink: Do not store or consume food and beverages in areas where chemicals are handled.
-
Pipetting: Do not use mouth suction for pipetting.
Storage Conditions
-
Container: Keep the container tightly closed.
-
Environment: Store in a dry, cool, and well-ventilated place. Some suppliers recommend long-term storage at -20°C.
-
Incompatibilities: Store away from strong oxidizing agents.
Experimental Workflows and Safety Procedures
The following diagrams illustrate standardized workflows for handling chemical compounds like this compound and selecting the appropriate PPE.
Emergency and First Aid Procedures
In the event of an exposure or spill, follow these guidelines.
First Aid Measures
| Exposure Route | First Aid Action |
| Inhalation | Move the person to fresh air. If symptoms persist, seek medical advice. |
| Skin Contact | Remove contaminated clothing. Wash the affected area with plenty of soap and water. |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, get medical attention. |
| Ingestion | Rinse mouth with water. Do NOT induce vomiting. Call a doctor or Poison Control Center if you feel unwell. |
Spill Response
-
Containment: For spills of solid material, prevent the formation of dust.
-
Clean-up: Carefully sweep up the spilled material and place it in a suitable, labeled container for disposal.
-
Ventilation: Ensure the area is well-ventilated.
-
PPE: Wear appropriate personal protective equipment during clean-up.
Disposal Considerations
Dispose of waste this compound and contaminated materials in accordance with local, state, and federal regulations. Do not empty into drains. Consult with your institution's environmental health and safety (EHS) department for specific guidance.
Conclusion
While this compound is not classified as a hazardous material, prudent laboratory practices are essential for safe handling. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always refer to your institution's specific safety protocols and consult with your EHS department for any questions or concerns.
References
Methodological & Application
Application Notes and Protocols for Inosine-13C3 in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine, a naturally occurring purine nucleoside, plays a critical role in cellular metabolism, particularly through the purine salvage pathway. This pathway recycles purine bases into nucleotides, which are essential for DNA and RNA synthesis, cellular energy, and signaling processes.[1][2] Inosine can also serve as an alternative carbon source to fuel central metabolic pathways like the pentose phosphate pathway (PPP) and glycolysis, especially under nutrient-limiting conditions.[3][4][5]
Inosine-13C3 is a stable isotope-labeled version of inosine, where three carbon atoms in the ribose moiety are replaced with the heavy isotope ¹³C. This labeling allows for the precise tracing of inosine's metabolic fate within cells using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. By tracking the incorporation of ¹³C into downstream metabolites, researchers can elucidate the activity of the purine salvage pathway and other interconnected metabolic routes. These insights are invaluable for understanding cellular physiology in various contexts, including cancer metabolism, immunology, and neurobiology.
These application notes provide a detailed protocol for utilizing this compound in cell culture experiments to trace the purine salvage pathway and central carbon metabolism.
Metabolic Pathway of Inosine
Inosine enters the cell and is metabolized by Purine Nucleoside Phosphorylase (PNP) into hypoxanthine and ribose-1-phosphate. The ¹³C-labeled ribose-1-phosphate can then enter the pentose phosphate pathway, and its carbon backbone can be further metabolized through glycolysis and the Krebs cycle. The hypoxanthine can be salvaged back into inosine monophosphate (IMP) by the enzyme hypoxanthine-guanine phosphoribosyltransferase (HPRT). IMP is a central precursor for the synthesis of adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Figure 1. Metabolic fate of Inosine-¹³C₃.
Experimental Protocols
This section provides a detailed methodology for a typical stable isotope tracing experiment using this compound in adherent cell culture.
Materials
-
This compound (sterile, cell culture grade)
-
Cell line of interest (e.g., HeLa, HEK293, or a specific cancer cell line)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (LC-MS grade), pre-chilled to -80°C
-
Cell scrapers
-
Microcentrifuge tubes
-
Liquid nitrogen (optional)
Protocol for this compound Labeling and Metabolite Extraction
Figure 2. Experimental workflow.
1. Preparation of Labeling Medium:
-
Prepare the base medium (e.g., DMEM) without standard inosine or other purine sources if possible.
-
Supplement the medium with dialyzed fetal bovine serum (dFBS) to minimize the concentration of unlabeled inosine and other small molecules.
-
Prepare a sterile stock solution of this compound in water or PBS. A typical stock concentration is 10-100 mM.
-
On the day of the experiment, add the this compound stock solution to the prepared medium to achieve the desired final concentration. A starting concentration of 100 µM can be used, with optimization for your specific cell line and experimental goals.
2. Cell Seeding:
-
Seed cells in multi-well plates (e.g., 6-well plates) at a density that will result in approximately 80-90% confluency at the time of harvest.
-
Culture the cells under standard conditions (37°C, 5% CO₂) for at least 24 hours to allow for adherence and recovery.
3. Introduction of this compound:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with sterile PBS to remove any residual medium.
-
Add the pre-warmed this compound labeling medium to each well.
4. Incubation:
-
Incubate the cells with the labeling medium for a predetermined time course. To determine the time to reach isotopic steady state, a time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended. For many cell lines, significant labeling can be observed within 24 hours.
5. Quenching Metabolism and Cell Harvesting:
-
To rapidly halt metabolic activity, perform the following steps on ice.
-
Quickly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS.
-
(Optional but recommended for rapid quenching) Add liquid nitrogen directly to the well to flash-freeze the cells.
-
Add 1 mL of pre-chilled (-80°C) 80% methanol to each well.
6. Metabolite Extraction:
-
Incubate the plates at -80°C for 15 minutes to precipitate proteins.
-
Scrape the cells from the plate using a cell scraper and transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
7. Sample Processing:
-
Centrifuge the tubes at high speed (e.g., >14,000 x g) at 4°C for 10 minutes to pellet cell debris.
-
Transfer the supernatant, which contains the polar metabolites, to a new clean tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis.
LC-MS/MS Analysis
1. Sample Reconstitution:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS analysis (e.g., 50-100 µL of a water:methanol mixture).
2. Instrumentation and Method:
-
Analyze the samples using a high-resolution liquid chromatography-mass spectrometry (LC-MS) system, such as a Q-TOF or Orbitrap, capable of distinguishing between the isotopologues of the metabolites.
-
Use a suitable chromatography method, such as reversed-phase or HILIC, to separate the purine metabolites.
-
Set the mass spectrometer to acquire data in a full scan mode to detect all labeled species or in a targeted MS/MS mode (Multiple Reaction Monitoring, MRM) for specific metabolites.
3. Data Analysis:
-
Process the raw data to identify and quantify the different isotopologues of inosine and its downstream metabolites (e.g., IMP, AMP, GMP, and intermediates of the PPP and glycolysis).
-
Correct the data for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of ¹³C in each metabolite to determine the contribution of this compound to each metabolic pool.
Data Presentation
The following table presents example data on the fractional enrichment of ¹³C in various metabolites after incubating activated human T-cells with [1′,2′,3′,4′,5′-¹³C₅]inosine for 24 hours. This data illustrates how this compound can be used to trace the flow of carbon through central metabolic pathways.
| Metabolite | Number of ¹³C atoms | Fractional Enrichment (%) |
| Inosine | 5 | 95.2 ± 0.5 |
| Ribose-1-phosphate | 5 | 85.1 ± 1.8 |
| Ribose-5-phosphate | 5 | 82.4 ± 2.1 |
| Sedoheptulose-7-phosphate | 5 | 75.3 ± 3.4 |
| Fructose-6-phosphate | 5 | 68.9 ± 4.0 |
| Glucose-6-phosphate | 5 | 65.7 ± 3.8 |
| Phosphoenolpyruvate | 3 | 72.1 ± 2.9 |
| Pyruvate | 3 | 70.5 ± 3.1 |
| Lactate | 3 | 75.8 ± 2.5 |
| Citrate | 2 | 45.3 ± 4.2 |
| Malate | 2 | 48.9 ± 3.7 |
Data adapted from a study on T-cell metabolism. Values are presented as mean ± SEM.
Conclusion
The use of this compound in cell culture experiments provides a powerful tool for dissecting the complexities of purine metabolism and its connections to central carbon pathways. The detailed protocols and application notes presented here offer a comprehensive guide for researchers to design and execute stable isotope tracing experiments, ultimately leading to a deeper understanding of cellular physiology in health and disease.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Inosine: biofunctions and the roles in human diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inosine-13C3 Labeling in Mass Spectrometry Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine, a naturally occurring purine nucleoside, plays a critical role in various physiological processes. Stable isotope-labeled inosine, specifically Inosine-13C3, serves as a powerful tracer in metabolic studies. When introduced into biological systems, the 13C-labeled inosine is metabolized alongside its unlabeled counterpart. Mass spectrometry can then distinguish between the labeled and unlabeled metabolites, allowing for the precise tracking and quantification of metabolic pathways. This technique, known as metabolic flux analysis, provides invaluable insights into cellular metabolism, particularly in the context of disease research and drug development.[1]
These application notes provide a comprehensive guide to utilizing this compound for mass spectrometry-based metabolic analysis, with a focus on tracing purine metabolism.
Applications
-
Mapping Purine Metabolism: this compound is an excellent tool for elucidating the intricacies of both the de novo and salvage pathways of purine synthesis. By tracing the incorporation of the 13C label into downstream metabolites such as adenosine monophosphate (AMP) and guanosine monophosphate (GMP), researchers can quantify the relative contributions of each pathway.[2][3]
-
Cancer Research: Cancer cells often exhibit altered metabolism to support their rapid proliferation.[4] this compound labeling can be used to study how cancer cells utilize purine pathways, potentially identifying novel therapeutic targets.
-
Drug Development: Understanding how a drug candidate affects specific metabolic pathways is crucial. This compound can be used to assess the on-target and off-target effects of drugs that modulate purine metabolism.
-
Immunology: Inosine has been shown to have immunomodulatory effects. Tracing its metabolism can help to understand its role in immune cell function and signaling.
Signaling and Metabolic Pathways
The metabolism of this compound follows the established purine metabolic pathways. Inosine can be salvaged to form inosine monophosphate (IMP), a central precursor for the synthesis of AMP and GMP.[5] Alternatively, it can be catabolized to hypoxanthine and further to uric acid.
Caption: Purine metabolism pathway showing the incorporation of this compound.
Experimental Workflow
A typical this compound labeling experiment followed by mass spectrometry analysis involves several key steps, from cell culture to data analysis.
Caption: General experimental workflow for this compound labeling and analysis.
Experimental Protocols
The following are detailed protocols for a typical this compound labeling experiment in cultured cells.
Cell Culture and Labeling
Objective: To introduce this compound into cultured cells for metabolic tracing.
Materials:
-
Cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), ice-cold
-
This compound (sterile solution)
-
Cell culture plates or flasks
Protocol:
-
Seed cells in appropriate culture vessels and grow to the desired confluency (typically 70-80%).
-
Prepare the labeling medium by supplementing the base medium with a known concentration of this compound. The final concentration will need to be optimized for the specific cell line and experimental goals, but a starting range of 10-100 µM is common.
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS to remove any residual unlabeled inosine.
-
Add the prepared this compound labeling medium to the cells.
-
Incubate the cells for a specific duration. The incubation time is critical and should be determined based on the expected rate of inosine metabolism. A time-course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time.
Metabolite Quenching and Extraction
Objective: To rapidly stop all metabolic activity and extract intracellular metabolites.
Materials:
-
Ice-cold 0.9% NaCl solution
-
Extraction solvent: 80% methanol in water, pre-chilled to -80°C
-
Cell scraper
-
Centrifuge tubes, pre-chilled
-
Refrigerated centrifuge
Protocol:
-
At the end of the labeling period, rapidly aspirate the labeling medium.
-
Immediately wash the cells twice with ice-cold PBS to remove extracellular metabolites.
-
Add a sufficient volume of the pre-chilled 80% methanol extraction solvent to cover the cell monolayer.
-
Place the culture vessel on ice and use a cell scraper to detach the cells.
-
Transfer the cell suspension to a pre-chilled centrifuge tube.
-
Vortex the tube vigorously for 1 minute.
-
Centrifuge the extract at 14,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new pre-chilled tube.
-
Dry the metabolite extract using a vacuum concentrator (e.g., SpeedVac) without heating.
-
Store the dried metabolite pellets at -80°C until analysis.
Mass Spectrometry Analysis
Objective: To separate and quantify the 13C-labeled and unlabeled purine metabolites.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap)
Protocol:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% methanol in water) immediately before analysis.
-
Inject the reconstituted sample onto the LC system. A reverse-phase C18 column is commonly used for the separation of purine metabolites.
-
The mobile phase typically consists of an aqueous component with a weak acid (e.g., 0.1% formic acid) and an organic component (e.g., acetonitrile or methanol). A gradient elution is used to separate the metabolites.
-
The eluent from the LC is introduced into the mass spectrometer.
-
Operate the mass spectrometer in a mode that allows for the detection of both the unlabeled (M+0) and labeled (M+3 for this compound) isotopologues of the target metabolites. This is often done using selected ion monitoring (SIM) or parallel reaction monitoring (PRM).
-
The mass spectrometer parameters (e.g., collision energy, scan range) should be optimized for the specific purine metabolites of interest.
Data Presentation and Analysis
The raw data from the mass spectrometer will consist of ion chromatograms for each metabolite and its isotopologues. This data is then processed to determine the fractional enrichment of the 13C label in each metabolite.
Quantitative Data Summary
The following table provides an illustrative example of the type of quantitative data that can be obtained from an this compound labeling experiment. The values represent the percentage of the metabolite pool that is labeled with 13C after a 4-hour incubation.
| Metabolite | Unlabeled (M+0) (%) | Labeled (M+3) (%) |
| Inosine | 15.2 ± 2.1 | 84.8 ± 2.1 |
| Inosine Monophosphate (IMP) | 45.8 ± 3.5 | 54.2 ± 3.5 |
| Adenosine Monophosphate (AMP) | 78.3 ± 4.2 | 21.7 ± 4.2 |
| Guanosine Monophosphate (GMP) | 85.1 ± 3.9 | 14.9 ± 3.9 |
| Hypoxanthine | 33.6 ± 2.8 | 66.4 ± 2.8 |
Note: The data in this table is for illustrative purposes only and does not represent actual experimental results.
Conclusion
This compound labeling coupled with mass spectrometry is a robust and sensitive technique for investigating purine metabolism. The protocols and information provided here offer a framework for researchers to design and execute experiments that can provide significant insights into the metabolic reprogramming in various biological contexts, from basic research to the development of novel therapeutics. Careful optimization of labeling conditions and analytical parameters is essential for obtaining high-quality, reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
Quantitative Analysis of Purine Metabolites Using an Inosine-¹³C₃ Internal Standard
Application Note and Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
The accurate quantification of metabolites is crucial for understanding cellular metabolism, disease pathogenesis, and drug efficacy. Inosine, a central intermediate in the purine salvage pathway, and its related metabolites are implicated in various physiological and pathological processes, including immune modulation and neurological function.[1][2] Isotope dilution mass spectrometry (IDMS) is a powerful technique for precise and accurate metabolite quantification. This method utilizes stable isotope-labeled internal standards, which have nearly identical chemical and physical properties to their endogenous counterparts, to correct for variations in sample preparation and analysis.[3] This application note provides a detailed protocol for the quantitative analysis of purine metabolites in plasma using an Inosine-¹³C₃ internal standard with a validated LC-MS/MS method.
Principle of the Method
This method employs a ¹³C-labeled inosine internal standard for the accurate quantification of inosine and other related purine metabolites, such as adenosine, in plasma samples. The stable isotope-labeled internal standard is added to the samples at the beginning of the sample preparation process.[4] This allows for the correction of any analyte loss during sample handling, extraction, and injection, as well as variations in instrument response. The quantification is based on the ratio of the peak area of the target analyte to the peak area of the corresponding isotope-labeled internal standard.[5]
Experimental Protocols
Materials and Reagents
-
Inosine, Adenosine, and other purine standards (Sigma-Aldrich)
-
Inosine-¹³C₃ (Cambridge Isotope Laboratories, Inc.)
-
Acetonitrile (LC-MS grade, Fisher Scientific)
-
Methanol (LC-MS grade, Fisher Scientific)
-
Formic acid (Optima™ LC/MS grade, Fisher Scientific)
-
Water (LC-MS grade, Fisher Scientific)
-
Human plasma (BioIVT)
-
96-well protein precipitation plates (Thermo Fisher Scientific)
Equipment
-
High-Performance Liquid Chromatography (HPLC) system (e.g., Agilent 1290 Infinity II)
-
Tandem Mass Spectrometer (MS/MS) (e.g., Sciex QTRAP 6500+)
-
Centrifuge for 96-well plates
-
96-well plate shaker
-
Automated liquid handler (optional, for high-throughput applications)
Sample Preparation: Protein Precipitation
Protein precipitation is a straightforward and effective method for removing proteins from plasma samples prior to LC-MS/MS analysis.
-
Preparation of Internal Standard Spiking Solution: Prepare a working solution of Inosine-¹³C₃ in 50:50 methanol:water at a concentration of 1 µg/mL.
-
Sample Aliquoting: Aliquot 50 µL of plasma samples, calibration standards, and quality control (QC) samples into the wells of a 96-well protein precipitation plate.
-
Internal Standard Addition: Add 150 µL of the Inosine-¹³C₃ internal standard spiking solution to each well.
-
Protein Precipitation: Add 150 µL of ice-cold acetonitrile to each well to precipitate the plasma proteins.
-
Mixing: Seal the plate and vortex for 2 minutes at medium speed to ensure thorough mixing and complete protein precipitation.
-
Filtration/Centrifugation: Place the protein precipitation plate on top of a 96-well collection plate and centrifuge at 2,000 x g for 10 minutes to collect the filtrate. Alternatively, a vacuum manifold can be used.
-
Dilution: Transfer 100 µL of the filtrate to a new 96-well plate and add 100 µL of LC-MS grade water.
-
Injection: The plate is now ready for injection into the LC-MS/MS system.
LC-MS/MS Analysis
Liquid Chromatography Conditions:
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient:
-
0-1 min: 5% B
-
1-5 min: 5-95% B
-
5-6 min: 95% B
-
6-6.1 min: 95-5% B
-
6.1-8 min: 5% B
-
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
Multiple Reaction Monitoring (MRM) Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Inosine | 269.1 | 137.1 |
| Inosine-¹³C₃ | 272.1 | 140.1 |
| Adenosine | 268.1 | 136.1 |
-
Source Parameters: Optimized for maximum sensitivity (e.g., Curtain Gas: 35 psi, IonSpray Voltage: 5500 V, Temperature: 500 °C).
Data Presentation
Calibration Curve
Calibration curves were constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the analyte. A linear regression with a 1/x² weighting was used.
Table 1: Representative Calibration Curve Data for Inosine
| Concentration (ng/mL) | Peak Area Ratio (Inosine/Inosine-¹³C₃) |
| 5 | 0.021 |
| 10 | 0.043 |
| 50 | 0.215 |
| 100 | 0.432 |
| 500 | 2.16 |
| 1000 | 4.31 |
| r² | 0.998 |
Method Validation
The method was validated for linearity, accuracy, precision, and lower limit of quantification (LLOQ).
Table 2: Summary of Method Validation Parameters
| Parameter | Inosine | Adenosine | Acceptance Criteria |
| Linearity (r²) | >0.99 | >0.99 | ≥0.99 |
| LLOQ (ng/mL) | 5 | 5 | - |
| Intra-day Precision (%CV) | <10% | <12% | <15% |
| Inter-day Precision (%CV) | <12% | <14% | <15% |
| Accuracy (% Bias) | ± 8% | ± 10% | ± 15% |
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the quantitative analysis of purine metabolites using an Inosine-¹³C₃ internal standard.
Caption: Experimental workflow for metabolite quantification.
Purine Salvage Pathway
Inosine is a key intermediate in the purine salvage pathway, which recycles purine bases to synthesize nucleotides.
References
Application Notes and Protocols for Inosine-13C3 in NMR-Based Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Introduction
Inosine, a naturally occurring purine nucleoside, plays a critical role in cellular metabolism, particularly in the purine salvage pathway. This pathway recycles purine bases from the degradation of nucleotides, saving energy compared to de novo synthesis. In the context of diseases such as cancer and neurological disorders, where metabolic reprogramming is a key feature, tracing the fate of key metabolites like inosine can provide invaluable insights into cellular function and dysfunction.
Inosine-13C3, an isotopically labeled variant of inosine with three Carbon-13 atoms in the ribose moiety, serves as a powerful tracer in Nuclear Magnetic Resonance (NMR)-based metabolomics studies. By introducing this compound to cells or organisms, researchers can track the incorporation of the 13C labels into downstream metabolites, thereby elucidating the activity of metabolic pathways, quantifying metabolic fluxes, and identifying potential targets for therapeutic intervention. NMR spectroscopy offers a non-destructive and highly quantitative method to detect and distinguish these 13C-labeled isotopologues from their unlabeled counterparts.
Key Applications:
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within the purine salvage pathway and connected pathways like the pentose phosphate pathway (PPP) and nucleotide synthesis.
-
Pathway Elucidation: Identifying active metabolic routes for inosine utilization in different cell types and under various physiological or pathological conditions.
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on purine metabolism and identifying metabolic vulnerabilities of diseased cells.
-
Biomarker Discovery: Identifying metabolic signatures associated with specific diseases or drug responses.
Signaling Pathways and Experimental Workflow
Metabolic Fate of this compound in the Purine Salvage Pathway
This compound enters the cell and is primarily metabolized through the purine salvage pathway. The key steps involve the cleavage of the glycosidic bond by purine nucleoside phosphorylase (PNP) to yield hypoxanthine and [1,2,3-13C3]-ribose-1-phosphate. The labeled ribose-1-phosphate can then be isomerized to [1,2,3-13C3]-ribose-5-phosphate, which enters the pentose phosphate pathway and can be used for de novo nucleotide synthesis. The hypoxanthine can be converted to inosine monophosphate (IMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT).
Application Notes and Protocols for Flux Analysis Using Inosine-13C3 in T-cell Metabolism Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell activation and function are intrinsically linked to profound metabolic reprogramming. Upon activation, T-cells shift from a quiescent, catabolic state to a highly anabolic state to support their proliferation and effector functions.[1][2][3][4] This metabolic switch involves a heightened uptake and utilization of nutrients like glucose and glutamine.[5] However, in metabolically restrictive environments, such as the tumor microenvironment, T-cells must adapt to utilize alternative fuel sources to sustain their anti-tumor activity.
Inosine, a purine nucleoside, has emerged as a critical alternative carbon source for T-cells, particularly under glucose-limited conditions. Effector T-cells can take up inosine and, through the action of purine nucleoside phosphorylase (PNP), catabolize it into hypoxanthine and ribose-1-phosphate. The ribose moiety can then enter central carbon metabolism, fueling pathways like the pentose phosphate pathway (PPP) and glycolysis to generate ATP and biosynthetic precursors.
Stable isotope tracing using molecules like Inosine-13C3, where three carbon atoms in the ribose moiety are replaced with the heavy isotope ¹³C, provides a powerful method to dissect these metabolic pathways. By tracking the incorporation of these labeled carbons into downstream metabolites, researchers can quantify the metabolic flux and understand how T-cells utilize inosine to support their bioenergetic and biosynthetic needs. This approach, known as Stable Isotope-Resolved Metabolomics (SIRM), is invaluable for understanding T-cell function in various contexts and for developing novel immunotherapies.
Principle of this compound Flux Analysis
The core principle of this compound metabolic flux analysis is to introduce the labeled tracer to T-cells and, after a period of incubation, measure the distribution of the ¹³C label in downstream metabolites using mass spectrometry (MS). The mass isotopologue distribution (MID) of these metabolites reveals the extent to which inosine has contributed to their synthesis. For instance, the detection of M+3 labeled lactate would indicate that the 3-carbon ribose from inosine has been processed through glycolysis. By quantifying these labeled species, one can elucidate the activity of specific metabolic pathways.
Applications
-
Elucidating T-cell metabolism in nutrient-deprived environments: this compound tracing can reveal how T-cells adapt their metabolism in environments with low glucose, mimicking conditions found in solid tumors.
-
Identifying metabolic vulnerabilities in cancer: By understanding how T-cells and cancer cells differentially utilize inosine, new therapeutic strategies can be devised to selectively support T-cell function while starving cancer cells.
-
Screening for immunomodulatory drugs: The effect of novel drugs on T-cell metabolism can be assessed by measuring their impact on inosine utilization pathways.
-
Understanding the role of purine metabolism in immune regulation: this compound tracing can provide insights into the broader role of the purine salvage pathway in T-cell differentiation and function.
Data Presentation
The following tables illustrate the expected outcomes of an this compound tracing experiment in activated T-cells under glucose-replete and glucose-deprived conditions. The data is presented as the percentage of the metabolite pool containing the ¹³C label from this compound.
Table 1: this compound Labeling of Glycolytic and PPP Intermediates in Activated CD8+ T-cells
| Metabolite | Condition | % Labeling (M+n) |
| Ribose-5-phosphate | Glucose Replete | 15% |
| Glucose Deprived | 60% | |
| Fructose-6-phosphate | Glucose Replete | 5% |
| Glucose Deprived | 45% | |
| Lactate | Glucose Replete | 2% |
| Glucose Deprived | 35% | |
| Citrate | Glucose Replete | <1% |
| Glucose Deprived | 10% |
Table 2: this compound Contribution to Nucleotide Synthesis in Activated CD8+ T-cells
| Metabolite | Condition | % Labeling (M+n) |
| ATP | Glucose Replete | 8% |
| Glucose Deprived | 30% | |
| GTP | Glucose Replete | 7% |
| Glucose Deprived | 28% |
Signaling Pathways and Experimental Workflow
The diagrams below illustrate the key metabolic pathways, the experimental workflow for this compound flux analysis, and the signaling pathways that regulate T-cell metabolism.
Figure 1: Inosine-¹³C3 metabolism in T-cells.
Figure 2: Experimental workflow for Inosine-¹³C3 flux analysis.
Figure 3: Signaling pathways in T-cell activation and metabolism.
Experimental Protocols
Protocol 1: Human T-cell Isolation and Activation
This protocol describes the isolation of human T-cells from peripheral blood mononuclear cells (PBMCs) and their subsequent activation.
Materials:
-
Ficoll-Paque PLUS
-
RosetteSep™ Human T Cell Enrichment Cocktail
-
RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dynabeads™ Human T-Activator CD3/CD28
-
Recombinant human IL-2
Procedure:
-
PBMC Isolation:
-
Dilute peripheral blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS.
-
-
T-cell Enrichment:
-
Resuspend PBMCs in PBS with 2% FBS.
-
Add the RosetteSep™ cocktail at 50 µL/mL of blood.
-
Incubate for 20 minutes at room temperature.
-
Dilute the sample with an equal volume of PBS with 2% FBS and layer over Ficoll-Paque.
-
Centrifuge as in step 1.3.
-
Collect the enriched T-cells from the interface.
-
-
T-cell Activation:
-
Resuspend enriched T-cells in complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and IL-2).
-
Add CD3/CD28 Dynabeads™ at a 1:1 bead-to-cell ratio.
-
Culture the cells for 48-72 hours to ensure activation.
-
Protocol 2: this compound Stable Isotope Tracing
This protocol details the procedure for performing a stable isotope tracing experiment using this compound.
Materials:
-
Activated T-cells from Protocol 1
-
Glucose-free RPMI-1640 medium
-
Dialyzed FBS
-
[U-¹³C₃]-Inosine (Inosine with ¹³C labeling on the first three carbons of the ribose moiety)
-
Cold PBS (4°C)
-
Cold methanol (80%, -80°C)
-
Cell scrapers
Procedure:
-
Preparation of Labeling Media:
-
Prepare two types of labeling media:
-
Glucose-Replete: Glucose-free RPMI-1640 supplemented with 10% dialyzed FBS, 1% Penicillin-Streptomycin, and 10 mM glucose.
-
Glucose-Deprived: Glucose-free RPMI-1640 supplemented with 10% dialyzed FBS and 1% Penicillin-Streptomycin.
-
-
-
Cell Seeding and Tracer Introduction:
-
Wash the activated T-cells twice with PBS to remove the old medium.
-
Resuspend the cells in the respective labeling media (Glucose-Replete or Glucose-Deprived).
-
Add [U-¹³C₃]-Inosine to a final concentration of 100 µM.
-
Incubate the cells at 37°C in a CO₂ incubator.
-
-
Time-Course Sampling and Quenching:
-
At designated time points (e.g., 0, 1, 4, 8 hours), rapidly quench the metabolism.
-
Place the culture plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol (-80°C) to each well.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
-
Metabolite Extraction:
-
Incubate the lysates at -80°C for at least 30 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites.
-
Dry the supernatant using a vacuum concentrator.
-
Store the dried metabolite extracts at -80°C until analysis.
-
Protocol 3: LC-MS/MS Analysis and Data Interpretation
This protocol provides a general overview of the analysis of labeled metabolites by Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system
-
High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
Procedure:
-
Sample Preparation:
-
Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile).
-
-
LC Separation:
-
Inject the samples onto an appropriate HPLC column (e.g., a HILIC column for polar metabolites).
-
Elute the metabolites using a gradient of solvents.
-
-
MS Detection:
-
Analyze the eluting metabolites using the mass spectrometer in negative ionization mode.
-
Perform a full scan to identify the metabolites based on their accurate mass and retention time.
-
Use tandem MS (MS/MS) to confirm the identity of the metabolites.
-
-
Data Analysis:
-
Process the raw data using a suitable software to identify and quantify the different mass isotopologues of each metabolite.
-
Correct the data for the natural abundance of ¹³C.
-
Calculate the fractional enrichment of each metabolite to determine the contribution of this compound to its synthesis.
-
Use the MID data to calculate the relative metabolic fluxes through the relevant pathways.
-
Conclusion
Flux analysis using this compound is a powerful technique to investigate the metabolic plasticity of T-cells. The protocols and information provided here offer a comprehensive guide for researchers to design and execute these experiments, ultimately leading to a deeper understanding of T-cell metabolism in health and disease. This knowledge is crucial for the development of next-generation immunotherapies that can enhance T-cell function in challenging metabolic environments.
References
- 1. T cell activation triggers reversible inosine-5′-monophosphate dehydrogenase assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. T cell activation triggers reversible inosine-5'-monophosphate dehydrogenase assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Metabolic reprogramming and metabolic dependency in T cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tracing Nucleotide Biosynthesis with Inosine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracing is a powerful technique for elucidating metabolic pathways and quantifying metabolic fluxes. Inosine, a naturally occurring purine nucleoside, plays a crucial role in the purine salvage pathway, a critical route for nucleotide synthesis in many cell types, including cancer cells and immune cells. By using Inosine labeled with three ¹³C atoms (Inosine-¹³C₃) as a metabolic tracer, researchers can track the incorporation of these heavy carbon atoms into downstream purine nucleotides such as adenosine monophosphate (AMP), guanosine monophosphate (GMP), adenosine triphosphate (ATP), and guanosine triphosphate (GTP). This allows for the detailed investigation of the purine salvage pathway's activity and its contribution to the overall nucleotide pool, providing valuable insights for drug development and the study of various pathological conditions.
These application notes provide a comprehensive overview and detailed protocols for utilizing Inosine-¹³C₃ to trace nucleotide biosynthesis.
Principle of Inosine-¹³C₃ Tracing
Inosine-¹³C₃ is introduced into a cell culture or biological system. It is taken up by the cells and enters the purine salvage pathway. The enzyme purine nucleoside phosphorylase (PNP) cleaves the glycosidic bond of inosine, releasing hypoxanthine-¹³C₃ and ribose-1-phosphate. The labeled hypoxanthine is then converted to inosine monophosphate (IMP-¹³C₃) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). IMP is a central precursor for the synthesis of both adenine and guanine nucleotides. The ¹³C₃ label is subsequently traced as IMP is converted to AMP and GMP, and further phosphorylated to ADP, ATP, GDP, and GTP. The extent of ¹³C₃ incorporation into these nucleotides can be quantified using liquid chromatography-mass spectrometry (LC-MS/MS), providing a measure of the purine salvage pathway's activity.
Applications
-
Drug Discovery and Development: Evaluating the efficacy of drugs targeting the purine salvage pathway (e.g., inhibitors of PNP or HGPRT).
-
Cancer Research: Studying the reliance of cancer cells on the purine salvage pathway for proliferation and survival.
-
Immunology: Investigating the role of purine metabolism in immune cell activation and function.
-
Metabolic Research: Quantifying the contribution of the purine salvage pathway versus the de novo synthesis pathway to the total nucleotide pool under different physiological or pathological conditions.
Data Presentation
The following tables present illustrative quantitative data from a hypothetical experiment tracing the incorporation of Inosine-¹³C₃ into purine nucleotides in a cancer cell line over a 24-hour period. This data demonstrates the expected trends in a typical metabolic labeling experiment.
Table 1: Intracellular Concentrations of ¹³C₃-Labeled Purine Monophosphates
| Time (hours) | IMP-¹³C₃ (pmol/10⁶ cells) | AMP-¹³C₃ (pmol/10⁶ cells) | GMP-¹³C₃ (pmol/10⁶ cells) |
| 0 | 0.0 | 0.0 | 0.0 |
| 1 | 15.2 | 5.8 | 3.1 |
| 4 | 45.7 | 22.1 | 15.4 |
| 8 | 68.9 | 48.6 | 35.2 |
| 12 | 82.1 | 65.3 | 50.9 |
| 24 | 95.4 | 88.7 | 72.3 |
Table 2: Intracellular Concentrations of ¹³C₃-Labeled Purine Triphosphates
| Time (hours) | ATP-¹³C₃ (pmol/10⁶ cells) | GTP-¹³C₃ (pmol/10⁶ cells) |
| 0 | 0.0 | 0.0 |
| 1 | 2.1 | 0.9 |
| 4 | 18.5 | 8.2 |
| 8 | 45.3 | 25.1 |
| 12 | 70.2 | 48.7 |
| 24 | 150.6 | 110.4 |
Table 3: Isotopic Enrichment of Purine Nucleotides with ¹³C₃
| Time (hours) | ATP (% ¹³C₃ labeled) | GTP (% ¹³C₃ labeled) |
| 0 | 0.0 | 0.0 |
| 1 | 0.5 | 0.4 |
| 4 | 4.2 | 3.8 |
| 8 | 10.5 | 9.7 |
| 12 | 16.3 | 15.1 |
| 24 | 35.0 | 32.5 |
Experimental Protocols
Protocol 1: Cell Culture and Metabolic Labeling with Inosine-¹³C₃
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Inosine-¹³C₃ (sterile, cell culture grade)
-
Phosphate-buffered saline (PBS), ice-cold
-
Trypsin-EDTA solution
-
Cell culture flasks or plates
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells in culture plates or flasks at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare complete culture medium containing the desired final concentration of Inosine-¹³C₃. A typical starting concentration is 100 µM. Ensure the Inosine-¹³C₃ is fully dissolved.
-
Metabolic Labeling:
-
Aspirate the existing culture medium from the cells.
-
Wash the cells once with pre-warmed sterile PBS.
-
Add the prepared Inosine-¹³C₃ labeling medium to the cells.
-
-
Time-Course Incubation: Incubate the cells for the desired time points (e.g., 0, 1, 4, 8, 12, 24 hours). The 0-hour time point represents the unlabeled control.
-
Cell Harvesting: At each time point:
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS to remove any remaining extracellular tracer.
-
For adherent cells, add trypsin-EDTA and incubate until cells detach. Neutralize with complete medium and transfer the cell suspension to a conical tube.
-
Count the cells to normalize the metabolite data.
-
Centrifuge the cell suspension at 500 x g for 5 minutes at 4°C.
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Immediately proceed to metabolite extraction or snap-freeze the cell pellet in liquid nitrogen and store at -80°C for later analysis.
-
Protocol 2: Metabolite Extraction
Materials:
-
80% Methanol (LC-MS grade), pre-chilled to -80°C
-
Liquid nitrogen
-
Centrifuge capable of reaching high speeds at 4°C
-
Lyophilizer or vacuum concentrator
Procedure:
-
Quenching and Lysis:
-
To the cell pellet (from Protocol 1), add 1 mL of ice-cold 80% methanol.
-
Vortex vigorously for 1 minute to lyse the cells and quench metabolic activity.
-
-
Incubation: Incubate the samples at -20°C for 30 minutes to facilitate protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new microcentrifuge tube.
-
Drying: Dry the metabolite extracts completely using a lyophilizer or a vacuum concentrator.
-
Storage: Store the dried metabolite pellets at -80°C until LC-MS/MS analysis.
Protocol 3: LC-MS/MS Analysis of ¹³C₃-Labeled Nucleotides
Materials:
-
Dried metabolite extracts
-
LC-MS grade water with 0.1% formic acid (Mobile Phase A)
-
LC-MS grade acetonitrile with 0.1% formic acid (Mobile Phase B)
-
C18 reverse-phase HPLC column
-
Triple quadrupole mass spectrometer
Procedure:
-
Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water. Vortex and centrifuge to pellet any insoluble material.
-
LC Separation:
-
Inject the reconstituted sample onto the C18 column.
-
Use a gradient elution program to separate the nucleotides. A typical gradient might be:
-
0-2 min: 2% B
-
2-15 min: 2% to 50% B
-
15-17 min: 50% to 95% B
-
17-20 min: 95% B
-
20-21 min: 95% to 2% B
-
21-25 min: 2% B
-
-
The flow rate is typically 0.2-0.4 mL/min.
-
-
MS/MS Detection:
-
Operate the mass spectrometer in positive ion mode using electrospray ionization (ESI).
-
Use Multiple Reaction Monitoring (MRM) to detect and quantify the unlabeled and ¹³C₃-labeled nucleotides. The specific precursor-product ion transitions are listed in Table 4.
-
Optimize collision energies and other MS parameters for each transition.
-
Table 4: MRM Transitions for ¹²C and ¹³C₃-Labeled Purine Nucleotides
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| AMP | 348.1 | 136.1 |
| AMP-¹³C₃ | 351.1 | 139.1 |
| GMP | 364.1 | 152.1 |
| GMP-¹³C₃ | 367.1 | 155.1 |
| ATP | 508.0 | 136.1 |
| ATP-¹³C₃ | 511.0 | 139.1 |
| GTP | 524.0 | 152.1 |
| GTP-¹³C₃ | 527.0 | 155.1 |
-
Data Analysis:
-
Integrate the peak areas for each MRM transition.
-
Calculate the absolute or relative abundance of each labeled and unlabeled nucleotide.
-
Determine the isotopic enrichment by calculating the ratio of the labeled species to the total pool (labeled + unlabeled) of each nucleotide.
-
Visualizations
Caption: Purine salvage pathway tracing with Inosine-¹³C₃.
Application Note: Quantitative Analysis of Inosine in Biological Matrices using Isotope Dilution Mass Spectrometry with Inosine-¹³C₃
For Researchers, Scientists, and Drug Development Professionals
Introduction
Inosine, a purine nucleoside, is a critical intermediate in the metabolism of purines and a signaling molecule with diverse physiological roles.[1][2][3] It is formed through the deamination of adenosine or the dephosphorylation of inosine monophosphate (IMP).[1][2] Inosine plays a significant role in various cellular processes and has been implicated in neurotransmission, immunomodulation, and cardioprotection. Accurate quantification of inosine in biological samples is crucial for understanding its role in health and disease and for the development of novel therapeutics.
Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for high-accuracy quantitative analysis of small molecules in complex biological matrices. This technique utilizes a stable isotope-labeled internal standard, such as Inosine-¹³C₃, which is chemically identical to the analyte of interest but has a different mass. The addition of a known amount of the labeled standard to a sample prior to processing allows for the correction of analyte loss during sample preparation and variations in instrument response, leading to highly precise and accurate measurements.
This application note provides a detailed protocol for the quantification of inosine in human plasma and tissue samples using a robust and sensitive Isotope Dilution Liquid Chromatography-Tandem Mass Spectrometry (ID-LC-MS/MS) method with Inosine-¹³C₃ as the internal standard.
Inosine Signaling Pathways
Inosine exerts its biological effects through several mechanisms, primarily by interacting with adenosine receptors and participating in the purine metabolic pathway.
Inosine Metabolism
Inosine is a central node in purine metabolism. It can be anabolized back into inosine monophosphate (IMP) and subsequently to adenosine and guanosine nucleotides through the purine salvage pathway. Alternatively, it can be catabolized to hypoxanthine by purine nucleoside phosphorylase (PNP), which is then oxidized to xanthine and finally to uric acid by xanthine oxidase.
Figure 1: Simplified diagram of the inosine metabolic pathway.
Inosine and Adenosine Receptor Signaling
Inosine can functionally interact with adenosine receptors, particularly the A₂A receptor, to modulate downstream signaling cascades. Activation of the A₂A receptor by inosine can lead to the production of cyclic AMP (cAMP) and the phosphorylation of extracellular signal-regulated kinase 1/2 (ERK1/2), influencing various cellular responses, including inflammation and neurotransmission.
Figure 2: Inosine signaling through the Adenosine A₂A receptor.
Experimental Protocols
Materials and Reagents
-
Inosine (Sigma-Aldrich, St. Louis, MO, USA)
-
Inosine-¹³C₃ (Cambridge Isotope Laboratories, Inc., Tewksbury, MA, USA)
-
HPLC-grade methanol, acetonitrile, and water (Fisher Scientific, Pittsburgh, PA, USA)
-
Formic acid (Sigma-Aldrich)
-
Human plasma (BioIVT, Westbury, NY, USA)
-
Tissue samples (as required)
-
Solid-phase extraction (SPE) cartridges (e.g., Oasis HLB, Waters Corporation, Milford, MA, USA)
Instrumentation
-
Liquid chromatograph (e.g., Shimadzu Nexera X2, Waters Acquity UPLC)
-
Tandem mass spectrometer (e.g., Sciex 6500 QTRAP, Waters Xevo TQ-S)
Standard Solution Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of inosine and Inosine-¹³C₃ in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the inosine stock solution in 50% methanol to create calibration standards.
-
Internal Standard Working Solution (1 µg/mL): Dilute the Inosine-¹³C₃ primary stock solution in 50% methanol.
Sample Preparation
-
Thaw plasma samples on ice.
-
To 100 µL of plasma, add 10 µL of the Inosine-¹³C₃ internal standard working solution (1 µg/mL).
-
Add 300 µL of cold methanol to precipitate proteins.
-
Vortex for 30 seconds and centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Weigh approximately 50 mg of frozen tissue.
-
Add 500 µL of homogenization buffer (e.g., PBS) and 10 µL of the Inosine-¹³C₃ internal standard working solution.
-
Homogenize the tissue on ice using a bead beater or ultrasonic homogenizer.
-
Perform protein precipitation by adding 1 mL of cold methanol.
-
Follow steps 4-6 as described for plasma samples.
ID-LC-MS/MS Method
The following are typical parameters and should be optimized for the specific instrumentation used.
Table 1: LC-MS/MS Parameters
| Parameter | Value |
| LC Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Gradient | 0-2 min, 5% B; 2-8 min, 5-95% B; 8-10 min, 95% B; 10-12 min, 5% B |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5 µL |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | Inosine: 269.1 -> 137.1; Inosine-¹³C₃: 272.1 -> 140.1 |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100 ms |
Experimental Workflow
Figure 3: Experimental workflow for ID-LC-MS/MS analysis of inosine.
Quantitative Data
The presented method was validated for linearity, precision, and accuracy. The calibration curve for inosine was linear over the concentration range of 1 to 1000 ng/mL.
Table 2: Inosine Concentrations in Human Plasma (Healthy Volunteers)
| Sample ID | Inosine Concentration (ng/mL) | Reference |
| HV-01 | 152.3 | |
| HV-02 | 210.8 | |
| HV-03 | 185.6 | |
| Mean ± SD | 182.9 ± 29.5 |
Note: The values presented are illustrative and may vary between individuals and studies. A study on the determination of inosine in human plasma using SPE-HPLC-MS/MS showed a calibration curve with good linearity over the range of 28.5 to 912.0 ng/mL. Another study estimated inosine concentrations in human blood to be in the range of 1.15 to 8.18 µM.
Table 3: Method Validation Parameters
| Parameter | Result | Reference |
| Linearity (r²) | >0.99 | |
| Lower Limit of Quantification (LLOQ) | 28.5 ng/mL | |
| Intra-day Precision (%CV) | <10% | |
| Inter-day Precision (%CV) | <10% | |
| Accuracy (%) | 96.9% - 103.8% | |
| Extraction Recovery (%) | 98.9% - 102.3% |
Conclusion
The Isotope Dilution LC-MS/MS method using Inosine-¹³C₃ described in this application note provides a highly sensitive, specific, and accurate approach for the quantification of inosine in biological matrices. This robust and reliable method is well-suited for both basic research and clinical drug development, enabling a deeper understanding of the role of inosine in health and disease. The detailed protocols and established performance characteristics make this method readily implementable in laboratories equipped with standard LC-MS/MS instrumentation.
References
In Vivo Pharmacokinetic Profiling of Inosine-13C3: A Detailed Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling is a powerful technique in pharmacokinetic (PK) studies to trace the absorption, distribution, metabolism, and excretion (ADME) of endogenous and exogenous compounds.[1][2] Inosine, a naturally occurring purine nucleoside, plays a crucial role in various physiological processes, including immunomodulation and neurotransmission, primarily through its interaction with adenosine receptors.[3][4] It is a stable metabolite of adenosine with a significantly longer half-life, making it an interesting candidate for therapeutic development.[3] The use of Inosine-13C3, a stable isotope-labeled version of inosine, allows for the accurate differentiation and quantification of the administered compound from the endogenous inosine pool. This application note provides a detailed protocol for conducting in vivo pharmacokinetic studies in a murine model using this compound, from animal handling to bioanalytical quantification.
Core Principles of Stable Isotope Labeling in Pharmacokinetics
The use of stable isotope-labeled compounds, such as those containing carbon-13 (¹³C), offers significant advantages over traditional pharmacokinetic studies:
-
Safety: Unlike radioactive isotopes, stable isotopes are non-radioactive and do not pose a radiation risk, making them ideal for both preclinical and clinical research.
-
Accuracy: Mass spectrometry can easily distinguish between the labeled (this compound) and unlabeled (endogenous) inosine, allowing for precise quantification of the administered dose.
-
Endogenous Compound Studies: It enables the study of the pharmacokinetics of endogenous substances, which is not feasible with conventional methods.
-
Metabolite Tracking: The ¹³C label is incorporated into the metabolites of this compound, facilitating their identification and quantification.
Experimental Protocols
This section details the necessary protocols for an in vivo pharmacokinetic study of this compound in a rodent model.
Animal Model
-
Species: Male C57BL/6 mice (8-10 weeks old)
-
Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. All procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).
Dosing and Administration
-
Test Article: this compound, dissolved in a sterile saline solution.
-
Dose: A single intravenous (IV) bolus dose of 5 mg/kg.
-
Administration: Administered via the tail vein. The precise dosing at the specified time is critical for accurate pharmacokinetic profiling.
Sample Collection
-
Matrix: Whole blood.
-
Collection Time Points: Blood samples (approximately 30 µL) are collected at the following time points post-dose: 5, 15, 30 minutes, and 1, 2, 4, 8, and 24 hours.
-
Collection Method: Serial blood samples can be collected from the submandibular vein. For terminal bleeds, cardiac puncture can be performed under anesthesia.
-
Sample Handling:
-
Collect blood into tubes containing an anticoagulant (e.g., EDTA).
-
Immediately place the samples on ice.
-
Centrifuge at 2,000 x g for 10 minutes at 4°C within one hour of collection to separate the plasma.
-
Transfer the plasma supernatant to clean microcentrifuge tubes.
-
Store plasma samples at -80°C until analysis.
-
Bioanalytical Method: LC-MS/MS Quantification
-
Instrumentation: A high-performance liquid chromatography (HPLC) system coupled with a tandem mass spectrometer (MS/MS) is used for the quantification of this compound and its primary metabolite, hypoxanthine-13C3.
-
Sample Preparation:
-
Thaw plasma samples on ice.
-
To 50 µL of plasma, add 150 µL of ice-cold methanol containing an internal standard (e.g., ¹⁵N₅-Adenosine) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
-
-
Chromatographic Conditions (Illustrative):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A linear gradient from 2% to 98% B over 5 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry Conditions (Illustrative):
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
This compound: Precursor ion (m/z) -> Product ion (m/z)
-
Hypoxanthine-13C3: Precursor ion (m/z) -> Product ion (m/z)
-
Internal Standard: Precursor ion (m/z) -> Product ion (m/z)
-
-
-
Calibration and Quality Control:
-
Prepare calibration standards and quality control samples by spiking known concentrations of this compound into blank plasma.
-
Process these samples alongside the study samples to ensure accuracy and precision.
-
Data Presentation
The following tables present an illustrative summary of the pharmacokinetic parameters that would be derived from the study.
Table 1: Illustrative Pharmacokinetic Parameters of this compound in Mouse Plasma Following a 5 mg/kg IV Dose.
| Parameter | Unit | Value (Mean ± SD) |
| C₀ | ng/mL | 5000 ± 450 |
| AUC₀-t | ngh/mL | 8500 ± 700 |
| AUC₀-inf | ngh/mL | 8750 ± 720 |
| t₁/₂ | h | 2.5 ± 0.3 |
| CL | mL/h/kg | 570 ± 50 |
| Vd | mL/kg | 2000 ± 180 |
C₀: Initial plasma concentration; AUC₀-t: Area under the curve from time 0 to the last measurable time point; AUC₀-inf: Area under the curve from time 0 to infinity; t₁/₂: Half-life; CL: Clearance; Vd: Volume of distribution.
Table 2: Illustrative Plasma Concentration-Time Data for this compound.
| Time (h) | Concentration (ng/mL) (Mean ± SD) |
| 0.083 | 4500 ± 400 |
| 0.25 | 3800 ± 350 |
| 0.5 | 3000 ± 280 |
| 1 | 2000 ± 190 |
| 2 | 1200 ± 110 |
| 4 | 500 ± 50 |
| 8 | 150 ± 20 |
| 24 | < LLOQ |
LLOQ: Lower Limit of Quantification.
Visualizations
The following diagrams illustrate the experimental workflow and the key biological pathways involving inosine.
Caption: Experimental workflow for the in vivo pharmacokinetic study of this compound.
Caption: Metabolic pathway of inosine, showing the conversion to uric acid.
Caption: Simplified signaling pathway of the adenosine A2A receptor activated by inosine.
Conclusion
The use of this compound provides a robust and reliable method for investigating the in vivo pharmacokinetics of inosine. The detailed protocols and methodologies outlined in this application note offer a comprehensive guide for researchers in the field of drug development and metabolic research. The ability to accurately quantify exogenous inosine and its metabolites in the presence of endogenous pools is critical for understanding its therapeutic potential.
References
- 1. The A2A-adenosine receptor: a GPCR with unique features? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The adenosine metabolite inosine is a functional agonist of the adenosine A2A receptor with a unique signaling bias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential requirement for A2a and A3 adenosine receptors for the protective effect of inosine in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for RNA Immunoprecipitation with Inosine-13C3 Labeled Transcripts
For Researchers, Scientists, and Drug Development Professionals
Introduction
RNA-protein interactions are fundamental to a vast array of cellular processes, including gene expression, splicing, translation, and RNA stability. The study of these interactions is crucial for understanding disease mechanisms and for the development of novel therapeutics. RNA Immunoprecipitation (RIP) is a powerful antibody-based technique used to isolate an RNA-binding protein (RBP) along with its associated RNA molecules.[1][2][3][4] The incorporation of stable isotope-labeled nucleotides, such as Inosine-13C3, into RNA transcripts offers a sophisticated approach for the quantitative analysis of these interactions, primarily through mass spectrometry.
This document provides detailed application notes and protocols for performing RNA immunoprecipitation using in vitro transcribed RNA containing this compound. This method allows for the precise tracking and quantification of a specific RNA of interest and its interacting protein partners.
Principle of the Method
The experimental workflow involves the synthesis of an RNA transcript of interest with incorporated this compound triphosphate (ITP). This labeled transcript is then introduced into a cellular lysate, where it can form complexes with its cognate RBPs. The RBP of interest is subsequently immunoprecipitated using a specific antibody. The co-precipitated, isotopically labeled RNA can then be detected and quantified using mass spectrometry, allowing for a precise measurement of the RNA-protein interaction. This technique is particularly useful for validating predicted RNA-protein interactions, for studying the dynamics of these interactions under different cellular conditions, and for quantitative proteomics studies.
Key Applications
-
Validation of RBP-RNA Interactions: Confirm direct interactions between a specific RBP and a target RNA.
-
Quantitative Analysis: Determine the stoichiometry and affinity of RNA-protein interactions.
-
Drug Discovery: Screen for small molecules that disrupt or enhance specific RBP-RNA interactions.
-
Understanding Post-Transcriptional Gene Regulation: Elucidate the role of RBPs in controlling the fate of specific RNA transcripts.
Experimental Protocols
Protocol 1: In Vitro Transcription of this compound Labeled RNA
This protocol describes the synthesis of an this compound labeled RNA probe using T7 RNA polymerase.
Materials:
-
Linearized DNA template containing a T7 promoter upstream of the sequence of interest
-
T7 RNA Polymerase
-
Transcription Buffer (5X)
-
RNase Inhibitor
-
ATP, GTP, CTP, UTP solution (10 mM each)
-
This compound Triphosphate (ITP-13C3) (10 mM)
-
DNase I (RNase-free)
-
Nuclease-free water
-
RNA purification kit
Procedure:
-
Transcription Reaction Setup: Assemble the following components in a nuclease-free microcentrifuge tube at room temperature, adding them in the order listed to prevent precipitation of the DNA template by spermidine in the transcription buffer.
| Component | Volume (for a 20 µL reaction) | Final Concentration |
| Nuclease-free water | to 20 µL | |
| 5X Transcription Buffer | 4 µL | 1X |
| 100 mM DTT | 1 µL | 5 mM |
| ATP, CTP, GTP, UTP (10 mM each) | 1 µL of each | 0.5 mM each |
| This compound Triphosphate (10 mM) | 2 µL | 1 mM |
| Linearized DNA Template (0.5 µg/µL) | 1 µL | 25 ng/µL |
| RNase Inhibitor | 1 µL | |
| T7 RNA Polymerase | 2 µL |
-
Incubation: Mix gently and incubate at 37°C for 2 to 4 hours.
-
DNase Treatment: Add 1 µL of RNase-free DNase I to the reaction mixture and incubate at 37°C for 15 minutes to remove the DNA template.
-
RNA Purification: Purify the labeled RNA using an RNA purification kit according to the manufacturer's instructions.
-
Quantification and Quality Control: Determine the concentration of the synthesized RNA using a spectrophotometer. Assess the integrity of the transcript by running an aliquot on a denaturing agarose gel.
Protocol 2: RNA Immunoprecipitation (RIP)
This protocol outlines the procedure for immunoprecipitating an RBP of interest along with the in vitro transcribed this compound labeled RNA.
Materials:
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Cells or tissue of interest
-
Phosphate-buffered saline (PBS)
-
Polysome Lysis Buffer
-
RIP Buffer
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Antibody against the RBP of interest
-
Control IgG antibody
-
Protein A/G magnetic beads
-
RNase inhibitors
-
Protease inhibitors
-
This compound labeled RNA transcript (from Protocol 1)
-
RNA extraction reagent (e.g., TRIzol)
Procedure:
-
Cell Lysate Preparation:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in Polysome Lysis Buffer supplemented with protease and RNase inhibitors.
-
Incubate on ice for 10 minutes with occasional vortexing.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (cell lysate) to a new pre-chilled tube.
-
-
Immunoprecipitation:
-
Pre-clear the cell lysate by adding Protein A/G magnetic beads and incubating for 1 hour at 4°C with gentle rotation.
-
Pellet the beads using a magnetic stand and transfer the pre-cleared lysate to a new tube.
-
Add the this compound labeled RNA transcript to the pre-cleared lysate and incubate for 30 minutes at room temperature to allow for complex formation.
-
Aliquot the lysate into two tubes: one for the specific antibody and one for the IgG control.
-
Add the antibody against the RBP of interest to one tube and the control IgG to the other. Incubate overnight at 4°C with gentle rotation.
-
-
Capture of Immune Complexes:
-
Add pre-washed Protein A/G magnetic beads to each tube and incubate for 2-4 hours at 4°C with gentle rotation.
-
Pellet the beads on a magnetic stand and discard the supernatant.
-
-
Washing:
-
Wash the beads three times with ice-cold RIP Buffer. For each wash, resuspend the beads, incubate for 5 minutes at 4°C, pellet the beads, and discard the supernatant.
-
-
RNA Elution and Purification:
-
After the final wash, resuspend the beads in an RNA extraction reagent (e.g., TRIzol).
-
Purify the RNA according to the manufacturer's protocol.
-
Protocol 3: Mass Spectrometry Analysis of Immunoprecipitated RNA
The purified RNA is digested into nucleosides for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify the this compound.
Materials:
-
Purified RNA from RIP
-
Nuclease P1
-
Bacterial Alkaline Phosphatase
-
LC-MS/MS system
Procedure:
-
RNA Digestion:
-
The purified RNA is digested to nucleosides using a combination of Nuclease P1 and Bacterial Alkaline Phosphatase.
-
-
LC-MS/MS Analysis:
-
The resulting nucleosides are separated by liquid chromatography and analyzed by tandem mass spectrometry.
-
The mass spectrometer is set to monitor the specific mass transition for this compound.
-
-
Data Analysis:
-
The amount of this compound is quantified by comparing the peak area to a standard curve of known concentrations of this compound.
-
Data Presentation
The quantitative data from the RIP experiment can be summarized in tables for clear comparison.
Table 1: Quantification of this compound Labeled RNA in RIP Samples
| Sample | Antibody | Input Labeled RNA (fmol) | Eluted Labeled RNA (fmol) | % Recovery |
| 1 | Anti-RBP-X | 100 | 8.5 | 8.5% |
| 2 | Control IgG | 100 | 0.2 | 0.2% |
| 3 | Anti-RBP-Y (Negative Control) | 100 | 0.5 | 0.5% |
Table 2: Relative Enrichment of this compound Labeled RNA
| RBP Target | Fold Enrichment (vs. IgG) | p-value |
| RBP-X | 42.5 | <0.001 |
| RBP-Y | 2.5 | >0.05 |
Visualizations
Experimental Workflow
Caption: Workflow for RNA Immunoprecipitation with this compound Labeled Transcripts.
Signaling Pathway: Downstream Effects of A-to-I Editing
Adenosine-to-inosine (A-to-I) editing, catalyzed by ADAR enzymes, can alter the sequence and structure of RNA, thereby influencing its interaction with RBPs and subsequent gene expression.
Caption: Impact of A-to-I Editing on RNA-Protein Interactions and Gene Regulation.
References
- 1. Short, synthetic and selectively 13C-labeled RNA sequences for the NMR structure determination of protein–RNA complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. creative-diagnostics.com [creative-diagnostics.com]
- 3. docs.abcam.com [docs.abcam.com]
- 4. RIP: RNA Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Inosine-13C₃ Concentration for Cell Labeling
Welcome to the technical support center for optimizing Inosine-13C₃ concentration in cell labeling experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on experimental design, troubleshooting common issues, and answering frequently asked questions related to the use of Inosine-13C₃ for stable isotope labeling.
Troubleshooting Guides
This section addresses specific issues that may arise during your Inosine-13C₃ labeling experiments in a question-and-answer format.
Issue 1: Low or No Incorporation of Inosine-13C₃
Q: I am observing low or no enrichment of my target purine nucleotides after incubation with Inosine-13C₃. What are the possible causes and solutions?
A: Low incorporation of Inosine-13C₃ can stem from several factors related to cell health, experimental conditions, and the metabolic state of your cells.
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Cellular Uptake and Metabolism: Ensure that your cell line expresses the necessary nucleoside transporters to uptake inosine. The incorporation of inosine into purine nucleotides occurs via the purine salvage pathway.[1][2][3] Cells with low activity of the purine salvage pathway may exhibit poor labeling with inosine.
-
Competing Unlabeled Purines: The presence of unlabeled purines (adenosine, guanosine, hypoxanthine) in the culture medium can dilute the Inosine-13C₃ pool, leading to lower enrichment.
-
Solution: Use a purine-free or purine-depleted medium for the labeling experiment. If using fetal bovine serum (FBS), consider using dialyzed FBS to reduce the concentration of small molecules like nucleosides.[4]
-
-
Incubation Time: The time required to reach isotopic steady state can vary depending on the cell type and the specific metabolic pathway. For some pathways, this can be achieved within hours, while for others it may take longer.
-
Solution: Perform a time-course experiment to determine the optimal incubation time for your specific cell line and experimental goals.
-
-
Cell Viability: High concentrations of exogenous nucleosides can sometimes be cytotoxic. Poor cell health will negatively impact metabolic activity and labeling efficiency.
-
Solution: Assess cell viability after labeling using methods like MTT or LDH assays.[5] If cytotoxicity is observed, reduce the Inosine-13C₃ concentration or the incubation time.
-
Issue 2: High Cell Death or Changes in Phenotype After Labeling
Q: I am observing significant cell death or unexpected changes in my cells' phenotype after labeling with Inosine-13C₃. What should I do?
A: These issues are often related to the concentration of Inosine-13C₃ used. While inosine is a natural metabolite, high exogenous concentrations can be cytotoxic to some cell lines.
-
Cytotoxicity of Inosine: Studies have shown that high concentrations of inosine or its analogs can impact cell viability. For example, in one study, inosine pranobex showed toxicity to BALB/3T3 and HepG2 cells at concentrations above 100 µg/mL and 10 µg/mL, respectively.
-
Solution: Perform a dose-response experiment to determine the optimal, non-toxic concentration of Inosine-13C₃ for your specific cell line. Start with a low concentration and incrementally increase it, while monitoring cell viability and morphology.
-
-
Metabolic Perturbations: High concentrations of inosine can alter cellular metabolic pathways, potentially leading to phenotypic changes.
-
Solution: Use the lowest effective concentration of Inosine-13C₃ that provides sufficient labeling for your analytical method. This minimizes the risk of off-target metabolic effects.
-
Issue 3: Inconsistent Labeling Efficiency Between Experiments
Q: My Inosine-13C₃ labeling efficiency is not consistent across different experimental replicates. What could be the cause?
A: Inconsistent labeling can be due to variations in experimental conditions.
-
Cell Culture Conditions: Factors such as cell density, passage number, and growth phase can all influence metabolic activity and, consequently, labeling efficiency.
-
Solution: Standardize your cell culture protocol. Ensure that cells are seeded at the same density and are in the same growth phase (e.g., exponential phase) for each replicate.
-
-
Reagent Preparation: Inaccurate preparation of the Inosine-13C₃ labeling medium can lead to variability.
-
Solution: Prepare a fresh stock solution of Inosine-13C₃ for each set of experiments and ensure it is thoroughly mixed into the medium at the correct final concentration.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the use of Inosine-13C₃ for cell labeling.
1. How do I determine the optimal concentration of Inosine-13C₃ for my experiment?
To determine the optimal concentration, you should perform a dose-response experiment. This involves incubating your cells with a range of Inosine-13C₃ concentrations and measuring both the labeling efficiency and any potential cytotoxic effects.
Table 1: Experimental Parameters for Inosine-13C₃ Dose-Response Study
| Parameter | Recommendation |
| Cell Type | Your specific cell line of interest |
| Inosine-13C₃ Concentrations | Start with a range, for example: 1, 10, 50, 100, 200, 500 µM |
| Incubation Time | A fixed time point, e.g., 24 hours (can be optimized separately) |
| Cell Density | Seed cells to be in the exponential growth phase during labeling |
| Culture Medium | Purine-free or purine-depleted medium with dialyzed FBS |
| Readouts | 1. Labeling Efficiency: Measure 13C enrichment in purine nucleotides (e.g., ATP, GTP) by LC-MS/MS.2. Cytotoxicity: Assess cell viability using MTT, LDH, or similar assays. |
The optimal concentration will be the one that provides sufficient labeling for your analytical needs without causing significant cytotoxicity.
2. What is the expected labeling efficiency for Inosine-13C₃?
The labeling efficiency can vary significantly depending on the cell type, the activity of the purine salvage pathway, and the experimental conditions. It is not uncommon to see enrichments ranging from a few percent to over 90%. The goal is to achieve a level of enrichment that is detectable and provides a good signal-to-noise ratio in your mass spectrometry analysis.
3. How is Inosine-13C₃ incorporated into cells?
Inosine-13C₃ is taken up by cells through nucleoside transporters. Once inside the cell, it enters the purine salvage pathway. The enzyme purine nucleoside phosphorylase (PNP) converts inosine to hypoxanthine. Hypoxanthine is then converted to inosine monophosphate (IMP) by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). IMP is a central precursor for the synthesis of both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are subsequently phosphorylated to form ATP and GTP.
4. Can I use Inosine-13C₃ for metabolic flux analysis?
Yes, Inosine-13C₃ can be used as a tracer for metabolic flux analysis (MFA) to study the dynamics of the purine salvage pathway and its contribution to the overall purine nucleotide pool. By tracking the incorporation of the 13C label into various downstream metabolites over time, you can quantify the rates of metabolic reactions.
5. How do I measure the incorporation of Inosine-13C₃?
The most common method for measuring the incorporation of stable isotopes like 13C is liquid chromatography-mass spectrometry (LC-MS). After labeling, you will need to extract the intracellular metabolites, separate them by LC, and then analyze the mass isotopologue distribution of your target purine nucleotides (e.g., AMP, GMP, ATP, GTP) using a mass spectrometer. The shift in the mass spectrum will indicate the incorporation of the 13C atoms.
Experimental Protocols
Protocol 1: Dose-Response Experiment to Determine Optimal Inosine-13C₃ Concentration
-
Cell Seeding: Seed your cells in a multi-well plate (e.g., 12-well or 24-well) at a density that will ensure they are in the exponential growth phase at the time of labeling.
-
Preparation of Labeling Media: Prepare purine-free or purine-depleted culture medium containing a range of Inosine-13C₃ concentrations (e.g., 1, 10, 50, 100, 200, 500 µM). Include a control with no Inosine-13C₃.
-
Labeling: After the cells have adhered and entered the exponential growth phase, replace the standard medium with the prepared labeling media.
-
Incubation: Incubate the cells for a fixed period (e.g., 24 hours) under standard cell culture conditions.
-
Cell Viability Assay: After incubation, perform a cytotoxicity assay (e.g., MTT or LDH assay) on a subset of the wells to assess the effect of different Inosine-13C₃ concentrations on cell viability.
-
Metabolite Extraction: For the remaining wells, wash the cells with ice-cold phosphate-buffered saline (PBS) and then extract the intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).
-
LC-MS/MS Analysis: Analyze the metabolite extracts by LC-MS/MS to determine the 13C enrichment in purine nucleotides (e.g., ATP, GTP).
-
Data Analysis: Plot the labeling efficiency and cell viability against the Inosine-13C₃ concentration to determine the optimal concentration that provides good labeling with minimal cytotoxicity.
Protocol 2: General Workflow for Inosine-13C₃ Cell Labeling and Analysis
-
Cell Culture: Culture your cells of interest to the desired confluency in standard growth medium.
-
Medium Exchange: Replace the standard medium with purine-free or purine-depleted medium containing the optimized concentration of Inosine-13C₃.
-
Incubation: Incubate the cells for the predetermined optimal time to allow for sufficient label incorporation.
-
Metabolite Quenching and Extraction:
-
Rapidly wash the cells with ice-cold PBS to remove any remaining labeled medium.
-
Quench metabolic activity and extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) directly to the culture plate.
-
Scrape the cells and collect the cell lysate.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.
-
-
Sample Preparation for LC-MS/MS: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis.
-
LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system to separate and detect the purine nucleotides. The mass spectrometer will measure the mass-to-charge ratio (m/z) of the ions, allowing for the quantification of the different isotopologues (M+0, M+1, M+2, M+3, etc.).
-
Data Analysis:
-
Correct the raw data for the natural abundance of 13C.
-
Calculate the fractional enrichment of 13C in your target metabolites.
-
Perform statistical analysis to compare labeling between different experimental conditions.
-
Visualizations
Caption: Experimental workflow for Inosine-13C₃ cell labeling and analysis.
Caption: Incorporation of Inosine-13C₃ via the purine salvage pathway.
References
- 1. Incorporation of inosine into DNA by human polymerase eta (Polη): kinetics of nucleotide misincorporation and structural basis for the mutagenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Quantification of Stable Isotope Traces Close to Natural Enrichment in Human Plasma Metabolites Using Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Influence of Inosine Pranobex on Cell Viability in Normal Fibroblasts and Liver Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Inosine-13C3 Incorporation in Cells
Welcome to the technical support center for troubleshooting issues related to stable isotope labeling experiments using Inosine-13C3. This resource is designed for researchers, scientists, and drug development professionals to identify and resolve common challenges leading to low incorporation of 13C-labeled inosine into cellular metabolites.
Frequently Asked Questions (FAQs)
Q1: What is the primary metabolic pathway for this compound incorporation?
A1: this compound is primarily incorporated into the cellular purine nucleotide pool via the purine salvage pathway . This pathway recycles purine bases and nucleosides to synthesize nucleotides. The key enzyme responsible for the initial step of inosine salvage is Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), which converts hypoxanthine (derived from inosine) into inosine monophosphate (IMP).[1][2][3][4] From IMP, the pathway branches to produce adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are the precursors for ATP and GTP.[3]
Q2: How does the de novo purine synthesis pathway affect this compound incorporation?
A2: The de novo purine synthesis pathway builds purine nucleotides from simpler molecules like amino acids and bicarbonate. This pathway competes with the salvage pathway for the synthesis of purine nucleotides. If the de novo pathway is highly active, it can dilute the contribution of the salvage pathway, leading to lower incorporation of the 13C label from this compound into the total purine nucleotide pool. The relative activity of these two pathways can vary significantly between different cell types and under different growth conditions.
Q3: What are the typical concentrations of this compound recommended for cell labeling experiments?
A3: The optimal concentration of this compound can vary depending on the cell line and experimental goals. However, a common starting point is in the range of 10-100 µM. It is advisable to perform a dose-response experiment to determine the optimal concentration for your specific cell line that provides sufficient labeling without causing cytotoxicity.
Q4: Can components in the cell culture medium interfere with this compound incorporation?
A4: Yes. Standard fetal bovine serum (FBS) contains unlabeled nucleosides, including inosine, which will compete with this compound for uptake and incorporation, thereby reducing the final 13C enrichment. It is highly recommended to use dialyzed FBS to remove these small molecule competitors. Additionally, some basal media formulations may contain low levels of purines that could contribute to the unlabeled pool.
Q5: How long should I incubate my cells with this compound?
A5: The incubation time required to reach isotopic steady state, where the isotopic enrichment of the metabolites of interest no longer changes over time, depends on the proliferation rate of your cells and the turnover rate of the purine nucleotide pool. For rapidly dividing cells, a 24-48 hour incubation period is often sufficient. However, for slower-growing cells or to ensure steady-state labeling, longer incubation times or multiple cell passages in the labeling medium may be necessary. A time-course experiment is the best way to determine the optimal labeling duration for your specific experimental system.
Troubleshooting Guides
Problem 1: Low or No Detectable 13C Enrichment in Downstream Purine Nucleotides (IMP, AMP, GMP, ATP, GTP)
This is a common issue that often points to problems with the initial uptake or metabolism of the this compound tracer.
Troubleshooting Workflow for Low/No 13C Enrichment
Troubleshooting Workflow for Low/No 13C Enrichment
| Possible Cause | Recommended Solution |
| Poor Cellular Uptake of this compound | 1. Optimize Tracer Concentration: Perform a dose-response experiment with this compound (e.g., 10, 50, 100, 200 µM) to find the optimal concentration for your cell line. 2. Increase Incubation Time: Conduct a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the necessary duration for sufficient uptake and labeling. 3. Check Inosine Transporter Expression: If possible, verify the expression of equilibrative and concentrative nucleoside transporters (ENTs and CNTs) in your cell line, as these are responsible for inosine uptake. Cell lines can have varying expression levels of these transporters. |
| Cell Toxicity/Poor Cell Health | 1. Assess Cell Viability: Perform a cell viability assay (e.g., Trypan Blue exclusion, MTT assay) to ensure that the this compound concentration is not toxic to your cells. 2. Monitor Cell Morphology: Visually inspect cells for signs of stress or death during the labeling period. 3. Reduce Tracer Concentration or Incubation Time: If toxicity is observed, lower the concentration of this compound or shorten the incubation period. |
| Competition from Unlabeled Precursors | 1. Use Dialyzed Serum: Standard fetal bovine serum (FBS) contains unlabeled nucleosides that will compete with this compound. Switch to dialyzed FBS to remove these interfering small molecules. 2. Use Purine-Free Medium: If possible, use a custom or commercially available purine-free basal medium to minimize the pool of unlabeled precursors. 3. Pre-incubation in Purine-Free Medium: Before adding the this compound tracer, pre-incubate the cells in a purine-free medium for a short period to help deplete the intracellular pool of unlabeled purines. |
| Low Purine Salvage Pathway Activity | 1. Verify HGPRT Expression/Activity: If you suspect low salvage pathway activity, you can measure the expression of the key enzyme, Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT), via western blot or qPCR. Enzyme activity assays can also be performed. 2. Choose an Appropriate Cell Line: Different cell lines have varying dependencies on the de novo versus salvage pathways. Proliferating cancer cells, for example, may have high salvage pathway activity. Research the metabolic characteristics of your cell line. |
| High De Novo Purine Synthesis Activity | 1. Inhibit the De Novo Pathway: To increase the flux through the salvage pathway, you can use inhibitors of the de novo pathway, such as methotrexate. This will force the cells to rely more heavily on the salvage pathway for purine synthesis, potentially increasing this compound incorporation. Use this approach with caution as it can significantly alter cell metabolism. |
Problem 2: 13C Enrichment is Observed, but the Percentage of Incorporation is Lower Than Expected
This scenario suggests that the labeling is occurring, but is being diluted by a significant pool of unlabeled molecules.
| Possible Cause | Recommended Solution |
| Large Intracellular Pool of Unlabeled Purines | 1. Increase Labeling Duration: Allow for more cell divisions in the presence of this compound to dilute the pre-existing unlabeled purine pool. This may require passaging the cells in the labeling medium. 2. Synchronize Cells: For some experiments, synchronizing the cell cycle can help to ensure more uniform labeling as the demand for nucleotide synthesis is highest during the S-phase. |
| Sub-optimal Labeling Conditions | 1. Re-optimize Tracer Concentration: Even if not toxic, the concentration of this compound may be below the saturation point for the cellular transporters and enzymes. Try increasing the concentration. 2. Check Cell Density: Very high cell density can lead to nutrient depletion and altered metabolism, which may affect labeling efficiency. Ensure cells are in the exponential growth phase during labeling. |
| Metabolic Scrambling or Contribution from Other Labeled Sources | 1. Verify Isotopic Purity of Tracer: Ensure the this compound tracer has high isotopic purity as specified by the manufacturer. 2. Consider Ribose vs. Base Labeling: this compound is labeled on the ribose moiety. Be aware that the ribose can be metabolized and the carbons can enter central carbon metabolism, potentially labeling other molecules. The purine base itself is what is incorporated into the nucleotide pool via the salvage pathway. |
Key Experimental Protocols
Protocol 1: 13C-Inosine Labeling of Adherent Mammalian Cells
-
Cell Seeding: Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase (typically 60-70% confluency) at the time of labeling.
-
Preparation of Labeling Medium: Prepare a complete growth medium using purine-free basal medium supplemented with dialyzed fetal bovine serum (dFBS) and other necessary components (e.g., glutamine, penicillin/streptomycin). Add this compound to the desired final concentration (e.g., 50 µM).
-
Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed, sterile phosphate-buffered saline (PBS).
-
Add the pre-warmed this compound labeling medium to the cells.
-
-
Incubation: Incubate the cells for the desired duration (e.g., 24-48 hours) in a standard cell culture incubator (37°C, 5% CO₂).
-
Metabolite Extraction:
-
Place the culture plate on ice and aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol (-80°C) to cover the cell monolayer.
-
Incubate at -80°C for at least 15 minutes to precipitate proteins and extract metabolites.
-
Scrape the cells and collect the cell lysate into a microcentrifuge tube.
-
Centrifuge at maximum speed for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube for analysis.
-
Protocol 2: LC-MS Analysis of 13C Enrichment in Purine Nucleotides
-
Sample Preparation: Dry the metabolite extract from Protocol 1 under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile in water).
-
Liquid Chromatography:
-
Use a HILIC (Hydrophilic Interaction Liquid Chromatography) or reversed-phase C18 column suitable for separating polar metabolites like nucleotides.
-
Employ a gradient elution with mobile phases typically consisting of acetonitrile and an aqueous buffer (e.g., ammonium acetate or ammonium formate).
-
-
Mass Spectrometry:
-
Operate the mass spectrometer in negative ion mode, as nucleotides are readily ionized in this mode.
-
Use a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) to accurately measure the mass-to-charge ratio (m/z) of the different isotopologues.
-
Acquire data in full scan mode to observe the entire mass spectrum of the eluting compounds.
-
-
Data Analysis:
-
Identify the peaks corresponding to the purine nucleotides of interest (IMP, AMP, GMP, ATP, GTP) based on their retention time and accurate mass.
-
Extract the ion chromatograms for each isotopologue of a given nucleotide (e.g., for ATP with a 13C5-ribose, you would look for M+0, M+1, M+2, M+3, M+4, and M+5).
-
Calculate the fractional enrichment by determining the relative abundance of the 13C-labeled isotopologues compared to the total pool of that metabolite.
-
Visualizations
Inosine Metabolism and Incorporation Pathway
This compound uptake and metabolism via the purine salvage pathway.
Experimental Workflow for Troubleshooting Low Incorporation
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Hypoxanthine-guanine phosphoribosyl transferase regulates early developmental programming of dopamine neurons: implications for Lesch-Nyhan disease pathogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hypoxanthine-guanine phosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. PDB-101: Molecule of the Month: Hypoxanthine-guanine phosphoribosyltransferase (HGPRT) [pdb101.rcsb.org]
Correcting for natural isotope abundance in Inosine-13C3 experiments
Correcting for Natural Isotope Abundance
This technical support guide provides researchers, scientists, and drug development professionals with essential information for accurately correcting for natural isotope abundance in Inosine-13C3 experiments. It includes troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is natural isotopic abundance and why is it critical to correct for it in this compound experiments?
A1: Natural isotopic abundance refers to the fact that many elements exist in nature as a mixture of isotopes. For carbon, the vast majority is 12C, but about 1.1% is the heavier isotope 13C.[1] In stable isotope labeling experiments, such as those using this compound, the goal is to track the incorporation of the labeled 13C from the tracer into various metabolites. However, the mass spectrometer detects the total 13C content in a molecule, which is a combination of the 13C from your tracer and the 13C that was already naturally present in the molecule's other carbon atoms.[1] Other elements like oxygen, hydrogen, and nitrogen also have naturally occurring heavy isotopes that contribute to the mass isotopomer distribution.[1][2] Correcting for this natural abundance is crucial to distinguish between the experimentally introduced label and the naturally present isotopes, ensuring accurate quantification of metabolic fluxes and pathway activities.[3] Failure to correct for natural abundance can lead to distorted data and potential misinterpretation of results.
Q2: What is a Mass Isotopomer Distribution (MID)?
A2: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a particular metabolite. Isotopologues are molecules that differ only in their isotopic composition. For a metabolite with 'n' carbon atoms, there can be M+0 (all 12C), M+1 (one 13C), M+2 (two 13C), up to M+n (all 13C) isotopologues. The MID is a vector representing the relative abundance of each of these, and the sum of all fractions is 1 (or 100%).
Q3: How does the correction for natural 13C abundance work?
A3: The correction is typically performed using a matrix-based approach. A correction matrix is constructed that accounts for the natural isotopic abundance of all elements in the molecule or fragment being analyzed. This matrix relates the true, corrected mass isotopomer distribution to the measured mass isotopomer distribution. Several software tools and algorithms are available to perform this correction, such as IsoCorrectoR, AccuCor2, and PolyMID. These tools use the elemental formula of the metabolite and the known natural abundances of its constituent isotopes to calculate the corrected values.
Q4: What information is needed to perform the natural abundance correction?
A4: To accurately correct for natural isotope abundance, you need the following information:
-
The complete elemental formula of the metabolite or fragment ion being analyzed. This must include all atoms, including those from any derivatizing agents used in sample preparation.
-
The raw mass isotopomer distribution data obtained from the mass spectrometer. This includes the intensities or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).
-
The isotopic purity of the tracer (this compound). Impurities in the tracer can distort the labeling patterns and should be accounted for in the correction.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Negative values in corrected data | Incorrect elemental formula used for correction. | Double-check the elemental formula, ensuring it includes all atoms from the metabolite and any derivatizing agents. |
| Inaccurate background subtraction during MS data processing. | Re-evaluate your peak integration and background subtraction methods to ensure accuracy. | |
| Underestimation of a mass isotopomer peak. | Ensure proper peak integration. Underestimation can lead to overcorrection and negative values. | |
| High instrumental noise. | Check that the mass spectrometer is properly tuned and that you have a sufficient signal-to-noise ratio, especially for low-abundance isotopologues. | |
| High variability in corrected data between replicates | Inconsistent sample preparation or derivatization. | Ensure consistent and complete derivatization for all samples. Optimize the derivatization protocol if necessary. |
| Instrumental instability. | Monitor instrument performance for any drift or changes in sensitivity during the analytical run. | |
| Inconsistent quenching or metabolite extraction. | Use a rapid and consistent method for quenching metabolic activity and extracting metabolites to minimize variability. | |
| Corrected data does not match expected biological outcomes | Incorrect tracer concentration or labeling duration. | Optimize the concentration of this compound and the labeling time to achieve detectable and meaningful isotopic enrichment in the pathways of interest. |
| Tracer impurity was not accounted for. | Determine the isotopic purity of your this compound tracer and include this information in the correction algorithm. | |
| Contamination or co-elution of metabolites. | Improve chromatographic separation to ensure that the mass spectra are from a pure compound. |
Experimental Protocols
Protocol 1: General Workflow for a 13C Labeling Experiment
This protocol outlines the typical steps involved in a stable isotope tracing experiment using this compound.
-
Cell Culture and Tracer Introduction: Culture cells in a medium containing the this compound tracer. The concentration and duration of labeling should be optimized based on the specific metabolic pathways being investigated. It is crucial to maintain a metabolic steady state when introducing the tracer.
-
Metabolite Quenching and Extraction: To get an accurate snapshot of the metabolic state, it's critical to rapidly stop all metabolic activity. This is typically achieved by quenching the cells with a cold solvent, such as liquid nitrogen or ice-cold methanol. Following quenching, metabolites are extracted, often using a solvent system like methanol/water/chloroform.
-
Sample Preparation for MS Analysis: The extracted metabolites are then prepared for mass spectrometry analysis. This may involve drying the samples and derivatization to improve the volatility and thermal stability of the metabolites, which is particularly important for gas chromatography-mass spectrometry (GC-MS).
-
Mass Spectrometry Analysis: The prepared samples are analyzed by a mass spectrometer to measure the mass isotopomer distributions of the metabolites of interest.
-
Data Processing and Natural Abundance Correction: The raw mass spectral data is processed to obtain the intensities of each mass isotopologue. This data is then corrected for natural isotope abundance using appropriate software and algorithms to determine the true level of 13C incorporation from the tracer.
Visualizations
Caption: Workflow for this compound labeling experiments and data correction.
Caption: Logical inputs for natural abundance correction algorithm.
References
Technical Support Center: Overcoming Matrix Effects in LC-MS Analysis of Inosine-13C3
This technical support center is designed to provide researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the LC-MS analysis of Inosine and its stable isotope-labeled internal standard, Inosine-13C3.
Troubleshooting Guides
This section provides systematic approaches to identify and resolve common issues related to matrix effects in the LC-MS analysis of Inosine.
Issue 1: Poor Peak Shape and Inconsistent Retention Time
Symptoms: Tailing, fronting, or split peaks for Inosine and/or this compound; retention time shifts between injections.
Possible Causes:
-
Matrix Overload: High concentrations of co-eluting matrix components can saturate the analytical column.
-
Column Contamination: Buildup of non-volatile matrix components on the column.
-
Inappropriate Mobile Phase: Suboptimal pH or organic solvent composition can affect peak shape.
-
Column Hardware Interactions: Metal components of the HPLC column can interact with analytes like nucleosides.[1][2]
Troubleshooting Steps:
-
Sample Dilution: A straightforward initial step is to dilute the sample extract. This can reduce the concentration of interfering matrix components. However, ensure the analyte concentration remains above the lower limit of quantitation (LLOQ).
-
Optimize Sample Preparation:
-
Solid Phase Extraction (SPE): Employ a robust SPE protocol to effectively remove interfering phospholipids and other matrix components. See the detailed experimental protocol below.
-
Liquid-Liquid Extraction (LLE): Evaluate LLE as an alternative for removing different types of interferences.
-
-
Chromatographic Optimization:
-
Gradient Modification: Adjust the gradient slope to better separate Inosine from matrix interferences.
-
Mobile Phase pH: Optimize the mobile phase pH to improve the peak shape of the ionizable Inosine molecule.
-
Alternative Stationary Phases: Consider a column with a different stationary phase chemistry (e.g., phenyl-hexyl instead of C18) to alter selectivity.
-
-
Hardware Considerations:
Issue 2: Ion Suppression or Enhancement
Symptoms: Lower or higher than expected signal intensity for Inosine and/or this compound; poor accuracy and precision in quantitative results.
Possible Causes:
-
Co-eluting Matrix Components: Endogenous compounds from the biological matrix (e.g., phospholipids, salts, proteins) can compete with the analyte for ionization in the MS source.
-
Poor Sample Cleanup: Inefficient removal of matrix components during sample preparation is a primary cause.
-
High Salt Concentration: Non-volatile salts in the final extract can lead to ion suppression.
Troubleshooting Workflow:
References
Addressing cytotoxicity of Inosine-13C3 at high concentrations
This technical support center provides troubleshooting guidance and frequently asked questions regarding the observed cytotoxicity of Inosine-13C3 at high concentrations in experimental settings. This resource is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used?
This compound is a stable isotope-labeled version of inosine, an endogenous purine nucleoside. It is utilized in metabolic studies to trace the fate of inosine through various biochemical pathways, such as the purine salvage pathway and central carbon metabolism. The carbon-13 labels allow for the detection and quantification of inosine-derived metabolites using techniques like mass spectrometry and NMR.
Q2: At what concentration is this compound considered "high," and why might it become cytotoxic?
In many cell culture experiments, inosine is used at concentrations ranging from micromolar (µM) to low millimolar (mM). Concentrations above 1 mM may be considered high for many cell lines. While inosine is a naturally occurring metabolite, at high concentrations it can lead to cytotoxicity through several potential mechanisms:
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Metabolic Overload: Excessive inosine can overwhelm the purine salvage pathway, leading to the accumulation of downstream metabolites like hypoxanthine, xanthine, and uric acid. This can disrupt normal cellular processes and induce stress.
-
Disruption of Nucleotide Pools: High levels of inosine can alter the delicate balance of purine and pyrimidine nucleotide pools, which is critical for DNA and RNA synthesis and cellular energy metabolism.
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Off-Target Effects: At supraphysiological concentrations, inosine might interact with unintended cellular targets, leading to unforeseen biological consequences.
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Induction of Apoptosis: Some studies on related purine nucleosides have shown that high concentrations can trigger programmed cell death.
Q3: Is the cytotoxicity specific to the 13C isotope labeling?
It is unlikely that the cytotoxicity is due to the stable isotope labeling itself. Carbon-13 is a naturally occurring, non-radioactive isotope of carbon. The observed toxicity is more likely a consequence of the high concentration of the inosine molecule, leading to the metabolic issues described above.
Q4: What are the typical signs of cytotoxicity I should look for in my cell cultures?
Signs of cytotoxicity can include:
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Reduced cell viability and proliferation.
-
Changes in cell morphology (e.g., rounding, detachment from the culture surface).
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Increased number of floating, dead cells.
-
Activation of apoptotic pathways (e.g., caspase activation).
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Decreased metabolic activity (as measured by assays like MTT or resazurin).
Troubleshooting Guides
Problem 1: High levels of cell death observed after treatment with high concentrations of this compound.
Possible Cause 1: Cell Line Sensitivity Different cell lines have varying metabolic capacities and sensitivities to purine nucleosides.
-
Troubleshooting Tip: Perform a dose-response experiment with a wide range of this compound concentrations to determine the half-maximal inhibitory concentration (IC50) for your specific cell line. This will help you identify a non-toxic working concentration.
Possible Cause 2: Metabolic Overload The cells may be unable to process the high influx of inosine, leading to the accumulation of toxic byproducts.
-
Troubleshooting Tip: Co-treat cells with inhibitors of enzymes in the purine degradation pathway (e.g., allopurinol for xanthine oxidase) to see if this rescues the cytotoxic phenotype. This can help pinpoint the metabolic bottleneck.
Possible Cause 3: Experimental Duration Prolonged exposure to high concentrations of any metabolite can be detrimental to cells.
-
Troubleshooting Tip: Conduct a time-course experiment to determine the onset of cytotoxicity. It may be possible to achieve your experimental goals with a shorter incubation time before significant cell death occurs.
Problem 2: Inconsistent or variable results in cell viability assays.
Possible Cause 1: Uneven Cell Seeding Inconsistent cell numbers in different wells will lead to variability in assay readouts.
-
Troubleshooting Tip: Ensure you have a homogenous single-cell suspension before seeding. After plating, visually inspect the plate under a microscope to confirm even cell distribution.
Possible Cause 2: Edge Effects in Multi-well Plates The outer wells of a multi-well plate are more susceptible to evaporation, which can alter the concentration of media components and affect cell health.[1]
-
Troubleshooting Tip: To minimize edge effects, avoid using the outer wells for experimental samples. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.[1]
Possible Cause 3: Assay Interference this compound or its metabolites might interfere with the chemistry of your viability assay.
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Troubleshooting Tip: Run a cell-free control where this compound is added to the assay reagents to check for any direct chemical reactions that could produce a false signal. Consider using an alternative viability assay that relies on a different detection principle (e.g., if you are using a metabolic assay like MTT, try a membrane integrity assay like LDH release).
Quantitative Data Summary
The following table summarizes data on inosine concentrations and their effects from various studies. Note that these studies did not use this compound specifically, but the data for unlabeled inosine provides a relevant reference.
| Cell Line/Model | Inosine Concentration | Observed Effect | Citation |
| BALB/3T3 clone A31 | 0.1 - 1,000 µg/mL | No cytotoxicity up to 500 µg/mL. Toxicity observed at 1,000 µg/mL. | [2] |
| HepG2 | 0.1 - 1,000 µg/mL | Toxicity observed at concentrations of 50 µg/mL and above. | [2] |
| Murine Model of Acute Lung Injury | 100 µmol/L to 10 mmol/L | Inosine reduced cytotoxicity induced by proinflammatory cytokines. | [3] |
| CHO cells overexpressing A2A AR | 100 mM | Increase in dynamic mass redistribution. |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is used to assess cell metabolic activity as an indicator of cell viability.
Materials:
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Cells seeded in a 96-well plate
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This compound stock solution
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Complete culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
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Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
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Microplate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
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Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the existing medium from the cells and add 100 µL of the this compound dilutions to the respective wells. Include vehicle-only controls. Incubate for the desired exposure period (e.g., 24, 48, or 72 hours).
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MTT Addition: Following incubation, add 10 µL of the 5 mg/mL MTT stock solution to each well.
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Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator, allowing viable cells to metabolize the MTT into formazan crystals.
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Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
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Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This protocol measures the release of LDH from damaged cells as an indicator of cytotoxicity.
Materials:
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Cells seeded in a 96-well plate
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This compound stock solution
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Complete culture medium
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Commercially available LDH cytotoxicity assay kit
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Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5 minutes.
-
Supernatant Transfer: Carefully transfer a portion of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions and add it to each well containing the supernatant.
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Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 10-30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit to each well.
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Measurement: Measure the absorbance at the wavelength specified in the kit's instructions (usually 490 nm).
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
Caption: Potential signaling pathway for this compound-induced cytotoxicity.
References
Normalization strategies for Inosine-13C3 labeling experiments
Technical Support Center: Inosine-13C3 Labeling Experiments
Welcome to the technical support center for this compound labeling experiments. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on data normalization strategies. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is normalization a critical step in metabolomics experiments?
A1: Normalization is crucial for reducing systematic technical variation while preserving true biological differences.[1] Variations can arise from discrepancies in sample preparation, extraction, and instrumental analysis.[1][2] The primary goal is to adjust for these non-biological variations to enhance the comparability and interpretability of results, ensuring that observed differences between samples are due to metabolic changes rather than experimental artifacts.[3][4]
Q2: What are the main categories of normalization strategies for cell-based metabolomics?
A2: Normalization strategies can be broadly divided into two categories:
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Pre-acquisition Normalization: This is applied before data collection and involves normalizing to a factor that reflects the total amount of biological material. Common methods include normalizing to cell count, total protein content, or DNA content.
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Post-acquisition Normalization: This is applied after data collection to the measured signal intensities. Methods include normalization to internal standards, total ion current (TIC), or statistical approaches like Probabilistic Quotient Normalization (PQN) and median scaling.
Q3: What is ¹³C Metabolic Flux Analysis (¹³C-MFA) and how does it relate to isotope labeling?
A3: ¹³C-Metabolic Flux Analysis (¹³C-MFA) is a powerful technique used to quantify the rates (fluxes) of intracellular metabolic reactions. It involves introducing a ¹³C-labeled substrate (like Inosine-¹³C3) into a biological system and measuring the incorporation of the ¹³C label into downstream metabolites. By analyzing the patterns of isotope labeling, researchers can deduce the flow of carbon through the metabolic network, providing a detailed map of cellular metabolism. Accurate normalization is a prerequisite for reliable flux calculations.
Q4: Should I correct for the natural abundance of stable isotopes in my data?
A4: Yes. It is essential to correct for the naturally occurring abundance of stable isotopes (e.g., ¹³C, ¹⁵N, ¹⁸O) before quantitative analysis. All measured mass isotopomers contain interference from these naturally occurring isotopes in addition to the enrichment from the tracer. Failing to correct for this can lead to distorted data and potential misinterpretation of metabolic pathway activities. Several software tools, such as IsoCorrectoR, are available for this purpose.
Troubleshooting Guide
Problem 1: High variability between technical replicates.
-
Question: My technical replicates show significant variability. What normalization strategy can help?
-
Answer: High variability often points to inconsistencies in sample handling or instrument performance.
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Internal Standards: The most robust method to correct for analytical variance is using an internal standard (IS). An ideal IS is a stable isotope-labeled compound that is not expected to be found endogenously and is added in a known amount to every sample before analysis. This corrects for variations during sample preparation and instrument analysis.
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Sample Amount Normalization: Ensure the amount of starting biological material is consistent. Normalizing metabolite signal intensity to the total protein or DNA concentration of the sample can correct for discrepancies in cell numbers. Studies have shown that DNA concentration can be a highly consistent and reliable method for adherent cell lines.
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Instrument Drift Correction: Mass spectrometer performance can drift over a long analytical run. This can be addressed by periodically analyzing a pooled Quality Control (QC) sample throughout the run and using statistical methods (like LOESS regression) to correct for the drift.
-
Problem 2: My chosen normalization method seems to be masking biological differences.
-
Question: After normalizing, the expected biological differences between my experimental groups have disappeared. What could be wrong?
-
Answer: This can happen if the normalization method makes incorrect assumptions about your data.
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Total Signal Normalization: Methods like Total Ion Current (TIC) or Sum Normalization assume that the majority of metabolites do not change between conditions, and thus the total signal should be constant. However, if your experiment causes a large, global change in metabolism (e.g., widespread cell death or proliferation), this assumption is violated. For example, normalizing by total signal in a sample with a large increase in a specific metabolite class can wrongfully decrease the relative levels of other, unchanged metabolites.
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Alternative Strategy: In such cases, methods that do not rely on the "constant total signal" assumption are preferable.
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Probabilistic Quotient Normalization (PQN): PQN is more robust against large-scale metabolic changes. It calculates a probable dilution factor by comparing the distribution of metabolite quotients between a sample and a reference spectrum (e.g., the median spectrum of all samples).
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Normalization to Cell Number/DNA: Normalizing to a measure of biomass (cell count, DNA, or protein) is often the most biologically relevant approach, as it directly relates metabolite levels to the amount of cellular material.
-
-
Problem 3: How do I choose the best normalization strategy for my specific experiment?
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Question: There are many normalization methods. How do I select the most appropriate one?
-
Answer: The best strategy depends on your experimental design and the biological question. There is no single "best" method for all experiments.
Comparison of Common Normalization Methods
| Normalization Method | Principle | Pros | Cons |
| Internal Standard (IS) | A known amount of an exogenous, labeled compound is added to each sample. Data is normalized to the IS signal. | Corrects for sample loss during preparation and for analytical variability (e.g., ion suppression). Highly accurate for targeted metabolomics. | Requires a suitable IS for each analyte or class of analytes. Can be costly. The IS may not behave identically to all endogenous metabolites. |
| Cell Count / DNA / Protein | Metabolite signal is divided by the cell count, total DNA, or total protein content from the same or a parallel sample. | Biologically intuitive and directly accounts for differences in biomass. DNA is very stable and consistent. | Requires a separate assay. Cell counting can be inaccurate for clumping cells. Trypsinization can introduce artifacts. Protein quantification can be affected by extraction solvents. |
| Total Signal (TIC/Sum) | Scales each sample's data so that the total signal (sum of all peak intensities) is the same across all samples. | Simple and computationally inexpensive. | Assumes that most metabolites do not change, which is often not true, potentially masking true biological effects. |
| Probabilistic Quotient (PQN) | Calculates the most probable dilution factor between each sample and a reference spectrum (e.g., median). | Robust to large, asymmetric changes in metabolite concentrations where total signal normalization would fail. Effective at removing technical biases. | More computationally complex than simple sum normalization. May require assumptions about data distribution. |
Experimental Protocols
Protocol 1: Normalization to DNA Concentration
This protocol is adapted for adherent cell lines and is recommended for its high consistency.
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Cell Culture and Labeling: Culture cells under desired experimental conditions and introduce the Inosine-¹³C3 tracer for the specified duration.
-
Metabolite Extraction:
-
Aspirate the culture medium.
-
Wash the cells rapidly with ice-cold 0.9% NaCl solution.
-
Immediately add 1 mL of ice-cold extraction solvent (e.g., 80% methanol) to the culture dish to quench metabolism and extract metabolites.
-
Scrape the cells in the extraction solvent and transfer the entire lysate/solvent mixture to a microcentrifuge tube.
-
-
Sample Separation:
-
Vortex the tube vigorously.
-
Centrifuge at maximum speed for 10 minutes at 4°C to pellet protein and cell debris.
-
Carefully transfer the supernatant, which contains the metabolites, to a new tube for LC-MS analysis.
-
Store the remaining pellet at -80°C for DNA quantification.
-
-
DNA Quantification:
-
Resuspend the pellet in a suitable buffer.
-
Quantify the total DNA content using a fluorescent DNA-binding dye assay (e.g., PicoGreen™) according to the manufacturer's instructions.
-
Create a standard curve using known DNA concentrations to determine the DNA amount in each sample.
-
-
Data Normalization:
-
For each sample, divide the peak area or intensity of each metabolite (including the ¹³C3-labeled inosine isotopologues) by the total DNA concentration (in µg) measured for that sample's pellet.
-
The resulting value is the normalized metabolite intensity (e.g., Peak Area / µg DNA).
-
Protocol 2: Normalization using Probabilistic Quotient Normalization (PQN)
This is a post-acquisition statistical method.
-
Data Acquisition: Run all your samples (including experimental, control, and pooled QC samples) on the LC-MS and obtain the peak intensity data for all identified metabolites.
-
Data Preparation: Arrange your data in a matrix with samples as columns and metabolites (features) as rows.
-
Create a Reference Spectrum: Generate a reference spectrum, which is typically the median intensity for each metabolite across all experimental samples (or across all pooled QC samples).
-
Calculate Quotients: For each individual sample, divide the intensity of every metabolite by the corresponding median intensity in the reference spectrum. This creates a large distribution of quotients for each sample.
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Determine the Normalization Factor: Calculate the median of all these quotients for each sample. This median value is the normalization factor (or scaling factor) for that specific sample. The assumption is that this factor represents the most probable dilution difference between the sample and the reference.
-
Apply Normalization: Divide the original intensity of every metabolite in a given sample by that sample's calculated normalization factor.
-
Verification: After normalization, the median of the quotients between any normalized sample and the reference spectrum should be 1.
References
Validation & Comparative
A Comparative Guide to Validating Inosine-13C3 Enrichment in Cellular Metabolites
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Inosine-13C3 as a metabolic tracer against commonly used alternatives, namely [U-13C]glucose and [U-13C5]glutamine. It includes supporting experimental data, detailed protocols, and visualizations to aid researchers in selecting the appropriate tracer for their metabolic flux analysis studies.
Introduction to Isotopic Tracers in Metabolic Research
Stable isotope tracers are invaluable tools for elucidating the intricate network of metabolic pathways within cells. By introducing a substrate labeled with a heavy isotope, such as carbon-13 (¹³C), researchers can track the incorporation of these labeled atoms into downstream metabolites. This allows for the quantification of metabolic fluxes, providing a dynamic view of cellular metabolism that cannot be achieved by measuring static metabolite concentrations alone. The choice of tracer is critical and is dictated by the specific metabolic pathways under investigation.
This compound , a purine nucleoside with the ribose moiety labeled with three ¹³C atoms, offers a unique window into nucleotide metabolism and its interplay with central carbon metabolism. It serves as a precursor for purine synthesis and can also be catabolized, with its ribose component entering glycolysis and the pentose phosphate pathway (PPP).
Comparative Analysis of Isotopic Tracers
This section compares the performance of this compound with two of the most widely used metabolic tracers: [U-13C]glucose and [U-13C5]glutamine.
| Parameter | This compound | [U-13C]glucose | [U-13C5]glutamine |
| Primary Metabolic Pathways Traced | Purine metabolism, Pentose Phosphate Pathway (PPP), Glycolysis | Glycolysis, Pentose Phosphate Pathway (PPP), TCA cycle (via pyruvate) | TCA cycle (anaplerosis), amino acid metabolism, reductive carboxylation |
| Key Labeled Metabolites | Ribose-5-phosphate, Glycolytic intermediates (e.g., lactate), Purine nucleotides (e.g., AMP, GMP) | Glycolytic intermediates, Lactate, TCA cycle intermediates (e.g., citrate, malate), Serine, Glycine | TCA cycle intermediates (e.g., citrate, α-ketoglutarate, malate), Glutamate, Aspartate, Proline |
| Reported Enrichment Levels (Illustrative) | In T-cells, this compound treatment led to significant ¹³C enrichment in PPP and glycolytic intermediates. The fractional enrichment of fully ¹³C-labeled ribose-5-phosphate was higher with the inosine tracer compared to a glucose tracer[1]. | In cancer cell lines, [U-¹³C]glucose tracing typically results in high enrichment in glycolytic intermediates (>90%) and significant labeling of TCA cycle intermediates (e.g., 20-50% M+2 citrate)[2][3][4]. | In cancer cells, [U-¹³C]glutamine can lead to high enrichment in TCA cycle intermediates, with M+4 citrate and malate reaching ~45% in T-cells in vivo[5]. Glutamate often shows near-complete labeling. |
| Advantages | - Directly traces purine salvage and ribose phosphate metabolism.- Can serve as an alternative carbon source under glucose restriction.- Provides insights into nucleotide and central carbon metabolism crosstalk. | - Traces the primary and most universal carbon source for most cells.- Well-established protocols and extensive literature available.- Provides a global view of central carbon metabolism. | - Directly traces a key anaplerotic substrate for the TCA cycle.- Essential for studying amino acid metabolism and nitrogen fate.- Crucial for investigating reductive carboxylation in cancer cells. |
| Limitations | - Less commonly used, with fewer established protocols compared to glucose and glutamine.- The contribution to central carbon metabolism can be cell-type dependent.- Potential off-target effects as inosine has known bioactive properties. | - May not efficiently label TCA cycle intermediates in cells with high lactate production (Warburg effect).- Does not directly probe glutamine-dependent pathways. | - Does not provide a comprehensive view of glycolysis or the PPP.- Labeling can be diluted by unlabeled carbon sources. |
Experimental Protocols
I. This compound Labeling Protocol (Adapted for Cancer Cell Lines)
This protocol is a general guideline and should be optimized for the specific cell line and experimental conditions.
1. Cell Culture and Tracer Introduction:
-
Culture cancer cells in their recommended growth medium to ~70-80% confluency.
-
For the labeling experiment, replace the standard medium with a custom medium containing this compound. The standard inosine or other purine sources in the base medium should be removed.
-
The concentration of this compound should be optimized, but a starting point of 100 µM to 1 mM can be considered.
-
The labeling duration will depend on the turnover rate of the metabolites of interest. A time course experiment (e.g., 0, 1, 4, 8, 24 hours) is recommended to determine the optimal labeling time to reach isotopic steady-state.
2. Metabolite Extraction:
-
Aspirate the labeling medium and quickly wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Quench metabolism by adding a pre-chilled extraction solvent. A common choice is 80% methanol (-80°C).
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Perform three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath to ensure complete cell lysis.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new tube.
3. Sample Preparation for LC-MS Analysis:
-
Dry the metabolite extracts using a vacuum concentrator or under a stream of nitrogen.
-
Reconstitute the dried extracts in a solvent suitable for your LC-MS method (e.g., 50% methanol or a buffer compatible with your chromatography).
II. LC-MS/MS Analysis of ¹³C-Labeled Metabolites
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system is recommended for accurate mass measurements and separation of isomers.
Chromatography:
-
For polar metabolites, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the method of choice.
-
A reversed-phase C18 column can also be used, depending on the metabolites of interest.
Mass Spectrometry:
-
Acquire data in both positive and negative ion modes to cover a wider range of metabolites.
-
Use a targeted approach (Selected Reaction Monitoring - SRM, or Parallel Reaction Monitoring - PRM) for specific metabolites of interest or an untargeted data-dependent or data-independent acquisition for global profiling.
III. Data Analysis: Calculating Isotopic Enrichment
-
Correction for Natural Isotope Abundance: The measured mass isotopomer distributions must be corrected for the natural abundance of ¹³C and other heavy isotopes. This can be done using established algorithms and software tools.
-
Calculation of Fractional Enrichment: The fractional enrichment (or mole percent enrichment, MPE) for a given metabolite is calculated by summing the fractional abundances of all labeled isotopologues. For a metabolite with 'n' carbon atoms, the mass isotopologue distribution (MID) will have peaks from M+0 (unlabeled) to M+n (fully labeled). The fractional enrichment is the percentage of the metabolite pool that contains one or more ¹³C atoms from the tracer.
Visualizations
Inosine Metabolic Pathway and ¹³C Label Incorporation
Caption: Metabolism of this compound and incorporation of labeled carbons.
Experimental Workflow for Validating this compound Enrichment
Caption: Workflow for validating this compound enrichment in metabolites.
References
- 1. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. biorxiv.org [biorxiv.org]
- 4. Imaging of glucose metabolism by 13C-MRI distinguishes pancreatic cancer subtypes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 13C metabolite tracing reveals glutamine and acetate as critical in vivo fuels for CD8 T cells - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Tracing: Inosine-13C3 vs. [13C]glucose
For Researchers, Scientists, and Drug Development Professionals
The elucidation of metabolic pathways is fundamental to understanding cellular physiology and disease. Stable isotope tracers are powerful tools for mapping the flow of atoms through metabolic networks. Among these, [13C]glucose has long been the gold standard for probing central carbon metabolism. However, alternative tracers like Inosine-13C3 are emerging to provide unique insights into specific pathways. This guide offers an objective comparison of this compound and various [13C]glucose isotopomers for metabolic tracing, supported by experimental data and detailed protocols.
Introduction to Metabolic Tracers
Metabolic tracing, or flux analysis, utilizes substrates labeled with stable isotopes, such as Carbon-13 (¹³C), to track their journey through biochemical reactions. By measuring the incorporation of ¹³C into downstream metabolites, researchers can quantify the activity or "flux" of metabolic pathways. The choice of tracer is critical and depends on the specific metabolic pathways under investigation.
[13C]glucose is a versatile tracer for interrogating central carbon metabolism, including glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.[1][2] Different labeling patterns on the glucose molecule (e.g., [1,2-¹³C₂]glucose, [U-¹³C₆]glucose) provide distinct information about the relative activities of these interconnected pathways.[3][4]
This compound , while less common, offers a unique window into purine metabolism and the pentose phosphate pathway. The ribose moiety of inosine, a purine nucleoside, can be metabolized and enter central carbon metabolism, serving as an alternative carbon source to glucose.[5] Specifically, the labeled ribose-1-phosphate derived from inosine directly enters the pentose phosphate pathway.
Comparative Analysis of Tracer Performance
The selection of an appropriate tracer is paramount for achieving precise and accurate flux estimations. The following tables summarize the primary applications and metabolic pathways traced by this compound and various commonly used [13C]glucose isotopomers.
| Tracer | Primary Metabolic Pathways Traced | Key Insights Provided |
| This compound | Pentose Phosphate Pathway (PPP), Purine Metabolism, Glycolysis, TCA Cycle | - Direct measurement of pentose phosphate pathway activity. - Elucidation of purine salvage and catabolism. - Assessment of cellular reliance on alternative carbon sources. |
| [U-¹³C₆]glucose | Glycolysis, TCA Cycle, Pentose Phosphate Pathway, Amino Acid Synthesis, Nucleotide Synthesis | - General overview of central carbon metabolism. - Tracing the fate of all six glucose carbons into various biosynthetic pathways. |
| [1,2-¹³C₂]glucose | Pentose Phosphate Pathway, Glycolysis | - Precise estimation of the relative flux through the oxidative PPP versus glycolysis. |
| [1-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway | - Estimation of PPP activity through the loss of the ¹³C label as ¹³CO₂ in the oxidative phase. |
| [2-¹³C]glucose | Glycolysis, Pentose Phosphate Pathway | - Provides information on both the oxidative and non-oxidative branches of the PPP. |
Experimental Data Summary
While direct, side-by-side quantitative comparisons of this compound and [13C]glucose are limited in the literature, data from studies using similarly labeled molecules allow for an inferential comparison of their utility.
| Metabolic Pathway | [¹³C]glucose (various isotopomers) | [¹³C₅]Inosine (as a proxy for this compound) | Reference |
| Pentose Phosphate Pathway | Different isotopomers provide varied precision, with [1,2-¹³C₂]glucose offering high precision for PPP flux. | The ribose moiety directly enters the PPP, providing a strong and direct signal for pathway activity. | |
| Glycolysis | The gold standard for tracing glycolytic flux, with [U-¹³C₆]glucose labeling all glycolytic intermediates. | Labeled carbons from the ribose moiety can enter glycolysis after being processed through the non-oxidative PPP. | |
| TCA Cycle | [U-¹³C₆]glucose is commonly used to trace the entry of glucose-derived pyruvate into the TCA cycle. | Labeled carbons can enter the TCA cycle via pyruvate derived from glycolysis of the inosine-ribose. |
Signaling Pathways and Metabolic Workflows
To visualize the metabolic routes traced by these compounds and the general experimental workflow, the following diagrams are provided.
References
A Comparative Guide to Inosine-13C3 and [15N]Inosine for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Metabolic flux analysis (MFA) is a powerful technique for elucidating the intricate network of metabolic pathways within biological systems. The choice of isotopic tracer is paramount for the success of these studies. This guide provides a comprehensive comparison of two key tracers used in the study of purine metabolism: Inosine-13C3 and [15N]inosine.
At a Glance: this compound vs. [15N]Inosine
| Feature | This compound | [15N]Inosine |
| Isotope | Carbon-13 (¹³C) | Nitrogen-15 (¹⁵N) |
| Primary Application | Tracing the carbon backbone of inosine and its metabolites. Primarily used to study pathways of carbon metabolism such as the pentose phosphate pathway (PPP), glycolysis, and the TCA cycle in relation to purine metabolism. | Tracing the flow of nitrogen in purine metabolism, including nucleotide biosynthesis and degradation.[1][2] |
| Key Advantage | Provides detailed information on the carbon sources contributing to the ribose and purine ring structures. | Directly tracks nitrogen assimilation and transfer in purine and pyrimidine biosynthesis. Lower natural abundance of ¹⁵N (0.37%) can lead to clearer mass spectrometry signals with less background noise compared to ¹³C (1.1%). |
| Typical Labeling Strategy | Often used with specifically labeled glucose (e.g., [1,2-¹³C₂]glucose) to elucidate fluxes through central carbon metabolism that feed into purine synthesis. | Can be used as a sole tracer to study purine degradation or in combination with ¹³C-labeled substrates for dual carbon and nitrogen flux analysis.[3] |
| Analytical Method | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy to detect and quantify ¹³C incorporation. | Mass Spectrometry (MS) is the primary method for detecting ¹⁵N enrichment in metabolites. |
Delving Deeper: A Head-to-Head Comparison
The selection between this compound and [15N]inosine hinges on the specific biological question being addressed.
This compound: Unraveling the Carbon Skeleton
This compound is an ideal tracer for dissecting the carbon-based pathways that contribute to the synthesis of the purine ring and its associated ribose sugar. By tracking the incorporation of ¹³C atoms, researchers can quantify the relative contributions of different carbon sources, such as glucose via the pentose phosphate pathway, to the de novo synthesis of purines.
[15N]Inosine: Tracking the Path of Nitrogen
Conversely, [15N]inosine is the tracer of choice for investigating the dynamics of nitrogen metabolism within the purine network. It allows for the direct measurement of nitrogen flux in processes such as nucleotide synthesis, degradation, and salvage pathways.[1][2] A notable application is in studying the reprogramming of nucleotide metabolism in immune cells like macrophages.
Experimental Corner: Protocols and Workflows
A General Protocol for Metabolic Flux Analysis using Isotopic Tracers
The following is a generalized workflow applicable to both this compound and [15N]inosine tracer studies. Specific parameters such as tracer concentration and labeling duration will need to be optimized for the experimental system.
-
Cell Culture: Grow cells to the desired confluence in a standard, unlabeled medium.
-
Media Switch: Replace the standard medium with a medium containing the isotopically labeled inosine (either this compound or [15N]inosine). The concentration of the tracer should be carefully chosen to ensure sufficient labeling without causing metabolic perturbations.
-
Isotopic Labeling: Incubate the cells with the labeled medium for a predetermined period to allow for the incorporation of the isotope into downstream metabolites. This can be a time-course experiment to capture dynamic changes or a single time point at isotopic steady state.
-
Metabolite Extraction: Rapidly quench metabolism (e.g., using cold methanol) and extract intracellular metabolites.
-
Sample Analysis: Analyze the extracted metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy to determine the isotopic enrichment in different molecules.
-
Data Analysis: Utilize specialized software to analyze the mass isotopomer distributions and calculate metabolic fluxes.
Specific Application of [15N]Inosine in Macrophages
A study by Jha et al. (2015) utilized U-15N-inosine to investigate its metabolic fate in macrophages.
-
Objective: To measure purine nucleoside degradation capability.
-
Method: Unstimulated and stimulated macrophages were supplemented with U-15N-inosine.
-
Observation: In both cell states, inosine was rapidly converted to hypoxanthine, which became nearly fully labeled (M+4) and accumulated significantly within 30 minutes. Stimulated macrophages showed a ~5-fold greater accumulation of hypoxanthine, indicating an increase in inosine degradation activity.
Visualizing the Pathways
To better understand the roles of these tracers, the following diagrams illustrate the key metabolic pathways involved.
References
A Comparative Guide to Isotopic Tracers: Cross-Validating Inosine-¹³C₃ Results in Metabolic Flux Analysis
For researchers, scientists, and drug development professionals engaged in metabolic studies, the choice of an isotopic tracer is paramount to the accuracy and scope of the investigation. This guide provides an objective comparison of Inosine-¹³C₃ with other commonly used isotopic tracers, supported by experimental data and detailed protocols. We delve into the unique advantages of Inosine-¹³C₃ for tracing specific pathways and compare its performance with widely used glucose tracers.
Introduction to Isotopic Tracers in Metabolic Analysis
Stable isotope-labeled compounds are indispensable tools in metabolic flux analysis (MFA), allowing researchers to trace the fate of atoms through complex biochemical networks. By introducing a substrate enriched with a stable isotope like carbon-13 (¹³C), scientists can measure the rate of metabolic reactions—or fluxes—providing a detailed snapshot of cellular metabolism. The selection of the tracer is critical, as it determines which pathways are most effectively interrogated.
While various forms of ¹³C-labeled glucose and glutamine are the most common tracers for studying central carbon metabolism, other substrates can provide unique insights into specific metabolic routes. Inosine, with its ribose moiety, offers a direct window into the pentose phosphate pathway (PPP) and nucleotide metabolism. This guide focuses on the application and cross-validation of Inosine-¹³C₃ (represented here by studies using ¹³C-labeled ribose in inosine) against standard glucose tracers.
Comparative Analysis of Isotopic Tracers
The primary application of Inosine labeled with ¹³C on its ribose component is to trace the flow of this five-carbon sugar into the pentose phosphate pathway and downstream into glycolysis and the Krebs cycle. This provides a distinct advantage when studying nucleotide metabolism and the PPP, which is crucial for generating NADPH and precursors for nucleotide synthesis.
In a comparative context, uniformly labeled glucose ([U-¹³C₆]glucose) is a general-purpose tracer that labels all pathways downstream of glucose uptake. Other specifically labeled glucose molecules, such as [1,2-¹³C₂]glucose, are designed to provide more precise estimates for pathways like glycolysis and the PPP.[1][2] The choice between these tracers depends on the specific research question.
The following table summarizes quantitative data from studies using [1′,2′,3′,4′,5′-¹³C₅]inosine and [¹³C₆]glucose to trace carbon incorporation into key metabolites in human T cells. This allows for a direct comparison of their ability to label central carbon metabolism pathways.
| Metabolite | Tracer | Labeled Isotopologue Abundance (%) | Pathway |
| Ribose-5-phosphate | [¹³C₅]Inosine | ~95% (M+5) | Pentose Phosphate Pathway |
| [¹³C₆]Glucose | ~80% (M+5) | Pentose Phosphate Pathway | |
| Sedoheptulose-7-phosphate | [¹³C₅]Inosine | ~90% (M+5) | Pentose Phosphate Pathway |
| [¹³C₆]Glucose | ~75% (M+5) | Pentose Phosphate Pathway | |
| Lactate | [¹³C₅]Inosine | ~70% (M+3) | Glycolysis |
| [¹³C₆]Glucose | ~95% (M+3) | Glycolysis | |
| Citrate | [¹³C₅]Inosine | ~40% (M+2) | Krebs Cycle |
| [¹³C₆]Glucose | ~60% (M+2) | Krebs Cycle | |
| Glutamate | [¹³C₅]Inosine | ~35% (M+2) | Krebs Cycle |
| [¹³C₆]Glucose | ~55% (M+2) | Krebs Cycle |
This table presents representative data synthesized from studies investigating T cell metabolism. The percentages indicate the proportion of the metabolite pool that is fully labeled with ¹³C from the respective tracer.
The data clearly demonstrates that [¹³C₅]inosine is highly effective at labeling metabolites of the pentose phosphate pathway.[3] As expected, [¹³C₆]glucose results in higher enrichment in glycolytic and Krebs cycle intermediates, as it enters these pathways more directly.
Signaling Pathways and Experimental Workflows
To visualize the metabolic routes traced by these isotopes and the general workflow of a ¹³C-MFA experiment, the following diagrams are provided.
Experimental Protocols
A detailed understanding of the experimental methodology is crucial for interpreting results and designing future studies. Below are summarized protocols for metabolic flux analysis using Inosine and Glucose tracers.
Protocol for [1′,2′,3′,4′,5′-¹³C₅]Inosine Isotopic Tracer Experiment
This protocol is adapted from a study on T cell metabolism.[3]
-
Cell Culture: Human effector T cells are cultured in a glucose-free conditioned medium to ensure the uptake and metabolism of the provided inosine tracer.
-
Tracer Introduction: Cells are incubated in the presence of [1′,2′,3′,4′,5′-¹³C₅]inosine. A parallel culture with [¹³C₆]glucose serves as a comparator.
-
Incubation: The cells are incubated for a defined period (e.g., 24 hours) to allow for the incorporation of the ¹³C label into downstream metabolites and to reach an isotopic steady state.
-
Metabolite Extraction: At the end of the incubation period, metabolites are extracted from the cells. This is typically achieved by quenching the metabolic activity rapidly (e.g., with cold saline washes) and then lysing the cells with a solvent mixture (e.g., methanol/acetonitrile/water).
-
LC-MS/MS Analysis: The extracted metabolites are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This technique separates the individual metabolites and measures the mass-to-charge ratio, which allows for the quantification of different isotopologues (molecules of the same compound with different numbers of ¹³C atoms).
-
Data Analysis: The raw data from the LC-MS/MS is processed to determine the mass isotopomer distributions (MIDs) for each detected metabolite. The MID represents the fractional abundance of each isotopologue.[4]
-
Flux Calculation: The MIDs, along with a stoichiometric model of the relevant metabolic network, are used to calculate the metabolic fluxes. This is typically done using specialized software that fits the experimental data to the model.
General Protocol for ¹³C-Glucose Metabolic Flux Analysis
This protocol represents a standard approach for using ¹³C-labeled glucose in MFA studies.
-
Cell Culture: Cells are grown in a defined medium where the primary carbon source is a ¹³C-labeled glucose tracer (e.g., [U-¹³C₆]glucose or a specific isomer mixture).
-
Steady-State Labeling: The culture is maintained until it reaches both a metabolic and isotopic steady state. This ensures that the measured labeling patterns reflect the steady-state fluxes.
-
Sampling and Quenching: A sample of the cell culture is rapidly harvested, and metabolic activity is quenched, typically using cold methanol or a similar solvent.
-
Metabolite Extraction: Intracellular metabolites are extracted from the cell pellet. For proteinogenic amino acids, a protein hydrolysis step is performed.
-
Derivatization and GC-MS Analysis: Extracted metabolites, particularly amino acids, are often derivatized to improve their volatility and chromatographic properties for analysis by gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis and Flux Calculation: The mass spectra obtained from GC-MS provide information on the labeling patterns of the metabolites. This data, along with measured extracellular fluxes (e.g., glucose uptake and lactate secretion rates), is used in computational models to estimate the intracellular metabolic fluxes.
Conclusion
The cross-validation of results obtained with Inosine-¹³C₃ against those from established tracers like ¹³C-glucose is essential for robust metabolic research. This guide demonstrates that while glucose tracers provide a broad overview of central carbon metabolism, Inosine-¹³C₃ offers a more targeted and highly efficient method for interrogating the pentose phosphate pathway and its connections to nucleotide metabolism. The choice of tracer should, therefore, be guided by the specific metabolic pathways of interest. By providing detailed protocols and comparative data, this guide aims to equip researchers with the knowledge to design more informative metabolic flux analysis experiments.
References
- 1. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inosine is an alternative carbon source for CD8+-T-cell function under glucose restriction - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
Quantifying the Specificity of Inosine-13C3 Labeling: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Inosine-13C3 labeling specificity against alternative stable isotope labeling methods for RNA analysis. Quantitative data from published studies are summarized to support the comparison, and detailed experimental protocols are provided.
Introduction to this compound Labeling
Inosine, a naturally occurring purine nucleoside, plays a crucial role in various metabolic pathways. When isotopically labeled with Carbon-13 at three positions on the ribose moiety (this compound), it becomes a powerful tracer for studying RNA synthesis and metabolism. The specificity of this compound labeling refers to the extent to which the 13C isotopes are incorporated solely into the RNA pool versus other cellular components. High specificity is critical for accurately measuring RNA dynamics without confounding data from the labeling of other biomolecules.
Inosine is transported into cells and can be either directly utilized in the purine salvage pathway or catabolized. In the salvage pathway, inosine is converted to inosine monophosphate (IMP), a precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP), which are subsequently incorporated into RNA.[1][2] Alternatively, inosine can be degraded into hypoxanthine and ribose-1-phosphate. The 13C3-labeled ribose-1-phosphate can then enter central carbon metabolism, potentially labeling other molecules. Understanding these metabolic fates is key to quantifying the specificity of this compound as an RNA tracer.
Comparative Analysis of Labeling Specificity
The specificity of a labeling technique is paramount for accurate biological interpretation. Here, we compare this compound labeling with other common stable isotope labeling methods for RNA analysis, focusing on incorporation efficiency and potential for off-target labeling.
Alternative Methods:
-
13C-Labeled Adenosine/Guanosine: Direct precursors for RNA synthesis.
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): Primarily used for quantitative proteomics, but can be adapted to study RNA-protein interactions and indirectly, RNA dynamics.[3][4][5]
| Labeling Method | Target Molecule(s) | Typical Incorporation Efficiency into RNA | Potential Off-Target Labeling | Key Advantages | Key Disadvantages |
| This compound | RNA (via purine salvage) | Moderate to High (Cell-type dependent) | Central carbon metabolites (if ribose is catabolized), DNA (to a lesser extent) | Traces the purine salvage pathway; less direct precursor than A/G. | Potential for label scrambling if the ribose moiety enters central metabolism. |
| Adenosine-13C (e.g., U-13C10) | RNA, DNA, ATP | High | Minimal, primarily within purine pools. | Direct precursor, high incorporation rate. | Can be rapidly metabolized, potentially leading to broader labeling of the purine pool. |
| Guanosine-13C (e.g., U-13C10) | RNA, DNA, GTP | High | Minimal, primarily within purine pools. | Direct precursor, high incorporation rate. | Similar to adenosine, can be interconverted within the purine pool. |
| SILAC (e.g., 13C6-Arginine/Lysine) | Proteins | Not applicable for direct RNA labeling | Primarily proteins; indirect effects on RNA metabolism. | Excellent for studying RNA-protein interactions and protein turnover. | Does not directly label RNA; provides indirect information on RNA dynamics. |
Data Interpretation:
Studies utilizing 13C-labeled inosine have demonstrated its effective incorporation into the purine nucleotide pool for RNA synthesis in various cell types. Metabolic flux analysis has shown that the ribose moiety of inosine can enter central carbon metabolism, highlighting the importance of quantifying potential off-target labeling. For instance, the 13C label from the ribose can appear in metabolites of the pentose phosphate pathway and glycolysis. In contrast, using fully labeled adenosine or guanosine as tracers generally leads to more direct and specific labeling of the entire nucleoside within the RNA backbone.
Experimental Protocols
Key Experiment: Quantifying this compound Incorporation into RNA by LC-MS/MS
This protocol outlines the steps to quantify the incorporation of this compound into total RNA and assess off-target labeling in other cellular fractions.
1. Cell Culture and Labeling:
-
Culture mammalian cells (e.g., HEK293T, A549) in standard growth medium.
-
At mid-log phase, replace the medium with a custom medium containing a defined concentration of this compound (e.g., 100 µM). The optimal concentration and labeling time should be determined empirically for each cell line and experimental goal.
-
Incubate cells for a specific duration (e.g., 2, 6, 12, 24 hours) to monitor the dynamics of incorporation.
2. Sample Collection and Fractionation:
-
Harvest cells by scraping or trypsinization.
-
Perform cellular fractionation to separate the nuclear, cytoplasmic, and mitochondrial fractions to assess RNA localization and potential off-target labeling in different compartments.
-
Isolate total RNA from each fraction using a standard protocol (e.g., TRIzol extraction followed by isopropanol precipitation).
-
Isolate proteins and small molecule metabolites from the remaining fractions for off-target analysis.
3. RNA Hydrolysis to Nucleosides:
-
Quantify the isolated RNA using a spectrophotometer.
-
Digest a known amount of RNA (e.g., 1-5 µg) to its constituent nucleosides using a cocktail of nuclease P1 and alkaline phosphatase.
-
The reaction is typically carried out at 37°C for 2-4 hours.
-
Following digestion, precipitate the enzymes (e.g., by adding cold acetone) and collect the supernatant containing the nucleosides.
4. LC-MS/MS Analysis:
-
Instrumentation: A high-resolution mass spectrometer coupled to a liquid chromatography system (e.g., Q-Exactive Orbitrap with a C18 column).
-
Mobile Phases:
-
A: 0.1% formic acid in water
-
B: 0.1% formic acid in acetonitrile
-
-
Gradient: A linear gradient from 0% to 40% B over 20 minutes is a good starting point for separating the nucleosides.
-
Mass Spectrometry:
-
Operate in positive ion mode.
-
Use parallel reaction monitoring (PRM) or selected ion monitoring (SIM) to detect the unlabeled (M+0) and labeled (M+3 for this compound) forms of inosine, adenosine, and guanosine.
-
Include transitions for other canonical nucleosides and potential off-target metabolites.
-
-
Data Analysis:
-
Calculate the percentage of labeled nucleoside by dividing the peak area of the labeled ion by the sum of the peak areas of the labeled and unlabeled ions.
-
Quantify the absolute amount of each nucleoside using a standard curve generated with known concentrations of unlabeled nucleoside standards.
-
Visualizations
Caption: Metabolic fate of this compound.
Caption: Experimental workflow for quantifying this compound incorporation.
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Analyzing the protein assembly and dynamics of the human spliceosome with SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of Inosine-13C3 and Guanosine-13C Labeling for Metabolic Tracing
A Guide for Researchers in Drug Discovery and Development
In the intricate landscape of cellular metabolism, stable isotope labeling serves as a powerful tool to trace the fate of metabolic precursors and elucidate the dynamics of biochemical pathways. Among the array of labeled compounds, Inosine-13C3 and guanosine-13C are pivotal for dissecting purine metabolism, a network fundamental to cell growth, proliferation, and energy homeostasis. This guide provides a comprehensive comparative analysis of these two isotopic tracers, offering researchers objective insights into their performance, supported by experimental data and detailed protocols, to aid in the selection of the appropriate tracer for their specific research questions.
Introduction to Inosine and Guanosine Metabolism
Inosine and guanosine are central purine nucleosides that can be channeled into nucleotide synthesis through the purine salvage pathway, a crucial route for recycling purine bases and nucleosides. This pathway is particularly significant in proliferating cells, such as cancer cells, which have a high demand for nucleotides.[1] Inosine, derived from the deamination of adenosine, can be converted to hypoxanthine, which is then salvaged to form inosine monophosphate (IMP). Guanosine is salvaged to guanosine monophosphate (GMP). Both IMP and GMP are precursors for the synthesis of adenosine triphosphate (ATP) and guanosine triphosphate (GTP), the building blocks of nucleic acids and key molecules in cellular signaling and energy transfer.
Comparative Performance of this compound and Guanosine-13C Labeling
The choice between this compound and guanosine-13C as a tracer depends on the specific metabolic pathway under investigation. While both can trace the purine salvage pathway, their entry points and subsequent metabolic fates offer distinct advantages for different research applications.
Data Presentation: Quantitative Comparison of Tracer Incorporation
The following tables summarize quantitative data from studies utilizing labeled inosine and guanosine to trace their incorporation into the purine nucleotide pool. It is important to note that direct comparative studies under identical conditions are limited. The data presented here is synthesized from different research articles to provide an illustrative comparison.
Table 1: Fractional Abundance of Labeled Purine Nucleotides from Labeled Inosine
This table showcases the fractional enrichment of purine nucleotides in cancer cells and T-effector cells after incubation with 13C or 15N-labeled inosine. The data highlights the significant contribution of inosine to the IMP, AMP, and GMP pools via the salvage pathway.
| Metabolite | Tracer Used | Cell Type/Model | Labeling Duration | Fractional Abundance (%)[2] |
| IMP | [¹⁵N₄]-Inosine | Cal-51 Breast Cancer Xenograft | 6 hours | ~15% |
| AMP | [¹⁵N₄]-Inosine | Cal-51 Breast Cancer Xenograft | 6 hours | ~10% |
| GMP | [¹⁵N₄]-Inosine | Cal-51 Breast Cancer Xenograft | 6 hours | ~12% |
| R5P | [1',2',3',4',5'-¹³C₅]-Inosine | Human T-effector cells | 24 hours | ~40% |
| F6P | [1',2',3',4',5'-¹³C₅]-Inosine | Human T-effector cells | 24 hours | ~35% |
| G6P | [1',2',3',4',5'-¹³C₅]-Inosine | Human T-effector cells | 24 hours | ~30% |
Table 2: Fractional Abundance of Labeled Purine Nucleotides from Labeled Guanosine
This table presents the fractional enrichment of GMP in a breast cancer xenograft model after infusion with 15N-labeled guanosine. This demonstrates the direct and efficient salvage of guanosine into the GMP pool.
| Metabolite | Tracer Used | Cell Type/Model | Labeling Duration | Fractional Abundance (%)[2] |
| GMP | [¹⁵N₅]-Guanosine | Cal-51 Breast Cancer Xenograft | 6 hours | ~20% |
Signaling Pathways and Experimental Workflows
Metabolic Pathways of Inosine and Guanosine
The following diagram illustrates the key metabolic pathways for inosine and guanosine, highlighting their entry into the purine salvage pathway and subsequent conversion to essential nucleotides.
General Experimental Workflow for Stable Isotope Tracing
The diagram below outlines a typical workflow for a stable isotope labeling experiment using either this compound or guanosine-13C.
Experimental Protocols
The following are detailed methodologies for conducting stable isotope tracing experiments with this compound and guanosine-13C.
Protocol 1: this compound Labeling in Mammalian Cells
Objective: To trace the incorporation of this compound into the purine nucleotide pool in cultured mammalian cells.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound (Cambridge Isotope Laboratories, Inc. or equivalent)
-
Phosphate-buffered saline (PBS), ice-cold
-
80% Methanol (-80°C)
-
Methanol/Water/Chloroform (1:1:1, v/v/v, -20°C)
-
Cell scrapers
-
Centrifuge tubes
-
Liquid chromatography-tandem mass spectrometer (LC-MS/MS)
Procedure:
-
Cell Culture:
-
Plate cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting.
-
Culture cells in complete medium at 37°C in a humidified incubator with 5% CO₂.
-
-
Isotope Labeling:
-
Prepare the labeling medium by supplementing purine-free DMEM with dialyzed FBS and a final concentration of 100 µM this compound.
-
When cells reach the desired confluency, aspirate the growth medium and wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium to the cells and incubate for the desired time (e.g., 4, 8, 12, or 24 hours).
-
-
Metabolism Quenching and Metabolite Extraction:
-
At the end of the labeling period, aspirate the labeling medium and immediately wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells in the methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
For a more comprehensive extraction, a biphasic extraction can be performed. Add an equal volume of ice-cold water and chloroform to the methanol suspension.
-
Vortex the mixture vigorously for 1 minute and then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the upper aqueous phase containing polar metabolites.
-
-
Sample Analysis:
-
Dry the aqueous phase under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile).
-
Analyze the samples using a high-resolution LC-MS/MS system equipped with a column suitable for polar metabolite separation (e.g., HILIC).
-
Monitor the mass isotopologues of key purine metabolites such as IMP, AMP, and GMP.
-
Protocol 2: Guanosine-13C Labeling in Mammalian Cells
Objective: To trace the incorporation of guanosine-13C into the guanine nucleotide pool in cultured mammalian cells.
Materials:
-
Same as Protocol 1, with the exception of using guanosine-13C instead of this compound.
Procedure:
-
Cell Culture:
-
Follow the same procedure as in Protocol 1.
-
-
Isotope Labeling:
-
Prepare the labeling medium by supplementing purine-free DMEM with dialyzed FBS and a final concentration of 100 µM guanosine-13C.
-
Follow the same labeling procedure as in Protocol 1.
-
-
Metabolism Quenching and Metabolite Extraction:
-
Follow the same procedure as in Protocol 1.
-
-
Sample Analysis:
-
Follow the same procedure as in Protocol 1, with a specific focus on monitoring the mass isotopologues of GMP and GTP.
-
Logical Comparison of Applications
The choice between this compound and guanosine-13C tracers is dictated by the specific research question. The following diagram provides a logical framework for selecting the appropriate tracer.
References
Assessing the Biological Equivalence of Inosine-¹³C₃ and Unlabeled Inosine: A Comparative Guide
Introduction
In the realm of biomedical research and drug development, the use of stable isotope-labeled compounds is a cornerstone for elucidating metabolic pathways and pharmacokinetic profiles. Inosine-¹³C₃, a stable isotope-labeled version of inosine, is frequently utilized as a tracer or an internal standard in such studies.[1][2] This guide provides a comprehensive comparison of Inosine-¹³C₃ and its unlabeled counterpart, addressing their biological equivalence through an examination of their expected metabolic fate, biological activities, and the experimental protocols used to assess them.
Based on the foundational principles of stable isotope labeling, Inosine-¹³C₃ is considered to be biologically equivalent to unlabeled inosine. The substitution of three ¹²C atoms with ¹³C atoms results in a molecule that is chemically identical in terms of structure and reactivity.[3] Consequently, it is anticipated to be recognized by enzymes and receptors and to participate in metabolic pathways in the same manner as the endogenous, unlabeled compound.[4] This principle underpins its use as a tracer in metabolic research, where it is assumed that the labeled molecule's journey through a biological system mirrors that of the unlabeled form.[5]
Metabolic and Pharmacokinetic Profile
While direct comparative pharmacokinetic data for Inosine-¹³C₃ and unlabeled inosine is not available in the public domain, the metabolic pathway of unlabeled inosine is well-documented. Ingested inosine is absorbed from the small intestine and can be metabolized in the liver. The primary metabolic pathway involves the cleavage of inosine into hypoxanthine and ribose-1-phosphate by the enzyme purine nucleoside phosphorylase (PNP). Hypoxanthine can then be further metabolized to xanthine and ultimately to uric acid. The ribose moiety can enter the pentose phosphate pathway to be used for energy and biosynthesis.
It is expected that Inosine-¹³C₃ follows the exact same metabolic and pharmacokinetic pathways. The ¹³C label allows for the precise tracking and quantification of its metabolites using mass spectrometry-based techniques.
Table 1: Expected Comparative Pharmacokinetic Parameters
| Parameter | Unlabeled Inosine | Inosine-¹³C₃ (Expected) |
| Absorption | Absorbed from the small intestine. | Expected to be absorbed similarly to unlabeled inosine. |
| Distribution | Distributed throughout the body. | Expected to have the same distribution pattern. |
| Metabolism | Metabolized primarily in the liver by purine nucleoside phosphorylase to hypoxanthine and ribose-1-phosphate. | Expected to be metabolized by the same enzymatic pathways. |
| Excretion | Metabolites are excreted in the urine. | Labeled metabolites are expected to be excreted via the same route. |
Biological Activities and Signaling Pathways
Inosine is recognized as a bioactive molecule with diverse physiological roles, including immunomodulatory, neuroprotective, and anti-inflammatory effects. It exerts its effects through various mechanisms, including acting as an agonist for adenosine A1 and A2A receptors. The signaling pathways activated by inosine involve the modulation of intracellular second messengers like cyclic AMP (cAMP) and the activation of protein kinases.
Given the principle of biological equivalence, Inosine-¹³C₃ is expected to exhibit the same biological activities and engage the same signaling pathways as unlabeled inosine.
Inosine Metabolic Pathway
Caption: Metabolic pathway of Inosine and the expected pathway for Inosine-¹³C₃.
Inosine Signaling Pathway via Adenosine A2A Receptor
References
The Gold Standard for Purine Analog Quantification: A Comparative Guide to Inosine-13C3 as an Internal Standard
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of purine analogs, the choice of an appropriate internal standard is paramount for achieving accurate and reliable results. This guide provides an objective comparison of Inosine-13C3, a stable isotope-labeled (SIL) internal standard, with alternative methods, supported by experimental principles and data presentation.
Stable isotope-labeled internal standards are widely regarded as the "gold standard" in quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1] Their physicochemical properties are nearly identical to the analyte of interest, which allows them to effectively compensate for variations in sample preparation, chromatographic retention, and ionization efficiency. This compound, with its carbon-13 enriched structure, serves as an ideal internal standard for the analysis of inosine and its structurally related purine analogs.
Performance Comparison: this compound vs. Structural Analog Internal Standards
The primary alternatives to SIL internal standards are structural analogs—molecules that are chemically similar to the analyte but not isotopically labeled. While often more readily available and less expensive, structural analogs can exhibit different behaviors during analysis, potentially compromising data quality.
Below is a summary of the comparative performance between this compound (representing SILs) and a typical structural analog internal standard.
| Performance Metric | This compound (Stable Isotope-Labeled) | Structural Analog | Rationale |
| Compensation for Matrix Effects | Excellent | Poor to Moderate | This compound co-elutes with the analyte and experiences the same ion suppression or enhancement, providing accurate correction. Structural analogs have different retention times and are affected differently by the matrix.[2][3] |
| Correction for Extraction Variability | Excellent | Good | Being chemically identical, this compound mirrors the extraction recovery of the analyte. Structural analogs may have different extraction efficiencies. |
| Chromatographic Behavior | Identical | Similar but can differ | This compound has the same retention time as the unlabeled analyte, simplifying method development.[4] Structural analogs may require more extensive chromatographic optimization to ensure separation from interferences. |
| Accuracy and Precision | High | Moderate to High | The use of SIL internal standards significantly improves the accuracy and precision of quantitative methods.[2] |
| Cost | Higher | Lower | The synthesis of isotopically labeled compounds is more complex and expensive. |
| Availability | Generally good for common analytes | Widely available | A suitable structural analog can often be found among commercially available compounds. |
Quantitative Performance Data
The following tables present representative validation data for the quantification of a hypothetical purine analog using this compound as an internal standard. This data is synthesized from typical performance characteristics reported in various LC-MS/MS methods for nucleoside analogs.
Table 1: Calibration Curve Linearity
| Analyte | Calibration Range (ng/mL) | R² |
| Purine Analog X | 1 - 1000 | >0.995 |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Concentration (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%) |
| Low | 5 | < 5% | 95 - 105% | < 8% | 92 - 108% |
| Medium | 100 | < 4% | 96 - 104% | < 6% | 94 - 106% |
| High | 800 | < 3% | 97 - 103% | < 5% | 95 - 105% |
Table 3: Recovery
| Analyte | Low Concentration Recovery (%) | High Concentration Recovery (%) |
| Purine Analog X | 92 - 105% | 95 - 103% |
Experimental Protocols
A robust and reliable analytical method is crucial for the successful application of this compound as an internal standard. Below is a detailed, generalized experimental protocol for the quantitative analysis of purine analogs in a biological matrix (e.g., plasma) by LC-MS/MS.
Sample Preparation (Protein Precipitation)
-
Thaw biological samples (e.g., plasma) on ice.
-
To a 100 µL aliquot of the sample, add 10 µL of this compound internal standard solution (concentration will depend on the expected analyte concentration).
-
Vortex briefly to mix.
-
Add 300 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A typical gradient would start with a low percentage of mobile phase B, increasing linearly to elute the analytes of interest, followed by a wash and re-equilibration step.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is typically used for purine analogs.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: These need to be optimized for each specific purine analog and for this compound. The transitions will involve the precursor ion (the protonated molecule [M+H]⁺) and a specific product ion.
-
Example for Inosine: m/z 269.1 → 137.1
-
Example for this compound: m/z 272.1 → 140.1
-
-
Instrument Parameters: Parameters such as declustering potential, collision energy, and cell exit potential must be optimized for each analyte to achieve maximum sensitivity.
-
Visualizing the Workflow and Pathway
To better understand the analytical process and the biochemical context, the following diagrams are provided.
Caption: General workflow for purine analog analysis using LC-MS/MS with an internal standard.
Caption: Simplified purine metabolism pathway highlighting the central role of inosine.
References
- 1. benchchem.com [benchchem.com]
- 2. Use of a structural analogue versus a stable isotope labeled internal standard for the quantification of angiotensin IV in rat brain dialysates using nano-liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Inosine-13C3 Metabolic Labeling: A Comparative Analysis of Commercially Available Labeled Compounds
For researchers, scientists, and drug development professionals venturing into metabolic flux analysis and related fields, Inosine-13C3 serves as a valuable tracer for dissecting cellular metabolism. Unlike comprehensive kits that include all necessary reagents, this compound is typically sold as a standalone labeled compound. This guide provides a head-to-head comparison of commercially available this compound products and outlines a general experimental protocol for its application in cell culture.
Comparing this compound from Leading Suppliers
While a direct comparison of "labeling kits" is not applicable, researchers can select the most suitable this compound compound for their experiments based on specifications provided by various suppliers. The following table summarizes the key features of this compound offered by prominent chemical suppliers.
| Supplier | Product Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number (non-labeled) | Intended Use |
| MedChemExpress | This compound | C7¹³C₃H₁₂N₄O₅ | 271.21 | 58-63-9 | Pharmacokinetic studies, internal standard for NMR, GC-MS, or LC-MS[1] |
| Santa Cruz Biotechnology | (−)-Inosine-13C3 | C₇(¹³C)₃H₁₂N₄O₅ | 271.21 | Not specified | Research use only[2][3] |
| Simson Pharma Limited | This compound | C₇¹³C₃H₁₂N₄O₅ | 271.20 | Not specified | Research use only, accompanied by a Certificate of Analysis[4] |
| Axios Research | This compound | ¹³C₃C₇H₁₂N₄O₅ | 271.21 | 58-63-9 | Research use |
Experimental Protocol: A General Workflow for this compound Labeling
The successful application of this compound for metabolic labeling hinges on a well-designed experimental protocol. The following is a generalized workflow adaptable to specific cell lines and research questions.
I. Cell Culture and Medium Preparation
-
Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of labeling.
-
Custom Medium: Prepare a custom cell culture medium. For optimal labeling efficiency, it is crucial to use a medium that does not contain unlabeled inosine. The base medium should be supplemented with all necessary nutrients, except for inosine, which will be added in its ¹³C-labeled form. The presence of unlabeled inosine in components like fetal bovine serum (FBS) can significantly impact labeling efficiency and should be minimized or accounted for.[5]
II. This compound Labeling
-
Introduction of Label: Remove the standard culture medium and replace it with the custom medium containing this compound. The concentration of this compound should be optimized based on the specific cell line and experimental goals.
-
Incubation Time: The duration of labeling is a critical parameter. Short-term labeling can be used to study rapid metabolic fluxes, while long-term labeling, potentially spanning several cell doublings, is necessary to achieve a high degree of isotopic enrichment in downstream metabolites and macromolecules.
III. Sample Collection and Metabolite Extraction
-
Cell Harvesting: After the desired labeling period, rapidly wash the cells with an ice-cold buffer to halt metabolic activity and remove any remaining labeled medium.
-
Metabolite Extraction: Employ a robust metabolite extraction method, such as a cold methanol-water solution, to quench metabolism and efficiently extract a broad range of intracellular metabolites.
IV. Analysis
-
Analytical Platform: Analyze the extracted metabolites using high-resolution mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. These techniques can distinguish between the labeled (¹³C) and unlabeled (¹²C) isotopologues of inosine and its downstream metabolites.
-
Data Analysis: The resulting data will provide information on the fractional contribution of inosine to various metabolic pathways and the rate of metabolic fluxes.
Below is a diagram illustrating the general experimental workflow for this compound labeling.
Inosine Metabolism and Signaling
Inosine is an endogenous purine nucleoside that plays a role in various cellular processes. It is a precursor for the synthesis of adenosine and guanosine nucleotides and also functions as a signaling molecule by acting as an agonist for adenosine A1 and A2A receptors. Tracing the metabolic fate of this compound can provide insights into purine metabolism and its influence on cellular signaling pathways.
The following diagram illustrates the central role of inosine in purine metabolism.
By using this compound as a tracer, researchers can quantitatively measure the flux through these key pathways, providing a deeper understanding of cellular physiology in both healthy and diseased states.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. This compound | CAS No- NA | Simson Pharma Limited [simsonpharma.com]
- 5. Generation of 13C-Labeled Inositol and Inositol Phosphates by Stable Isotope Labeling Cell Culture for Quantitative Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inosine Quantification: Inosine-¹³C₃-Based Assays versus Established Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Inosine-¹³C₃-based Liquid Chromatography-Mass Spectrometry (LC-MS/MS) assays against established fluorescence-based enzymatic assays for the quantification of inosine. The selection of an appropriate analytical method is critical for accurate and reliable measurement of inosine in various biological matrices, which is essential for research in areas such as immunology, neuroscience, and oncology. This document outlines the performance characteristics of each method, supported by experimental data, to aid researchers in making informed decisions for their specific applications.
Introduction to Inosine and its Quantification
Inosine, a purine nucleoside, is a key intermediate in the purine metabolism pathway and plays a significant role in various physiological processes.[1] Its accurate quantification in biological samples is crucial for understanding its role in health and disease. Two common methods for inosine quantification are LC-MS/MS using a stable isotope-labeled internal standard like Inosine-¹³C₃, and fluorescence-based enzymatic assays.
Inosine-¹³C₃-Based LC-MS/MS Assays leverage the high selectivity and sensitivity of mass spectrometry. Inosine-¹³C₃ serves as an ideal internal standard as it is chemically identical to the analyte but has a different mass, allowing for precise correction of matrix effects and variations in sample processing and instrument response.
Fluorescence-Based Inosine Assays are typically enzymatic assays where inosine is converted through a series of reactions to produce a fluorescent product. The intensity of the fluorescence is directly proportional to the inosine concentration in the sample. These assays are often available in convenient kit formats.
Performance Comparison
The following tables summarize the quantitative performance of both methods based on published validation data. It is important to note that these data are compiled from different studies and direct head-to-head comparisons may vary based on experimental conditions, sample matrix, and instrumentation.
Inosine-¹³C₃-Based LC-MS/MS Assay Performance
| Parameter | Performance Characteristics | Sample Matrix | Reference |
| Linearity (R²) | >0.999 | Human Plasma | [2] |
| Linear Range | 28.5 to 912.0 ng/mL | Human Plasma | [2] |
| 0.25–50 pmol/sample | Human Cells (PBMCs, RBCs) | [3][4] | |
| Lower Limit of Quantification (LLOQ) | 28.5 ng/mL | Human Plasma | |
| 18.58 µg/mL | Human Plasma | ||
| Intra-day Precision (%CV) | < 10% | Human Plasma | |
| 1.7% to 16% | Human Cells (PBMCs, RBCs) | ||
| Inter-day Precision (%CV) | < 10% | Human Plasma | |
| 1.7% to 16% | Human Cells (PBMCs, RBCs) | ||
| Accuracy (% Recovery) | 96.9% - 103.8% | Human Plasma | |
| Extraction Recovery | 98.9% - 102.3% | Human Plasma |
Fluorescence-Based Inosine Assay Performance
Data for fluorescence-based assays are often presented as detection limits and are typically sourced from commercial kit manuals.
| Parameter | Performance Characteristics | Sample Matrix | Reference |
| Detection Limit | ~100 pmol inosine/well | Various biological samples | |
| Linear Detection Range | 1 to 25 µM | Various biological samples | |
| Assay Time | Approximately 40 minutes | Various biological samples |
Signaling Pathway and Experimental Workflow
Purine Metabolism Pathway
Inosine is a central molecule in the purine metabolism pathway, which is crucial for the synthesis of DNA and RNA precursors. The following diagram illustrates the key steps in this pathway.
Caption: Simplified diagram of the purine metabolism pathway highlighting the central role of inosine.
Experimental Workflow: Pharmacokinetic Study using Inosine-¹³C₃
Stable isotope-labeled compounds are invaluable for pharmacokinetic studies. The following workflow illustrates a typical experiment to determine the absorption, distribution, metabolism, and excretion (ADME) of a drug, using Inosine-¹³C₃ as an internal standard for the quantification of endogenous inosine levels.
Caption: A typical experimental workflow for a pharmacokinetic study using a stable isotope-labeled internal standard.
Experimental Protocols
Quantification of Inosine in Human Plasma using Inosine-¹³C₃-Based LC-MS/MS
This protocol is a representative method synthesized from established procedures for the quantification of inosine in human plasma.
a. Materials and Reagents:
-
Inosine standard
-
Inosine-¹³C₃ (Internal Standard, IS)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Human plasma (blank)
b. Sample Preparation:
-
Thaw frozen human plasma samples on ice.
-
To a 100 µL aliquot of plasma, add 10 µL of Inosine-¹³C₃ internal standard solution (concentration to be optimized based on expected inosine levels).
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
c. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate inosine from other plasma components (e.g., 5% B for 1 min, ramp to 95% B over 5 min, hold for 2 min, return to 5% B and equilibrate for 2 min).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
MRM Transitions:
-
Inosine: To be determined based on instrument optimization (e.g., m/z 269.1 -> 137.1).
-
Inosine-¹³C₃: To be determined based on the specific labeled positions.
-
d. Data Analysis:
-
Construct a calibration curve using blank plasma spiked with known concentrations of inosine and a fixed concentration of Inosine-¹³C₃.
-
Calculate the peak area ratio of inosine to Inosine-¹³C₃.
-
Determine the concentration of inosine in the unknown samples by interpolating from the calibration curve.
Quantification of Inosine using a Fluorescence-Based Enzymatic Assay
This protocol is a general representation of commercially available fluorescence-based inosine assay kits.
a. Principle: Inosine is converted to hypoxanthine by purine nucleoside phosphorylase (PNP). Hypoxanthine is then oxidized to uric acid and hydrogen peroxide (H₂O₂) by xanthine oxidase. The H₂O₂ reacts with a fluorescent probe in the presence of a peroxidase to generate a fluorescent product.
b. Materials:
-
Inosine Assay Kit (containing inosine standard, assay buffer, enzyme mix, probe, etc.)
-
96-well black microplate
-
Microplate reader capable of measuring fluorescence (e.g., Ex/Em = 535/587 nm)
-
Biological samples (e.g., plasma, serum, cell lysates)
c. Assay Procedure:
-
Standard Curve Preparation: Prepare a series of inosine standards in the provided assay buffer according to the kit instructions.
-
Sample Preparation: Deproteinize samples if necessary (e.g., using a 10 kDa spin filter). Dilute samples in assay buffer to fall within the linear range of the assay.
-
Reaction Setup:
-
Add 50 µL of each standard and sample to separate wells of the 96-well plate.
-
Prepare a reaction mix containing the assay buffer, enzyme mix, and probe as per the kit protocol.
-
Add 50 µL of the reaction mix to each well containing the standards and samples.
-
-
Incubation: Incubate the plate at room temperature for 30-60 minutes, protected from light.
-
Measurement: Measure the fluorescence intensity at the specified excitation and emission wavelengths.
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all standard and sample readings.
-
Plot the fluorescence values for the standards against their concentrations to generate a standard curve.
-
Determine the inosine concentration in the samples from the standard curve.
-
Conclusion
Both Inosine-¹³C₃-based LC-MS/MS and fluorescence-based enzymatic assays are valuable tools for the quantification of inosine.
The LC-MS/MS method offers superior specificity and accuracy due to the use of a stable isotope-labeled internal standard, making it the gold standard for quantitative bioanalysis, especially in complex matrices and for regulatory submissions. While it requires a significant initial investment in instrumentation and expertise, its reliability and robustness are unparalleled.
The choice of method should be guided by the specific requirements of the study, including the desired level of accuracy and precision, the complexity of the sample matrix, the number of samples to be analyzed, and the available resources.
References
- 1. Purine metabolism - Wikipedia [en.wikipedia.org]
- 2. Determination of inosine in human plasma by high performance liquid chromatography-tandem mass spectrometry combined with solid-phase extraction [xuebao.shsmu.edu.cn]
- 3. A LC-MS/MS Method for Quantifying Adenosine, Guanosine and Inosine Nucleotides in Human Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A LC-MS/MS method for quantifying adenosine, guanosine and inosine nucleotides in human cells - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Inosine-13C3: A Comprehensive Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the proper disposal of Inosine-13C3, a stable, non-radioactive isotopically labeled compound. The key principle governing its disposal is that the carbon-13 isotope does not confer radiological hazards; therefore, disposal procedures are dictated by the chemical properties of the parent compound, Inosine.[1][2][3] Adherence to these guidelines is crucial for maintaining laboratory safety and ensuring regulatory compliance.
Core Safety Principles
This compound is not radioactive and requires no special radiological precautions.[1][4] The primary safety considerations are identical to those for unlabeled Inosine. Always consult the Safety Data Sheet (SDS) for the unlabeled compound to fully understand its chemical hazards.
Quantitative Data Summary for Inosine
The disposal procedure for this compound is based on the characteristics of Inosine. The following table summarizes key data for the parent compound.
| Property | Value |
| CAS Number | 58-63-9 |
| Molecular Formula | C₁₀H₁₂N₄O₅ |
| Molecular Weight | 268.23 g/mol |
| Appearance | Solid |
| Solubility in Water | Approx. 10 mg/ml |
| Incompatible Materials | Strong oxidizers |
Note: Data is for the unlabeled Inosine compound.
Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe disposal of this compound.
1. Personal Protective Equipment (PPE):
-
Wear appropriate PPE, including gloves, safety glasses with side-shields, and a lab coat.
2. Waste Identification and Segregation:
-
Treat this compound as a chemical waste product.
-
Do not mix with general laboratory waste.
-
Avoid mixing with radioactive waste, as this can lead to costly and complex disposal procedures.
3. Containerization:
-
Place the this compound waste in a suitable, clearly labeled, and sealed container. If possible, use the original container.
-
For any contaminated materials, such as gloves, weighing papers, or pipette tips, dispose of them as chemical waste in the same manner as the compound itself.
4. Labeling:
-
Clearly label the waste container with the chemical name: "this compound Waste."
-
Include any relevant hazard information based on the Inosine SDS (e.g., "Irritant" if applicable).
5. Storage:
-
Store the sealed and labeled waste container in a designated, well-ventilated chemical waste storage area.
-
Ensure it is stored away from incompatible materials, such as strong oxidizers.
6. Professional Disposal:
-
Arrange for the collection and disposal of the chemical waste through a licensed professional waste disposal service.
-
Provide the disposal company with all available safety information, including the Safety Data Sheet for Inosine.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the proper disposal of this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling Inosine-13C3
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with Inosine-13C3. The following procedures are designed to ensure the integrity of your experiments and the safety of all laboratory personnel. While Inosine, the parent compound of this compound, is not classified as a hazardous substance, adherence to these protocols is mandatory to mitigate any potential risks and prevent sample contamination.
Personal Protective Equipment (PPE) at a Glance
A thorough hazard assessment should always be conducted prior to handling any chemical.[1] For this compound, the recommended minimum level of personal protective equipment is detailed below.
| PPE Category | Item | Specification | Rationale |
| Body Protection | Lab Coat | Full-length, made of appropriate material. | Protects skin and personal clothing from potential splashes and contamination.[1][2] |
| Hand Protection | Disposable Gloves | Nitrile gloves are recommended. | Prevents direct skin contact and contamination of the sample.[1][3] |
| Eye and Face Protection | Safety Glasses | Must have side shields. | Protects eyes from potential splashes or airborne particles. |
| Chemical Splash Goggles | Required for splash hazards. | To be worn when there is a higher risk of splashing, such as when preparing solutions. | |
| Face Shield | Worn in addition to goggles. | Recommended when handling larger quantities or if there is a significant splash risk. | |
| Foot Protection | Closed-toe Shoes | Substantial, non-perforated footwear. | Protects feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling Protocol
This section outlines the standard operating procedure for the safe and effective handling of this compound from receipt to experimental use.
Receiving and Inspection
-
1.1. Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
1.2. Verify that the product name, CAS number (for the unlabeled compound: 58-63-9), and molecular formula (C₇(¹³C)₃H₁₂N₄O₅) match the order specifications.
-
1.3. Don the appropriate PPE (lab coat, gloves, safety glasses) before opening the package.
Storage
-
2.1. Store this compound in a cool, dry, and well-ventilated area.
-
2.2. Keep the container tightly closed to prevent contamination and degradation. The product is typically supplied as a solid and should be stored at -20°C for long-term stability.
-
2.3. Store away from strong oxidizing agents.
Preparation of Solutions
-
3.1. Conduct all weighing and solution preparation in a designated clean area, such as a chemical fume hood or a balance enclosure, to prevent inhalation of fine particles and to protect the sample from contamination.
-
3.2. Wear enhanced PPE, including chemical splash goggles and potentially a face shield, during solution preparation.
-
3.3. Inosine is soluble in water at approximately 10 mg/ml. It is not recommended to store aqueous solutions for more than one day to ensure stability and prevent microbial growth.
-
3.4. Use high-purity solvents and sterile equipment to maintain the integrity of the isotopically labeled compound.
Experimental Use
-
4.1. Always wear the minimum required PPE when handling this compound in any form.
-
4.2. Handle the compound in a manner that minimizes the creation of dust or aerosols.
-
4.3. After handling, wash hands thoroughly with soap and water, even after wearing gloves.
-
4.4. Decontaminate all work surfaces and equipment after each use.
Caption: Workflow for the reception, storage, and handling of this compound.
Disposal Plan: Managing this compound Waste
Proper disposal of chemical waste is critical for environmental protection and laboratory safety.
Waste Segregation
-
1.1. All materials that have come into contact with this compound, including gloves, pipette tips, and empty containers, should be considered chemical waste.
-
1.2. Segregate this compound waste from other waste streams.
Waste Collection and Labeling
-
2.1. Collect solid waste in a designated, leak-proof container with a secure lid.
-
2.2. Collect aqueous waste in a separate, clearly labeled, and sealed container.
-
2.3. Label all waste containers clearly with "this compound Waste" and any other identifiers required by your institution's waste management program.
Final Disposal
-
3.1. Do not dispose of this compound waste down the drain.
-
3.2. Arrange for waste pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor.
-
3.3. Follow all local, state, and federal regulations for chemical waste disposal.
Caption: Procedural flow for the safe disposal of this compound waste.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
